Trichloromelamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-N,4-N,6-N-trichloro-1,3,5-triazine-2,4,6-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl3N6/c4-10-1-7-2(11-5)9-3(8-1)12-6/h(H3,7,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPNSIARSTUPGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)NCl)NCl)NCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl3N6 | |
| Record name | TRICHLOROMELAMINE | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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DSSTOX Substance ID |
DTXSID5026201 | |
| Record name | Trichloromelamine | |
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Molecular Weight |
229.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Trichloromelamine appears as white or off-white to yellow fine powder with a chlorine odor. pH of saturated aqueous solution: 4. (NTP, 1992), White or off-white to yellow solid with an odor of chlorine; [CAMEO] Cream colored solid; [Reference #1] | |
| Record name | TRICHLOROMELAMINE | |
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| Record name | Trichloromelamine | |
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Boiling Point |
Decomposes (NTP, 1992) | |
| Record name | TRICHLOROMELAMINE | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) | |
| Record name | TRICHLOROMELAMINE | |
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Vapor Pressure |
0.000071 [mmHg] | |
| Record name | Trichloromelamine | |
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CAS No. |
7673-09-8, 12379-38-3 | |
| Record name | TRICHLOROMELAMINE | |
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| Record name | Trichloromelamine | |
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| Record name | Trichloromelamine | |
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| Record name | 1,3,5-Triazine-2,4,6-triamine, N2,N2,N4(or N2,N4,N6)-trichloro- | |
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| Record name | TRICHLOROMELAMINE | |
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| Record name | 1,3,5-Triazine-2,4,6-triamine, N2,N2,N4(or N2,N4,N6)-trichloro- | |
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| Record name | 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-trichloro- | |
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| Record name | Trichloromelamine | |
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| Record name | N2,N4,N6-trichloro-2,4,6-triamino-s-triazine | |
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| Record name | TRICHLOROMELAMINE | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Melting Point |
greater than 572 °F (NTP, 1992) | |
| Record name | TRICHLOROMELAMINE | |
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| URL | https://cameochemicals.noaa.gov/chemical/21154 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Foundational & Exploratory
Chemical properties and structure of Trichloromelamine.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trichloromelamine (N,N',N''-trichloro-1,3,5-triazine-2,4,6-triamine) is a chlorinated derivative of melamine (B1676169) characterized by its high chlorine content and strong oxidizing properties. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, its molecular structure, and relevant experimental protocols for its synthesis and analysis. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and other scientific fields who are interested in the chemistry and applications of this compound.
Chemical Structure and Identification
This compound consists of a triazine ring with three chloroamine functional groups. The presence of labile chlorine atoms attached to nitrogen atoms is central to its reactivity.
Molecular Structure:
Trichloromelamine (CAS No. 7673-09-8): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trichloromelamine (TCM), with the Chemical Abstracts Service (CAS) number 7673-09-8, is a chlorinated derivative of melamine (B1676169). This document provides a comprehensive technical overview of its chemical and physical properties, synthesis, applications, and toxicological profile. While primarily utilized as a potent oxidizing agent for disinfection and as a flame retardant, its broader applications in research and drug development are not well-documented in publicly available literature. This guide consolidates available data, outlines relevant experimental protocols for its evaluation, and provides logical diagrams to illustrate its synthesis and mechanism of action.
Chemical and Physical Properties
This compound is a white to slightly beige or yellow fine powder with a distinct chlorine odor.[1][2] It is characterized by its high chlorine content and strong oxidizing potential.[2] Key quantitative properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 7673-09-8 | [3] |
| Molecular Formula | C₃H₃Cl₃N₆ | [3] |
| Molecular Weight | 229.45 g/mol | [3] |
| Appearance | Slightly beige fine powder | [4] |
| Melting Point | >300 °C (decomposes) | [2] |
| Solubility in Water | <0.1 g/100 mL at 19 °C | [4] |
| Vapor Pressure | 7.1 x 10⁻⁵ mm Hg | [1] |
| Purity | ≥ 95% (by titration) | [3] |
Synthesis
The synthesis of this compound is typically achieved through the chlorination of melamine.[5] A detailed experimental protocol derived from patent literature is provided below.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound via the chlorination of melamine with an intermediate formation of hexachloromelamine (B1616669).
Materials:
-
Melamine
-
Chlorine gas
-
Water
-
Carbon tetrachloride (CCl₄)
-
Acetic acid
Procedure:
-
Formation of Hexachloromelamine:
-
Prepare a suspension of 21 g of melamine in 1000 g of water in a reaction vessel equipped with a stirrer.
-
Maintain the suspension under intense stirring at room temperature (20°C).
-
Bubble a stream of chlorine gas through the suspension, ensuring complete absorption of the chlorine.
-
Continue the reaction for 30 minutes to obtain a suspension of hexachloromelamine.
-
-
Solubilization and Phase Separation:
-
To the hexachloromelamine suspension, add 1400 g of carbon tetrachloride (CCl₄) while continuing to stir. This will dissolve the hexachloromelamine.
-
Allow the mixture to settle and separate the aqueous phase from the organic (CCl₄) phase.
-
-
Reaction with Melamine to Form this compound:
-
Concentrate the organic solution of hexachloromelamine by distillation to achieve a 15% by weight concentration.
-
To this concentrated solution, add 14.8 g of melamine, 1.2 g of acetic acid, and 1.2 g of water.
-
Maintain the mixture at reflux temperature under intense stirring and allow it to react for 6 hours at the boiling temperature.
-
-
Product Isolation and Purification:
-
After the reaction is complete, filter the reaction mixture.
-
Wash the collected solid product with carbon tetrachloride.
-
Dry the product in an oven at 80°C.
-
Expected Outcome: The final product is a very fine white powder of this compound with approximately 90% available chlorine.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Applications and Mechanism of Action
This compound's primary applications stem from its strong oxidizing properties and high chlorine content.
Disinfectant and Sanitizer
This compound is an EPA-registered active ingredient used in sanitizers for food-contact surfaces and as a general-purpose disinfectant and biocide.[2][6] Its antimicrobial action is attributed to its ability to act as a potent oxidizing agent.[2]
Mechanism of Action: this compound oxidizes the cell membranes of microorganisms, leading to the destruction of their cellular structure and subsequent cell death.[2] In aqueous solutions, it can break down to form hypochlorous acid and melamine, with the hypochlorous acid being a powerful antimicrobial agent.[1]
Caption: Oxidative mechanism of this compound.
Flame Retardant
This compound is used as a flame retardant, particularly in the textile industry, to enhance the fire resistance of fabrics.[3]
Mechanism of Action: While specific studies on the flame retardant mechanism of this compound are not readily available, nitrogen-containing flame retardants like melamine derivatives typically function through a combination of mechanisms:
-
Gas Phase Inhibition: Upon heating, they can release non-flammable gases (like nitrogen) that dilute the flammable gases and oxygen in the surrounding atmosphere.
-
Condensed Phase Charring: They promote the formation of a stable carbonaceous char layer on the surface of the material. This char layer acts as an insulating barrier, reducing heat transfer to the underlying material and limiting the release of flammable volatiles.
Toxicological Data
Toxicological data for this compound is limited. The available data from animal studies are summarized in Table 2. It is noted to be an irritant to the skin, eyes, mucous membranes, and upper respiratory tract.[7]
Table 2: Toxicological Data for this compound
| Test | Species | Route | Value | Reference(s) |
| LD₅₀ (Lethal Dose, 50%) | Mouse | Oral | 490 mg/kg | [1] |
| LC₅₀ (Lethal Concentration, 50%) | Rat | Inhalation | 400 mg/m³ | [1] |
| LOAEL (Lowest Observed Adverse Effect Level) | Rat | Gavage (90-day study) | 150 mg/kg/day | [1] |
Experimental Protocols for Efficacy Testing
While specific efficacy data for this compound is not widely published, the following are standard methodologies that would be employed to evaluate its performance as a disinfectant and flame retardant.
Disinfectant Efficacy Testing
Standardized methods from organizations like the Association of Official Analytical Chemists (AOAC) and the European Committee for Standardization (EN) are used to validate the efficacy of disinfectants.
-
AOAC Use-Dilution Test: This carrier-based test evaluates the efficacy of liquid disinfectants on hard surfaces against specific microorganisms like Staphylococcus aureus, Salmonella enterica, and Pseudomonas aeruginosa.[8] Stainless steel cylinders are inoculated with the test organism, dried, and then immersed in the disinfectant solution for a specified contact time. The cylinders are then transferred to a growth medium to determine if any bacteria survived.[8]
-
Quantitative Suspension Test (e.g., EN 1276): This test determines the bactericidal activity of chemical disinfectants. A suspension of the test microorganism is added to a prepared solution of the disinfectant. After a defined contact time, an aliquot is taken, and the action of the disinfectant is neutralized. The number of surviving microorganisms is then enumerated to calculate the log reduction.
-
Zone of Inhibition Test: This is a qualitative method to assess the antimicrobial activity of a substance.[9] An agar (B569324) plate is uniformly inoculated with a test microorganism. A paper disc impregnated with this compound is placed on the agar surface. After incubation, the absence of microbial growth around the disc (the zone of inhibition) indicates antimicrobial activity.[9][10] The diameter of this zone can be measured to compare the relative effectiveness of different agents.[10]
Flame Retardant Efficacy Testing
The flame retardancy of textiles treated with this compound would be evaluated using standardized fire tests.
-
Vertical Flame Test (e.g., ASTM D6413): This test is used to assess the flame resistance of fabrics.[11] A strip of the treated fabric is suspended vertically and exposed to a standardized flame for a set period (e.g., 12 seconds).[11] After the flame is removed, the afterflame time, afterglow time, and char length are measured to determine the fabric's resistance to burning.[11]
-
Limiting Oxygen Index (LOI) (e.g., ISO 4589, ASTM D2863): This test measures the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that is required to support flaming combustion of a material.[12] A higher LOI value indicates better flame retardancy. Materials with an LOI greater than the oxygen concentration in air (approximately 21%) are considered flame retardant.[12]
Relevance to Drug Development
The direct application of this compound in drug development is not supported by current scientific literature. While its antimicrobial properties are noted for antiseptic formulations, there is no evidence of its investigation as a therapeutic agent.[3] The broader class of 1,3,5-triazine (B166579) derivatives has been explored for various biological activities, but this does not directly translate to this compound.[13] Its high reactivity and classification as a strong oxidizing agent may pose challenges for systemic drug applications. Further research would be required to explore any potential therapeutic utility, likely focusing on topical applications where its antimicrobial properties could be leveraged.
Conclusion
This compound (CAS No. 7673-09-8) is a well-characterized compound with established applications as a disinfectant and flame retardant. Its synthesis and basic chemical properties are well-defined. However, there is a significant lack of publicly available, in-depth quantitative data regarding its efficacy in these applications. Furthermore, its mechanism of action is understood at a general level (oxidation), but its interaction with specific biological pathways has not been elucidated. For researchers and professionals in drug development, this compound currently serves more as a reference compound for its chemical properties (e.g., as a chlorinating agent) rather than a direct subject of therapeutic investigation. The experimental protocols outlined in this guide provide a framework for any future in-depth evaluation of its performance and potential new applications.
References
- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 2. This compound | CAS#: 7673-09-08 | TCM | Iofina [iofina.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2,4,6-Tris(chloroamino)-1,3,5-triazine(7673-09-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. Occurrence of Melamine and Cyanuric Acid in Milk, Baby Food, and Protein Supplements Marketed in Croatia [mdpi.com]
- 6. medkoo.com [medkoo.com]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. epa.gov [epa.gov]
- 9. microchemlab.com [microchemlab.com]
- 10. sciencebuddies.org [sciencebuddies.org]
- 11. testextextile.com [testextextile.com]
- 12. Limiting oxygen index - Wikipedia [en.wikipedia.org]
- 13. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines [mdpi.com]
Physical properties of Trichloromelamine including melting point and solubility.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of Trichloromelamine (TCM), with a specific focus on its melting point and solubility. The information is compiled to support research, drug development, and quality control activities.
Core Physical Properties
This compound is a white to pale yellow crystalline powder with a slight chlorine odor. It is known for its strong oxidizing properties and is sensitive to heat and friction.
Data Summary
The following table summarizes the key quantitative physical properties of this compound.
| Property | Value | Source(s) |
| Melting Point | > 300 °C (> 572 °F) | [1][2][3][4][5] |
| Water Solubility | < 1 mg/mL at 20 °C (68 °F) | [5][6] |
| Molecular Weight | 229.45 g/mol | [5] |
| Appearance | White to pale yellow crystalline powder | [1][2] |
Melting Point Analysis
This compound exhibits a high melting point, consistently reported as being greater than 300 °C (572 °F).[1][2][3][4] This high melting point is indicative of a stable crystal lattice structure. It is important to note that the compound may decompose at its boiling point.[5]
Experimental Protocol: Melting Point Determination (Capillary Method)
The melting point of this compound can be determined using the capillary method as outlined in the U.S. Pharmacopeia (USP) <741>.[2] This standard procedure ensures accuracy and reproducibility.
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2.5-3.5 mm.[3]
-
Apparatus: A calibrated melting point apparatus with a suitable transparent heating bath (e.g., silicone oil) and an accurate thermometer is used.[2]
-
Procedure:
-
The capillary tube containing the sample is placed in the heating block of the apparatus.
-
The temperature is raised at a controlled rate, typically 1 °C/minute, especially when approaching the expected melting point.[7]
-
The melting range is observed and recorded from the temperature at which the substance first shows signs of melting to the temperature at which it is completely liquefied.[3]
-
-
Calibration: The accuracy of the apparatus should be periodically verified using certified reference standards with known melting points.[3]
Solubility Profile
This compound is characterized by its low solubility in water.[5][6] While comprehensive quantitative data in various organic solvents is not widely available, it is generally considered to be soluble in some organic solvents.[8] The pH of a saturated aqueous solution is approximately 4.[6]
Experimental Protocol: Water Solubility Determination (Flask Method - OECD 105)
For substances with low water solubility like this compound, the Flask Method as described in OECD Guideline 105 is a suitable method for determination.[9][10][11]
-
Apparatus: A constant temperature water bath, a mechanical shaker, and suitable analytical instrumentation (e.g., HPLC, UV-Vis spectroscopy) are required.
-
Procedure:
-
An excess amount of this compound is added to a known volume of distilled water in a flask.
-
The flask is agitated in a constant temperature bath (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[9]
-
After equilibrium is reached, the mixture is allowed to stand to let undissolved particles settle.
-
A sample of the supernatant is carefully removed, ensuring no solid particles are transferred. Centrifugation or filtration may be necessary.
-
The concentration of this compound in the aqueous sample is determined using a validated analytical method.
-
-
Data Analysis: The solubility is reported as the mass of the solute per volume of the solvent (e.g., mg/L).
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for the determination of the physical properties of this compound.
Caption: Workflow for Physical Property Determination of this compound.
References
- 1. scribd.com [scribd.com]
- 2. uspbpep.com [uspbpep.com]
- 3. thinksrs.com [thinksrs.com]
- 4. pure.au.dk [pure.au.dk]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. This compound | C3H3Cl3N6 | CID 24322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mt.com [mt.com]
- 8. benchchem.com [benchchem.com]
- 9. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]
- 10. filab.fr [filab.fr]
- 11. oecd.org [oecd.org]
Trichloromelamine molecular weight and formula.
An In-depth Technical Guide to Trichloromelamine (B80692)
This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, and antimicrobial mechanism. The information is intended for researchers, scientists, and drug development professionals.
Chemical Identity and Properties
This compound (TCM) is a chlorinated derivative of melamine (B1676169). It is a potent oxidizing agent and is utilized in various industrial and research applications for its disinfectant and biocidal properties.
Molecular Formula and Weight
Chemical and Physical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| Appearance | White to pale yellow fine powder | [1][2][3] |
| Odor | Chlorine-like | [1][3] |
| CAS Number | 7673-09-8 | [1][2][4] |
| Melting Point | >300 °C (>572 °F) | [1][2][5] |
| Boiling Point | Decomposes | [1][5] |
| Solubility in Water | < 1 mg/mL at 19-20 °C | [1][3][5] |
| Autoignition Temperature | 320 °F (160 °C) | [1][5] |
| pH of Saturated Solution | 4 | [1] |
Synthesis of this compound
A common method for the synthesis of this compound involves the chlorination of melamine to form a hexachloromelamine (B1616669) intermediate, which is then reacted with non-chlorinated melamine.
Experimental Protocol: Two-Step Synthesis
This protocol is based on the process described in patent EP0239121A1.
Step 1: Formation of Hexachloromelamine Suspension
-
Suspend 21 g of melamine in 1000 g of water in a reaction vessel equipped with a stirrer.
-
Maintain intense stirring at room temperature (approx. 20°C).
-
Bubble chlorine gas through the suspension, ensuring complete absorption.
-
Continue the reaction for 30 minutes to obtain an aqueous suspension of solid hexachloromelamine.
Step 2: Conversion to this compound
-
To the hexachloromelamine suspension, add 1400 g of a water-immiscible solvent (e.g., carbon tetrachloride) to dissolve the solid hexachloromelamine.
-
Separate and remove the aqueous phase.
-
Concentrate the organic phase by distilling a portion of the solvent to achieve a 15% by weight solution of dissolved hexachloromelamine.
-
Add 14.8 g of non-chlorinated melamine, 1.2 g of acetic acid (as an activator), and 1.2 g of water to the solution.
-
Maintain the solution at reflux temperature with intense stirring and allow it to react for 6 hours.
-
Filter the resulting product, wash with the solvent (carbon tetrachloride), and dry in an oven at 80°C.
-
The final product is a fine white powder of this compound.[6][7]
Synthesis Workflow Diagram
Antimicrobial Mechanism of Action
This compound's biocidal activity stems from its nature as a strong oxidizing agent. It does not appear to interact with specific signaling pathways but rather causes broad cellular disruption in microorganisms.
The primary antimicrobial activity is attributed to hypochlorous acid (HClO), which is formed from this compound. HClO can readily cross cell membranes. The mechanism involves several concurrent actions:
-
Oxidation of Cell Membranes: It directly oxidizes the cell membranes of pathogens, leading to a loss of structural integrity and cell lysis.
-
Inhibition of Macromolecular Synthesis: It causes profound inhibition of DNA, RNA, and protein synthesis.
-
Enzyme Inhibition: It reacts with sulfhydryl groups (-SH) present in essential enzymes, leading to their inactivation.
Logical Relationship Diagram of Antimicrobial Action
Applications in Research and Development
This compound is utilized in various fields due to its potent antimicrobial properties.
-
Sanitizer and Disinfectant: It is an active ingredient in sanitizers for food contact surfaces and hard surface disinfectants.[8]
-
Biocide: It is used in agriculture to control fungi and bacteria on crops.
-
Water Treatment: It serves as a disinfectant in water purification processes to eliminate harmful microorganisms.
-
Laboratory Reagent: In chemical synthesis, it is used as a chlorinating agent.[2]
Safety and Handling
This compound is a hazardous substance and requires careful handling.
-
Stability: It is unstable and sensitive to heat and friction.[1][5]
-
Reactivity: As a strong oxidizer, it can ignite spontaneously when in contact with reactive organic materials. It is incompatible with strong oxidizing and reducing agents.[1][5]
-
Health Hazards: It is an irritant to the skin, eyes, mucous membranes, and upper respiratory tract. Ingestion can cause gastrointestinal irritation.
-
Handling Precautions: Use protective equipment, including splash goggles, gloves, and a NIOSH-approved respirator with a dust filter. Handle in a well-ventilated area. Store in a tightly sealed container away from heat, light, and flammable substances.
References
- 1. EP0239121A1 - Process for preparing this compound - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | CAS#: 7673-09-08 | TCM | Iofina [iofina.com]
- 5. This compound | C3H3Cl3N6 | CID 24322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 95%, 500 G | Labscoop [labscoop.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. medkoo.com [medkoo.com]
Trichloromelamine Synthesis: A Technical Guide to its Discovery and Chemical History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trichloromelamine (B80692) (TCM), a potent oxidizing agent and halogenating compound, has a rich history rooted in the development of chlorinated organic compounds. This technical guide provides an in-depth exploration of the discovery and evolution of this compound synthesis, offering a valuable resource for researchers in synthetic chemistry and materials science. While its primary applications are as a disinfectant, biocide, and flame retardant, this document will also address its mechanism of action, which is crucial for a comprehensive understanding of its properties. This guide details the pivotal synthesis methodologies, from early aqueous-phase reactions to more refined processes, and presents quantitative data in a structured format for comparative analysis.
Introduction
This compound, systematically named N,N',N''-trichloro-1,3,5-triazine-2,4,6-triamine, is a derivative of melamine (B1676169) characterized by the substitution of three amino hydrogens with chlorine atoms. Its high available chlorine content makes it a powerful oxidizing and chlorinating agent.[1] The primary applications of this compound include water treatment, where it serves as a disinfectant to control microbial growth, and as a flame retardant in various materials.[2][3] Its utility also extends to agriculture as a biocide and in laboratory settings for specific chlorination reactions.[2]
From a drug development perspective, it is important to note that the biological activity of this compound is attributed to its strong, non-specific oxidizing properties, leading to the destruction of cellular structures in microorganisms.[4] There is currently no scientific evidence to suggest that this compound interacts with specific signaling pathways in a targeted manner, which is a typical focus in modern drug discovery.
Historical Development of this compound Synthesis
The synthesis of chloromelamines has evolved significantly since its early explorations. Initial methods primarily involved direct chlorination of melamine in an aqueous phase. These early processes, while foundational, were beset with challenges related to product purity, stability, and handling.
Early Aqueous-Phase Syntheses
The foundational work on chloromelamine synthesis is documented in several patents from the mid-20th century, including US Patent 2,472,361, British Patent 931,747, and Soviet Union Patent 143,382.[5] These methods typically involved the reaction of melamine with a chlorinating agent, such as chlorine gas or a hypochlorite, in an aqueous medium.[5]
A significant drawback of these aqueous-phase reactions was the difficulty in drying the final product. The resulting this compound retained considerable amounts of water, leading to the formation of difficult-to-process agglomerates.[5] Furthermore, the reaction medium was highly corrosive due to the presence of hydrochloric acid (HCl) and hypochlorous acid (HClO), necessitating the use of expensive, corrosion-resistant equipment.[5]
Advancements in Synthesis: The Non-Aqueous Approach
To overcome the limitations of the early aqueous-phase methods, a more refined process was developed, as detailed in European Patent EP 0239121 A1.[5] This method introduces the use of a water-immiscible solvent to extract the intermediate hexachloromelamine (B1616669), leading to a substantially anhydrous reaction environment for the final conversion to this compound. This innovation significantly improves the quality of the final product and simplifies handling.
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of this compound based on the advanced, non-aqueous method.
Synthesis of this compound via Hexachloromelamine Intermediate (Based on EP 0239121 A1)
This process involves two main stages: the formation of a hexachloromelamine suspension and its subsequent conversion to this compound.
Step 1: Preparation of Hexachloromelamine Suspension
-
Suspend 21 g of melamine in 1000 g of water in a reaction vessel equipped with a stirrer.
-
Maintain the suspension at room temperature (approximately 20°C) under vigorous stirring.
-
Bubble chlorine gas through the suspension. The flow rate should be controlled to ensure complete absorption of the chlorine.
-
Continue the reaction for approximately 30 minutes. This results in the formation of a hexachloromelamine suspension.
Step 2: Synthesis of this compound
-
To the hexachloromelamine suspension, add 1400 g of carbon tetrachloride with continuous stirring to dissolve the solid.
-
Allow the mixture to separate into aqueous and organic phases. Remove the aqueous phase.
-
Concentrate the organic phase (hexachloromelamine solution in carbon tetrachloride) by distillation to achieve a 15% by weight solution of hexachloromelamine.
-
To the concentrated solution, add 14.8 g of melamine.
-
Bring the resulting suspension to its reflux temperature (approximately 77°C).
-
Introduce an activator, such as 4 g of water, to the refluxing suspension.
-
Maintain the reaction at reflux for 6 hours.
-
After the reaction is complete, filter the solid product.
-
Wash the filtered product with carbon tetrachloride.
-
Dry the product in an oven at 80°C to obtain this compound as a fine, white powder.
Quantitative Data Summary
The following table summarizes the quantitative data from the experimental protocol described above.
| Parameter | Value | Reference |
| Starting Materials | ||
| Melamine (Step 1) | 21 g | [5] |
| Water (Step 1) | 1000 g | [5] |
| Carbon Tetrachloride | 1400 g | [5] |
| Melamine (Step 2) | 14.8 g | [5] |
| Activator (Water) | 4 g | [5] |
| Reaction Conditions | ||
| Temperature (Step 1) | 20°C | [5] |
| Reaction Time (Step 1) | 30 minutes | [5] |
| Reflux Temperature (Step 2) | 77°C | [5] |
| Reaction Time (Step 2) | 6 hours | [5] |
| Drying Temperature | 80°C | [5] |
| Product Yield and Purity | ||
| Yield of this compound | 43.1 g (80%) | [5] |
| Active Chlorine Content | 86.5% | [5] |
| Purity (by titration) | ≥ 95% | [2] |
Visualizing the Synthesis Pathway
The synthesis of this compound from melamine and chlorine can be visualized as a two-step process. The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis.
References
- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 2. chemimpex.com [chemimpex.com]
- 3. GB815682A - Preparation of hexachloromelamine - Google Patents [patents.google.com]
- 4. This compound | CAS#: 7673-09-08 | TCM | Iofina [iofina.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Spectroscopic data (NMR, IR, Mass Spec) for Trichloromelamine.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data available for Trichloromelamine (B80692) (N2,N4,N6-trichloro-1,3,5-triazine-2,4,6-triamine), a potent oxidizing agent and disinfectant.[1] The following sections detail the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra. This document is intended to serve as a valuable resource for researchers and professionals engaged in the analysis and characterization of this and similar chlorinated compounds.
Chemical and Physical Properties
This compound is a white to pale yellow crystalline powder with a chlorine-like odor.[2] It is recognized for its role as a solid disinfectant and sanitizer in various antimicrobial applications.[3] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃H₃Cl₃N₆ | [2] |
| Molecular Weight | 229.45 g/mol | [2] |
| Melting Point | >300 °C (decomposes) | [2] |
| Solubility | Insoluble in water | [1] |
| Appearance | White to pale yellow powder | [1][2] |
Spectroscopic Data
Detailed spectroscopic data for this compound is available across several databases. However, access to the raw spectral data often requires specific subscriptions. This guide summarizes the publicly available information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. For this compound, both ¹H and ¹³C NMR would be informative.
¹H NMR Data
A ¹H NMR spectrum for this compound is listed in the PubChem database, acquired on a Varian CFT-20 instrument.[2] Due to the symmetrical nature of the this compound molecule and the presence of protons attached to nitrogen atoms (N-H), a single, potentially broad, signal would be expected. The chemical shift of N-H protons can be highly variable and is influenced by factors such as solvent, concentration, and temperature.
¹³C NMR Data
No specific ¹³C NMR data for this compound was found in the public domain. For the parent compound, melamine, a single resonance is observed around 166 ppm, corresponding to the three equivalent carbon atoms in the triazine ring. It is expected that the electron-withdrawing chlorine atoms in this compound would shift this resonance.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound has been recorded using the KBr wafer technique.[2][4]
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |
| N-H Stretch | 3100-3500 | Likely to be broad. |
| C=N Stretch (triazine ring) | 1500-1650 | Characteristic of the triazine ring system. |
| N-Cl Stretch | 600-800 | Indicative of the chloroamine functionality. |
A detailed peak list with intensities for the FTIR spectrum of this compound is not publicly available and would require access to spectral databases.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. Gas chromatography-mass spectrometry (GC-MS) data for this compound is available from the NIST Mass Spectrometry Data Center.[2]
The mass spectrum of this compound is expected to show a molecular ion peak cluster corresponding to the various isotopic combinations of chlorine (³⁵Cl and ³⁷Cl). The fragmentation pattern would likely involve the loss of chlorine atoms and fragmentation of the triazine ring.
| m/z | Interpretation |
| 227/229/231/233 | Molecular ion [M]⁺ cluster (C₃H₃Cl₃N₆)⁺ |
| 192/194/196 | [M - Cl]⁺ |
| 157/159 | [M - 2Cl]⁺ |
| 122 | [M - 3Cl]⁺ |
This table represents a theoretical fragmentation pattern. The actual mass spectrum may show different or additional fragments. Detailed experimental mass spectra are available in the NIST database.
Experimental Protocols
The following sections provide detailed, generalized methodologies for the spectroscopic analysis of solid compounds like this compound.
NMR Spectroscopy (¹H and ¹³C)
This protocol outlines a general procedure for acquiring NMR spectra of a solid sample that is soluble in a suitable deuterated solvent.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O, though this compound is insoluble in water). The choice of solvent is critical and should be one that dissolves the compound without reacting with it.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
Instrument Parameters (General):
-
Spectrometer: A high-field NMR spectrometer (e.g., 300-600 MHz).
-
Temperature: Typically room temperature (e.g., 298 K).
-
¹H NMR:
-
Pulse sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay (d1): 1-5 seconds.
-
Acquisition time: 2-4 seconds.
-
-
¹³C NMR:
-
Pulse sequence: A standard proton-decoupled experiment (e.g., 'zgpg30').
-
Number of scans: 1024 or more, as ¹³C is less sensitive than ¹H.
-
Relaxation delay (d1): 2-10 seconds.
-
Acquisition time: 1-2 seconds.
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton connectivity.
References
Thermochemical properties of Trichloromelamine.
An In-depth Technical Guide on the Thermochemical Properties of Trichloromelamine (B80692)
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document serves as a comprehensive technical guide based on currently available public domain data. It is critical to note that specific experimental thermochemical values for this compound, such as the standard enthalpy of formation, Gibbs free energy of formation, and absolute entropy, are not readily found in published literature. This guide, therefore, focuses on the known physical and chemical properties of this compound, outlines the established experimental and computational methodologies that would be employed to determine its thermochemical properties, and discusses its thermal stability and decomposition.
Introduction to this compound
This compound (TCM), with the chemical formula C₃H₃Cl₃N₆, is a chlorinated derivative of melamine (B1676169). It is a potent oxidizing agent and is recognized for its applications as a disinfectant, sanitizer, biocide, and flame retardant[1][2]. Structurally, it is a triazine ring with three chloroamine functional groups. The high chlorine content and the presence of multiple nitrogen atoms contribute to its high reactivity and energetic nature[2]. The compound is known to be unstable, sensitive to heat and friction, and can ignite spontaneously in contact with reactive organic materials[3][4]. Due to these characteristics, a thorough understanding of its thermochemical properties is paramount for its safe handling, storage, and application.
Known Physical and Chemical Properties
While specific thermochemical data is scarce, a range of physical and chemical properties for this compound has been documented. These are summarized in the table below for ease of reference.
| Property | Value | Source(s) |
| IUPAC Name | N²,N⁴,N⁶-trichloro-1,3,5-triazine-2,4,6-triamine | [5] |
| CAS Number | 7673-09-8 | [1] |
| Molecular Formula | C₃H₃Cl₃N₆ | [2] |
| Molecular Weight | 229.46 g/mol | [3] |
| Appearance | White to pale yellow fine powder with a chlorine odor | [1][3] |
| Melting Point | > 300 °C (> 572 °F) with decomposition | [1][3] |
| Boiling Point | Decomposes | [3] |
| Autoignition Temp. | 160 °C (320 °F) | [6] |
| Solubility in Water | < 1 mg/mL at 20 °C | [3] |
| pH of Saturated Sol. | 4 | [3] |
| Reactivity | Strong oxidizing agent; sensitive to heat and friction | [1][3] |
Experimental Protocols for Thermochemical Characterization
The determination of thermochemical properties for an energetic and potentially hazardous compound like this compound requires specialized experimental procedures. The following sections detail the standard methodologies that would be applied.
Synthesis of this compound
A common method for the synthesis of this compound involves the chlorination of melamine, with the intermediate formation of hexachloromelamine[7].
Protocol:
-
Hexachloromelamine (B1616669) Formation: A suspension of melamine in water is subjected to a continuous flow of chlorine gas under vigorous stirring at room temperature (e.g., 20°C). The reaction proceeds until the desired level of chlorination is achieved, resulting in a suspension of hexachloromelamine[7].
-
Solubilization: A water-immiscible solvent, such as carbon tetrachloride, is added to the suspension to dissolve the hexachloromelamine, allowing for separation from the aqueous phase[7].
-
Reaction with Melamine: The separated organic solution of hexachloromelamine is then reacted with a specific molar quantity of non-chlorinated melamine. This reaction is typically carried out at the reflux temperature of the solvent and may be facilitated by an activator, such as acetic acid and water[7].
-
Product Isolation: Upon completion of the reaction, the precipitated this compound is isolated by filtration, washed with the solvent, and dried under controlled temperature conditions (e.g., 80°C) to yield a fine white powder[7].
References
- 1. This compound | CAS#: 7673-09-08 | TCM | Iofina [iofina.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C3H3Cl3N6 | CID 24322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. aksci.com [aksci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. EP0239121A1 - Process for preparing this compound - Google Patents [patents.google.com]
An In-depth Technical Guide to the Reactivity Profile of Trichloromelamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trichloromelamine (B80692) (TCM), with the chemical formula C₃H₃Cl₃N₆, is a potent oxidizing agent and a derivative of melamine (B1676169).[1][2] This technical guide provides a comprehensive overview of the reactivity profile of this compound, consolidating available data on its chemical and physical properties, stability, and hazardous reactions. Detailed methodologies for its synthesis and for the characterization of its oxidizing properties are presented. The information is intended to serve as a crucial resource for professionals handling this compound in research, industrial, and drug development settings.
Chemical and Physical Properties
This compound is a white to off-white or yellow fine powder with a distinct chlorine odor.[1][2] It is characterized by its high chlorine content, which is fundamental to its reactivity. A saturated aqueous solution of this compound exhibits a pH of 4.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃H₃Cl₃N₆ | [1] |
| Molecular Weight | 229.46 g/mol | [3] |
| Appearance | White to off-white/yellow fine powder | [1][2] |
| Odor | Chlorine-like | [1] |
| Melting Point | >300 °C (>572 °F) | [1][3] |
| Boiling Point | Decomposes | [1][3] |
| Solubility in Water | < 1 mg/mL at 20 °C (68 °F) | [1][3] |
| Solubility in other solvents | Soluble in hot acetic acid | [4][5] |
| Vapor Pressure | 0.000071 mmHg | [1] |
| Autoignition Temperature | 160 °C (320 °F) | [1][3] |
Reactivity Profile
This compound is a highly reactive and unstable compound, primarily due to the presence of N-Cl bonds. Its reactivity is dominated by its strong oxidizing nature.
Stability and Decomposition
This compound is sensitive to heat, friction, and light.[3][5] It is known to be unstable and can decompose upon heating, emitting toxic fumes that include carbon monoxide, carbon dioxide, chlorine, nitrogen oxides, and hydrogen chloride gas.[3][6] There is a risk of explosion if it is heated under confinement.[7]
Oxidizing Properties and Incompatibilities
As a potent oxidizing agent, this compound can intensify fires. It can ignite spontaneously when in contact with reactive organic materials.[1][3] It is incompatible with a range of substances, including:
-
Combustible organic materials [7]
-
Acetone, ammonia (B1221849), aniline, and diphenylamine: Addition of these substances causes a rapid reaction accompanied by smoke and flame after a short delay.[3]
-
Acids and bases: Mixing with acid or ammonia can release chlorine gas.[8]
Reaction with Water
This compound is insoluble in water.[1][3] However, it breaks down quickly in the presence of moisture, forming hypochlorous acid and melamine.[9]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the chlorination of melamine, with hexachloromelamine (B1616669) as an intermediate. The following protocol is based on a patented process.
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Detailed Methodology:
-
Preparation of Hexachloromelamine: Suspend melamine in water (e.g., 21 g in 1000 g of water) and maintain intense stirring at room temperature. Bubble chlorine gas through the suspension, ensuring complete absorption. Continue for approximately 30 minutes to obtain an aqueous suspension of hexachloromelamine.[3]
-
Solubilization and Phase Separation: To the hexachloromelamine suspension, add a water-immiscible solvent such as carbon tetrachloride (e.g., 1400 g) to dissolve the solid.[3] Allow the phases to separate and remove the aqueous phase to obtain a substantially anhydrous solution of hexachloromelamine.[3]
-
Formation of this compound: To the hexachloromelamine solution, add a specific amount of non-chlorinated melamine (e.g., 14.8 g) and an activator, such as acetic acid (e.g., 1.2 g) and water (e.g., 1.2 g).[3] Heat the mixture to reflux temperature and allow it to react for several hours (e.g., 6 hours) with intense stirring.[3]
-
Product Isolation: After the reaction is complete, filter the solid product, wash it with the solvent used (e.g., CCl₄), and dry it in an oven at a controlled temperature (e.g., 80°C) to yield this compound as a fine white powder.[3]
Characterization of Oxidizing Properties (Based on UN Test O.1)
To quantify the oxidizing potential of this compound, standardized tests for oxidizing solids, such as the UN Test O.1, can be employed. This test compares the burning rate of a mixture of the substance with a combustible material (cellulose) to that of a reference mixture.
Experimental Workflow for UN Test O.1
Caption: General workflow for characterizing oxidizing solids.
Detailed Methodology:
-
Sample Preparation: Prepare homogeneous mixtures of this compound with dried fibrous cellulose at mass ratios of 4:1 and 1:1. Also, prepare a reference mixture of potassium bromate and cellulose (e.g., in a 3:7 mass ratio).[10]
-
Test Procedure: Form a 30 g conical pile of the mixture on a non-combustible surface. Ignite the pile using a standardized ignition source (e.g., an electrically heated wire).
-
Data Collection: Measure the time it takes for the reaction to propagate along the pile.
-
Analysis: Compare the mean burning time of the this compound-cellulose mixtures with that of the reference potassium bromate-cellulose mixture. A shorter burning time indicates a stronger oxidizing potential.[10]
Hazardous Reactions and Incompatibilities
The following diagram illustrates the known hazardous reactions and incompatibilities of this compound.
Hazardous Reactivity of this compound
Caption: Incompatibilities and hazardous reactions of this compound.
Handling and Storage
Given its reactive and hazardous nature, strict safety protocols must be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[4] A NIOSH-approved respirator with an appropriate cartridge should be used, especially when handling the powder.[1]
-
Handling: Avoid contact with skin, eyes, and clothing. Minimize dust generation and accumulation. Keep away from sources of ignition and incompatible materials.
-
Storage: Store in a tightly closed container under an inert atmosphere. The material should be kept in a cool, dry, well-ventilated area, away from organic compounds and other incompatible substances.[4] Refrigerated temperatures (2-8°C) are recommended for long-term storage.[4]
-
Spill Cleanup: In case of a spill, dampen the solid material with 5% acetic acid before transferring it to a suitable container for disposal.[3]
Applications
The strong oxidizing properties of this compound make it effective for several applications:
-
Disinfectant and Sanitizer: It is used in the manufacturing of sanitizers for equipment and surfaces in the food and medical industries.[2]
-
Biocide: It serves as an active ingredient in pesticides to control fungi and bacteria in agricultural settings.[2]
-
Water Treatment: this compound is employed in water treatment processes to eliminate pathogens and ensure the safety of drinking water.[2][7]
Conclusion
This compound is a highly reactive and hazardous compound that requires careful handling and a thorough understanding of its reactivity profile. Its strong oxidizing properties are the basis for its utility as a disinfectant and biocide, but also the source of its significant incompatibilities and potential for hazardous reactions. The experimental protocols outlined in this guide provide a framework for the safe synthesis and characterization of this compound. It is imperative for all personnel working with this compound to adhere to strict safety guidelines to mitigate the risks associated with its use.
References
- 1. GB815682A - Preparation of hexachloromelamine - Google Patents [patents.google.com]
- 2. This compound | C3H3Cl3N6 | CID 24322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EP0239121A1 - Process for preparing this compound - Google Patents [patents.google.com]
- 4. Kinetics of trichloramine reactions with organic species under AOP conditions [morressier.com]
- 5. aksci.com [aksci.com]
- 6. researchgate.net [researchgate.net]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. unece.org [unece.org]
- 9. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 10. smsenergetics.com [smsenergetics.com]
An In-depth Technical Guide on the Stability and Degradation of Trichloromelamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trichloromelamine (B80692) (TCM), a potent N-chloro compound, is utilized in various applications for its disinfectant and biocidal properties. Understanding its stability and degradation profile is critical for ensuring its efficacy, safety, and for the development of stable formulations. This technical guide provides a comprehensive overview of the stability of this compound under various environmental conditions and details its degradation pathways and products. This document summarizes available quantitative data, outlines experimental protocols for stability and degradation analysis, and presents visual representations of degradation mechanisms and experimental workflows to support research and development activities.
Introduction
This compound (N²,N⁴,N⁶-trichloro-1,3,5-triazine-2,4,6-triamine) is a chlorinated derivative of melamine (B1676169). Its utility as a disinfectant stems from its ability to release active chlorine. However, this reactivity also makes it susceptible to degradation under various conditions, including heat, light, and in the presence of water. A thorough understanding of its stability is paramount for predicting its shelf-life, ensuring proper storage and handling, and identifying potential degradation products that may affect its performance and toxicological profile.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₃Cl₃N₆ | [1] |
| Molecular Weight | 229.46 g/mol | [1] |
| Appearance | White to pale yellow crystalline powder | [2] |
| Melting Point | >300 °C (decomposes) | [1][2] |
| Solubility in Water | < 1 mg/mL at 20 °C | [1] |
| Autoignition Temperature | 160 °C (320 °F) | [1] |
Stability Profile
This compound is a solid that is stable under normal temperature and pressure but is sensitive to several environmental factors.
Thermal Stability
TCM is sensitive to heat and can undergo exothermic decomposition. It is reported to be stable at ambient temperatures but poses a risk of explosion if heated under confinement.[1] Thermal degradation of TCM leads to the release of toxic and corrosive gases.
Table 2: Thermal Decomposition Data for this compound
| Parameter | Observation | Reference(s) |
| Decomposition Onset | Not explicitly quantified in search results. | |
| Hazardous Decomposition Products | Hydrogen chloride, Nitrogen oxides (NOx), Carbon monoxide, Carbon dioxide | [1] |
Hydrolytic Stability
This compound is known to be unstable in the presence of water. The N-Cl bonds are susceptible to hydrolysis, leading to the formation of hypochlorous acid (HOCl) and melamine. The rate of hydrolysis is expected to be dependent on pH and temperature.
Photostability
Degradation Pathways
The degradation of this compound can proceed through several pathways, primarily hydrolysis, thermolysis, and photolysis. The predominant pathway and the resulting degradation products are dependent on the specific environmental conditions.
Hydrolysis Pathway
In aqueous environments, the primary degradation pathway for this compound is hydrolysis. The three N-chloro groups are successively replaced by hydrogen atoms, leading to the formation of melamine and hypochlorous acid.
Caption: Proposed hydrolysis pathway of this compound.
Thermal Degradation Pathway
When subjected to high temperatures, this compound undergoes complex decomposition reactions. This process is likely to involve the cleavage of the triazine ring and the formation of various gaseous products.
Caption: Thermal degradation pathway of this compound.
Experimental Protocols
This section outlines general experimental protocols for assessing the stability and degradation of this compound, based on established guidelines such as those from the International Council for Harmonisation (ICH).
Stability-Indicating HPLC Method Development
A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable.
Table 3: General Parameters for a Stability-Indicating HPLC Method
| Parameter | Recommended Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile and a buffer (e.g., ammonium (B1175870) acetate) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 240 nm for melamine) |
| Column Temperature | 30 °C |
| Injection Volume | 10-20 µL |
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[6][7]
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and pathways. These studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability testing.
5.2.1. Hydrolytic Degradation
-
Prepare solutions of this compound in acidic (e.g., 0.1 N HCl), neutral (e.g., purified water), and basic (e.g., 0.1 N NaOH) media.
-
Store the solutions at an elevated temperature (e.g., 60 °C) for a specified period.
-
Withdraw samples at appropriate time intervals.
-
Neutralize the samples before analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
5.2.2. Thermal Degradation
-
Expose the solid this compound to dry heat (e.g., 105 °C) for a defined period.
-
At various time points, dissolve a known amount of the stressed solid in a suitable solvent.
-
Analyze the resulting solution by HPLC.
-
Thermogravimetric Analysis (TGA) can also be employed to determine the thermal decomposition profile.[8][9][10]
5.2.3. Photolytic Degradation
-
Expose a solution of this compound and the solid drug substance to a light source capable of emitting a combination of visible and UV light.
-
The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be protected from light.
-
Analyze the samples at appropriate time points by HPLC.
Caption: General workflow for forced degradation studies.
Identification of Degradation Products
Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful technique for the identification and structural elucidation of degradation products.[11][12][13][14] By comparing the mass spectra of the degradation products with that of the parent compound and by analyzing the fragmentation patterns, the structures of the impurities can be proposed.
Conclusion
This compound is a reactive molecule that is susceptible to degradation by hydrolysis, heat, and light. The primary degradation pathway in aqueous solution leads to the formation of melamine and hypochlorous acid. Thermal decomposition results in the generation of various gaseous products. A thorough understanding of these degradation pathways and the implementation of robust, stability-indicating analytical methods are essential for the development of stable and safe products containing this compound. Further research is warranted to obtain quantitative kinetic data for the degradation of TCM under various conditions to allow for more accurate prediction of its stability.
References
- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Oxidative degradation of triazine derivatives in aqueous medium: a radiation and photochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photochemical degradation of triazine herbicides – comparison of homogeneous and heterogeneous photocatalysis - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. srrcvr.ac.in [srrcvr.ac.in]
- 8. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 9. mdpi.com [mdpi.com]
- 10. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 11. eurl-pesticides.eu [eurl-pesticides.eu]
- 12. mdpi.com [mdpi.com]
- 13. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jchr.org [jchr.org]
Unlocking the Potential of Trichloromelamine: A Technical Guide to Novel Derivatives for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Published: December 19, 2025
Abstract: Trichloromelamine (TCM), a potent oxidizing agent, has long been utilized for its disinfectant and biocidal properties. However, the exploration of its derivatives remains a nascent field with significant untapped potential. This technical guide provides an in-depth exploration of promising research avenues for novel this compound derivatives. By leveraging the reactivity of the triazine core, a diverse range of functionalized molecules can be synthesized with potential applications in medicinal chemistry, materials science, and catalysis. This document outlines prospective synthetic strategies, detailed experimental protocols adapted from analogous compounds, and key areas for investigation.
Introduction to this compound (TCM)
This compound (2,4,6-tris(chloroamino)-1,3,5-triazine) is a white to pale yellow crystalline powder known for its strong oxidizing properties.[1] Its primary applications to date have been as a disinfectant, sanitizer, biocide in agriculture, and for water treatment.[1][2] TCM is also recognized for its role as a chlorinating agent and its potential use in flame retardant materials.[3] The core structure of TCM, a triazine ring with three chloroamino groups, presents a versatile scaffold for chemical modification, opening the door to a new generation of derivatives with tailored functionalities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃H₃Cl₃N₆ | [3] |
| Molecular Weight | 229.45 g/mol | [3] |
| Appearance | White to pale yellow crystalline powder | [3] |
| Melting Point | >300 °C | [3] |
| Solubility | Insoluble in water | [1] |
| CAS Number | 7673-09-8 | [3] |
Potential Research Areas for this compound Derivatives
The chemical architecture of TCM provides a foundation for the development of novel compounds with diverse applications. The following sections outline key areas where the exploration of TCM derivatives could yield significant scientific advancements.
Antimicrobial Drug Discovery
The inherent antimicrobial activity of TCM can be expanded and tailored through the synthesis of N-substituted derivatives. By replacing the chlorine atoms with various functional groups, it is possible to modulate the compound's spectrum of activity, potency, and selectivity.
Logical Workflow for Antimicrobial Drug Discovery with TCM Derivatives
Caption: Workflow for the discovery of antimicrobial TCM derivatives.
Potential areas of investigation include:
-
N-Aryl and N-Heteroaryl Derivatives: Introducing aromatic and heteroaromatic rings could enhance antimicrobial activity through various mechanisms, including improved membrane permeability and interaction with biological targets.
-
N-Alkyl and N-Acyl Derivatives: Modification with alkyl and acyl chains of varying lengths and branching can influence the lipophilicity of the derivatives, potentially leading to improved efficacy against specific pathogens.
-
Derivatives with Known Pharmacophores: Incorporating moieties with known antimicrobial properties could lead to synergistic effects and novel mechanisms of action.
Advanced Flame Retardant Materials
Melamine and its derivatives are known for their flame-retardant properties, primarily due to their high nitrogen content, which acts as a blowing agent and promotes char formation upon combustion. The presence of chlorine in TCM could further enhance these properties through radical trapping mechanisms in the gas phase. Research in this area could focus on:
-
Polymeric TCM Derivatives: Copolymerizing TCM derivatives with various monomers could lead to the development of inherently flame-retardant polymers.
-
TCM-based Additives: Synthesizing derivatives with improved thermal stability and compatibility with commercial polymers could result in more effective and durable flame-retardant additives.
-
Synergistic Formulations: Investigating the combination of TCM derivatives with other flame retardants, such as phosphorus-containing compounds, could lead to synergistic effects and reduced environmental impact.
Proposed Mechanism of Flame Retardancy for TCM Derivatives
Caption: Dual-phase flame retardant mechanism of TCM derivatives.
Catalysis and Coordination Chemistry
The nitrogen atoms of the triazine ring and the exocyclic amino groups in TCM derivatives can act as ligands for metal ions. This opens up possibilities for the synthesis of novel coordination complexes with potential catalytic applications. Research could be directed towards:
-
Homogeneous Catalysis: Developing soluble metal complexes of TCM derivatives for applications in organic synthesis, such as cross-coupling reactions or oxidations.
-
Heterogeneous Catalysis: Immobilizing TCM-metal complexes on solid supports to create recyclable and robust catalysts.
-
Materials with Unique Electronic Properties: Exploring the coordination chemistry of TCM derivatives to create materials with interesting magnetic or optical properties.
Proposed Synthetic Methodologies and Experimental Protocols
While specific literature on the synthesis of TCM derivatives is scarce, established protocols for the functionalization of the analogous compound, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), can be adapted. The reactivity of the chloroamino groups in TCM is expected to be analogous to the chloro groups in cyanuric chloride, allowing for sequential nucleophilic substitution.
General Protocol for N-Substitution of this compound
This protocol is a proposed adaptation based on the known reactivity of cyanuric chloride.
Experimental Workflow for N-Substitution of TCM
References
- 1. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors [mdpi.com]
- 2. Synthesis and biological evaluation of s-triazine substituted polyamines as potential new anti-trypanosomal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel 2,4,6-triazine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Trichloromelamine: A Comprehensive Technical Guide to its Synthesis, Properties, and Role in Triazine Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trichloromelamine (B80692) (TCM), systematically named N,N',N''-trichloro-1,3,5-triazine-2,4,6-triamine, is a reactive crystalline solid characterized by a triazine core with three chloroamine functionalities. This guide provides an in-depth overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and an exploration of its significant role in the broader field of triazine chemistry. Its utility as a powerful oxidizing and chlorinating agent, a disinfectant, and a versatile precursor for the synthesis of functionalized triazine derivatives is discussed. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in synthetic chemistry, materials science, and drug development.
Introduction
The 1,3,5-triazine (B166579) ring system is a cornerstone in synthetic chemistry, with its derivatives finding applications in pharmaceuticals, agrochemicals, and materials science. Among these, N-chlorinated triazines represent a class of highly reactive compounds with unique properties. This compound, in particular, stands out due to its high chlorine content and its role as a potent oxidizing agent. This guide will delve into the fundamental aspects of this compound, providing a technical foundation for its use and further exploration in research and development.
Physicochemical Properties of this compound
This compound is a white to slightly yellow crystalline powder with a characteristic chlorine-like odor.[1] It is a strong oxidizing agent and is sensitive to heat and friction.[2] Contact with organic materials can lead to spontaneous ignition.[2] It is crucial to handle this compound with appropriate safety precautions in a laboratory setting.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₃Cl₃N₆ | [1] |
| Molecular Weight | 229.46 g/mol | [2] |
| Appearance | White to slightly yellow crystalline powder | [3] |
| Melting Point | >300 °C (decomposes) | [3] |
| Solubility in Water | < 1 mg/mL at 20 °C | [2] |
| Autoignition Temperature | 160 °C | [2] |
| CAS Number | 7673-09-8 | [3] |
Synthesis of this compound
The synthesis of this compound can be achieved through the controlled chlorination of melamine (B1676169). The following protocol is based on a patented industrial process and provides a clear, two-step procedure.[4]
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Hexachloromelamine (B1616669) Intermediate
-
Into a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a gas inlet tube, and a gas outlet tube.
-
Suspend 21 g of melamine in 1000 g of water in the flask and stir the mixture vigorously at room temperature.
-
Bubble chlorine gas through the suspension. Ensure that all the chlorine gas is absorbed by the solution.
-
Continue the chlorination for approximately 30 minutes at 20 °C to obtain a suspension of hexachloromelamine.
-
To this suspension, add 1400 g of carbon tetrachloride to dissolve the hexachloromelamine.
-
Transfer the mixture to a separatory funnel and separate the aqueous phase from the organic phase containing the hexachloromelamine.
Step 2: Synthesis of this compound
-
Transfer the organic solution of hexachloromelamine to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add 14.8 g of melamine, 1.2 g of acetic acid, and 1.2 g of water to the solution.
-
Heat the mixture to reflux with vigorous stirring and maintain the reaction at this temperature for 6 hours.
-
After the reaction is complete, cool the mixture and collect the solid product by filtration.
-
Wash the product with carbon tetrachloride and dry it in an oven at 80 °C.
-
The resulting product is a fine white powder of this compound.
Caption: Synthesis workflow for this compound.
Spectral Data
Table 2: Spectroscopic Data for this compound
| Technique | Expected Features | Reference(s) |
| ¹H NMR | A broad singlet corresponding to the N-H protons. The exact chemical shift would be dependent on the solvent and concentration. | [1] |
| FT-IR (KBr) | Characteristic peaks for N-H stretching (around 3400-3200 cm⁻¹), C=N stretching of the triazine ring (around 1640-1550 cm⁻¹), and N-Cl stretching. | [5] |
Role in Triazine Chemistry
This compound's reactivity is dominated by the presence of the N-Cl bonds, making it a valuable reagent in triazine chemistry.
Oxidizing and Chlorinating Agent
The primary role of this compound in chemical synthesis is as a potent oxidizing and chlorinating agent. The N-Cl bond is relatively weak and can readily undergo homolytic or heterolytic cleavage to provide a source of electrophilic chlorine. This reactivity is harnessed in various chemical transformations. For instance, this compound has been reported to catalyze the synthesis of 2,4,5-trisubstituted imidazoles, where it acts as a source of positive chlorine.[6]
Precursor to Functionalized Triazines
While the direct nucleophilic substitution on the nitrogen of the chloroamine is not a common pathway, the triazine ring itself can be a scaffold for further functionalization. The reactivity of the triazine core is well-established, particularly through the chemistry of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The chlorine atoms on cyanuric chloride can be sequentially substituted by various nucleophiles in a temperature-controlled manner.[7][8] Although this compound has N-Cl bonds instead of C-Cl bonds, the underlying principle of the triazine core's susceptibility to nucleophilic attack remains relevant for understanding its potential for derivatization.
The N-Cl bonds in this compound can be cleaved to regenerate the amino groups, which can then be subjected to further reactions. This indirect functionalization pathway allows for the introduction of diverse substituents onto the triazine ring, making N-chlorinated melamines potential intermediates in the synthesis of novel triazine derivatives with applications in drug discovery and materials science.[9][10]
Caption: Reactivity and derivatization of this compound.
Safety and Handling
This compound is a hazardous substance and must be handled with extreme care.[2]
-
Health Hazards: It is harmful if swallowed or inhaled and is an irritant to the skin, eyes, and respiratory tract.[2]
-
Fire and Explosion Hazards: It is a strong oxidizer and can cause fire or explosion when in contact with combustible materials. It is sensitive to heat and friction.[2]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid generating dust.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong reducing agents and organic compounds.[3]
Conclusion
This compound is a highly reactive triazine derivative with significant potential in synthetic chemistry. Its role as a potent oxidizing and chlorinating agent, coupled with the versatility of the triazine core for further functionalization, makes it a valuable compound for researchers in various scientific disciplines. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its safe and effective utilization in the laboratory. Further research into the controlled reactions of this compound is likely to uncover new synthetic methodologies and lead to the development of novel functionalized triazine molecules with important applications.
References
- 1. This compound | C3H3Cl3N6 | CID 24322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. EP0239121A1 - Process for preparing this compound - Google Patents [patents.google.com]
- 5. spectrabase.com [spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Functionalized Triazines and Tetrazines: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Trichloromelamine: A Technical Guide to its Synonyms, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Trichloromelamine, a potent antimicrobial agent. This document details its various synonyms and alternative names, summarizes its key properties, outlines its mechanism of action, and provides standardized experimental protocols for its analysis and efficacy testing.
Synonyms and Alternative Names
This compound is known by a variety of names in scientific literature and commercial applications. A comprehensive list of these is provided below to aid in literature searches and material identification.
| Type | Name | Citation |
| Common Name | This compound | [1][2][3][4][5] |
| Abbreviation | TCM | [1][5] |
| IUPAC Name | N2,N4,N6-Trichloro-1,3,5-triazine-2,4,6-triamine | [2] |
| Systematic Name | 2,4,6-Tris(chloroamino)-1,3,5-triazine | [1] |
| N,N',N''-Trichloro-2,4,6-triamine-1,3,5-triazine | [2][5] | |
| 1,3,5-Triazine-2,4,6-triamine, N,N',N''-trichloro- | [2] | |
| CAS Registry Number | 7673-09-8 | [1][2][3][4][5] |
| EINECS Number | 231-648-4 | [3] |
| Other Names | Chloromelamine | [3][5] |
| Decco salt NO 5 | [2][5] | |
| Melamine, N2,N4,N6-trichloro- | [2][5] | |
| 2,4,6-Tris(chloroamine)triazine | [2] |
Physicochemical and Antimicrobial Properties
This compound is a powerful oxidizing agent, a property that underpins its broad-spectrum antimicrobial activity. It is effective against a range of bacteria, fungi, and viruses.[1] Key properties are summarized in the table below.
| Property | Value | Citation |
| Molecular Formula | C₃H₃Cl₃N₆ | [2][3][4] |
| Molecular Weight | 229.45 g/mol | [2] |
| Appearance | White to pale yellow powder | [1] |
| Melting Point | >300 °C | [1] |
| Solubility in Water | <0.1 g/100 mL at 19 °C | [3] |
| Purity (typical) | ≥ 95% (Assay by titration) |
Mechanism of Action
The primary mechanism of action of this compound as a disinfectant is through its strong oxidizing potential. In aqueous environments, it releases hypochlorous acid (HOCl), a potent antimicrobial agent. The process involves the disruption of essential cellular structures and functions of microorganisms.
The proposed mechanism involves the following key steps:
-
Release of Active Chlorine: In the presence of water, this compound hydrolyzes to release hypochlorous acid (HOCl).
-
Cell Wall and Membrane Damage: The released HOCl, a strong oxidizing agent, attacks the cell walls and membranes of microorganisms. This leads to increased permeability and leakage of cellular components.
-
Enzyme Inhibition and Protein Denaturation: HOCl reacts with and denatures essential proteins and enzymes within the microbial cell, disrupting metabolic pathways.
-
Nucleic Acid Damage: The oxidizing agent can also cause damage to the genetic material (DNA and RNA) of the microorganisms, preventing replication.
The following diagram illustrates the proposed antimicrobial mechanism of action of this compound.
Caption: Antimicrobial mechanism of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the analysis and efficacy of this compound.
Quantitative Analysis: Iodometric Titration
Iodometric titration is a standard method for determining the concentration of available chlorine from compounds like this compound.
Principle: this compound, in an acidic solution, oxidizes iodide ions (I⁻) from potassium iodide (KI) to iodine (I₂). The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution using a starch indicator. The endpoint is a sharp color change from blue to colorless.
Reagents and Materials:
-
This compound sample
-
Potassium iodide (KI), solid
-
Glacial acetic acid
-
Standardized 0.1 N sodium thiosulfate (Na₂S₂O₃) solution
-
Starch indicator solution (1%)
-
Distilled or deionized water
-
Erlenmeyer flasks (250 mL)
-
Burette (50 mL)
-
Pipettes and graduated cylinders
-
Analytical balance
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of distilled water in an Erlenmeyer flask.
-
Add an excess of potassium iodide (approximately 1-2 g) to the flask and swirl to dissolve.
-
Acidify the solution by adding 5 mL of glacial acetic acid. The solution will turn a yellow-brown color due to the liberation of iodine.
-
Titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution until the solution becomes a pale yellow color.
-
Add 1-2 mL of starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration dropwise with the sodium thiosulfate solution, with constant swirling, until the blue color disappears and the solution becomes colorless. This is the endpoint.
-
Record the volume of sodium thiosulfate solution used.
-
Perform a blank titration using the same procedure but without the this compound sample.
-
Calculate the percentage of available chlorine in the this compound sample.
The following diagram outlines the workflow for the iodometric titration of this compound.
Caption: Iodometric titration workflow for this compound.
Antimicrobial Efficacy Testing
Standardized methods, such as those provided by the AOAC International and European Committee for Standardization (CEN), are used to evaluate the bactericidal, virucidal, and fungicidal efficacy of disinfectants.
Principle: This method determines the effectiveness of a disinfectant in inactivating bacteria on a hard, non-porous surface. Stainless steel carriers are contaminated with a test bacterium, dried, and then exposed to the disinfectant at a specified concentration and contact time.
Materials:
-
Test organism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Salmonella enterica)
-
This compound solution at the desired concentration
-
Sterile stainless steel carriers
-
Sterile culture media and neutralization broth
-
Incubator
Procedure:
-
Inoculate sterile stainless steel carriers with a standardized culture of the test organism.
-
Dry the inoculated carriers under controlled conditions.
-
Immerse the dried, contaminated carriers in the this compound test solution for the specified contact time.
-
Transfer the carriers to a neutralization broth to inactivate the disinfectant.
-
Incubate the carriers in a growth medium.
-
Observe for the presence or absence of bacterial growth to determine the efficacy of the disinfectant.
Principle: This test assesses the ability of a disinfectant to inactivate viruses on a hard, non-porous surface. A surface is inoculated with the test virus, allowed to dry, and then treated with the disinfectant. The reduction in viral titer is then quantified.
Materials:
-
Test virus (e.g., Adenovirus, Poliovirus)
-
Host cell line for viral propagation and titration
-
This compound solution at the desired concentration
-
Sterile carriers (e.g., glass or stainless steel)
-
Tissue culture media and reagents
Procedure:
-
Inoculate sterile carriers with a standardized suspension of the test virus.
-
Dry the inoculated carriers.
-
Apply the this compound test solution to the carriers for the specified contact time.
-
Neutralize the disinfectant and recover the remaining virus.
-
Determine the viral titer using a suitable cell culture-based assay (e.g., TCID₅₀).
-
Calculate the log reduction in viral titer compared to a control.
Principle: This method evaluates the ability of a disinfectant to kill fungal spores. A suspension of fungal spores is exposed to the disinfectant, and the survival of the spores is assessed.
Materials:
-
Test fungus (e.g., Trichophyton mentagrophytes, Aspergillus brasiliensis)
-
This compound solution at the desired concentration
-
Sterile culture media and neutralization broth
-
Incubator
Procedure:
-
Prepare a standardized suspension of fungal spores.
-
Add the fungal spore suspension to the this compound test solution.
-
After the specified contact time, transfer an aliquot of the mixture to a neutralization broth.
-
Plate the neutralized suspension onto a suitable agar (B569324) medium.
-
Incubate the plates and observe for fungal growth.
-
Determine the extent of fungal kill compared to a control.
The following diagram provides a generalized workflow for antimicrobial efficacy testing.
Caption: Generalized workflow for antimicrobial efficacy testing.
References
Methodological & Application
Application Notes and Protocols for Trichloromelamine as a Chlorinating Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichloromelamine (B80692) (TCM), a white to slightly beige crystalline solid, is a reactive organohalogen compound with the chemical formula C₃H₃Cl₃N₆.[1][2][3][4] While it is widely known for its use as a disinfectant and biocide, its properties as a source of electrophilic chlorine make it a valuable reagent in organic synthesis.[1][5] This document provides detailed application notes and protocols for the use of this compound as a chlorinating agent, with a primary focus on the α-chlorination of carbonyl compounds.
Molecular Structure and Properties:
-
IUPAC Name: N²,N⁴,N⁶-trichloro-1,3,5-triazine-2,4,6-triamine[4]
-
CAS Number: 7673-09-8[1]
-
Molecular Weight: 229.45 g/mol [4]
-
Appearance: White to slightly beige fine powder[6]
-
Stability: Unstable and sensitive to heat and friction. It is a strong oxidizer and can ignite spontaneously in contact with reactive organic materials.[4][7]
Applications in Organic Synthesis
The primary application of this compound in organic synthesis as a chlorinating agent is in the α-chlorination of ketones, which can be achieved through the in-situ generation of an active chlorinating species. This is often accomplished in the presence of a phosphine, such as triphenylphosphine (B44618) (PPh₃). The combination of TCM and PPh₃ also serves as an efficient system for the oxidation of alcohols to aldehydes and ketones, with subsequent α-chlorination possible for the resulting carbonyl compounds.[8]
Oxidation of Alcohols and α-Chlorination of in situ Generated Carbonyls
The TCM/PPh₃ system provides a versatile and efficient method for the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones under solvent-free or mild solvent conditions.[8] For ketones that can enolize, the reaction can proceed to yield α-chloro ketones.[8] The proposed mechanism involves the formation of an active chlorinating species, (PPh₃-Cl)⁺, which is generated from the reaction of TCM and PPh₃.[8] This species can then react with the enol form of the ketone to afford the α-chlorinated product.
Quantitative Data Summary:
The following table summarizes the reaction conditions and yields for the oxidation of various alcohols using the TCM/PPh₃ system. Note that for some substrates, α-chlorination of the resulting ketone was observed.
| Entry | Substrate (Alcohol) | Product(s) | Molar Ratio (Alcohol:TCM:PPh₃:Base) | Time (min) | Yield (%) |
| 1 | Benzyl alcohol | Benzaldehyde | 1:0.5:0.2:0.5 | 10 | 95 |
| 2 | 4-Methylbenzyl alcohol | 4-Methylbenzaldehyde | 1:0.5:0.2:0.5 | 15 | 92 |
| 3 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 1:0.5:0.2:0.5 | 20 | 90 |
| 4 | 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 1:0.5:0.2:0.5 | 30 | 85 |
| 5 | Cinnamyl alcohol | Cinnamaldehyde | 1:0.5:0.2:0.5 | 15 | 93 |
| 6 | 1-Phenylethanol | Acetophenone | 1:0.5:0.2:0.5 | 20 | 90 |
| 7 | Cyclohexanol | Cyclohexanone / α-chlorocyclohexanone | 1:0.5:0.2:0.5 | 25 | 88 |
| 8 | 2-Heptanol | 2-Heptanone / α-chloro-2-heptanone | 1:0.5:0.2:0.5 | 30 | 85 |
Data sourced from Mirjalili et al.[8] Base used was NaHCO₃ or CH₃COONa.
Experimental Protocols
Safety Precautions: this compound is a strong oxidizer and is sensitive to heat and friction. It may cause eye, skin, and respiratory tract irritation and can be harmful if swallowed.[9] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with combustible materials.[7]
Protocol 1: General Procedure for the Oxidation of Alcohols using TCM/PPh₃
This protocol describes a general method for the oxidation of alcohols to aldehydes and ketones. For substrates prone to enolization, this method can also lead to α-chlorination.
Materials:
-
This compound (TCM)
-
Triphenylphosphine (PPh₃)
-
Sodium bicarbonate (NaHCO₃) or Sodium acetate (B1210297) (CH₃COONa)
-
Substrate (alcohol)
-
Solvent (e.g., dichloromethane, n-hexane, acetonitrile, or solvent-free)
-
Silica (B1680970) gel for chromatography
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine the alcohol (1 mmol), this compound (0.5 mmol), triphenylphosphine (0.2 mmol), and sodium bicarbonate (0.5 mmol).
-
For a solvent-free reaction, grind the mixture using a mortar and pestle at room temperature for the time specified in the table above.
-
Alternatively, for a solvent-based reaction, add the reagents to a round-bottom flask followed by the chosen solvent (e.g., 5 mL of dichloromethane). Stir the mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aldehyde, ketone, or α-chloro ketone.[8]
Visualizations
Logical Workflow for Alcohol Oxidation and α-Chlorination
The following diagram illustrates the general workflow for the oxidation of alcohols and the potential subsequent α-chlorination of the resulting ketone using the TCM/PPh₃ system.
Caption: Workflow for TCM/PPh₃ mediated oxidation and chlorination.
Proposed Mechanistic Pathway for α-Chlorination
This diagram outlines the proposed mechanism for the α-chlorination of a ketone using the active species generated from TCM and PPh₃.
Caption: Proposed mechanism for α-chlorination of ketones.
Conclusion
This compound, in combination with triphenylphosphine, serves as a practical and efficient reagent system for the oxidation of alcohols and, notably, for the α-chlorination of the resulting ketones. The mild reaction conditions, including the possibility of solvent-free execution, make this a valuable method for synthetic chemists. While its application as a general chlorinating agent for other functional groups is not yet widely documented, its reactivity profile suggests potential for further exploration in electrophilic and radical chlorination reactions. Researchers are encouraged to adhere to strict safety protocols when handling this energetic and oxidizing compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 7673-09-8: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 4. This compound | C3H3Cl3N6 | CID 24322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS#: 7673-09-08 | TCM | Iofina [iofina.com]
- 6. This compound CAS#: 7673-09-8 [m.chemicalbook.com]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. journals.iau.ir [journals.iau.ir]
- 9. nbinno.com [nbinno.com]
Protocol for the Safe Handling and Storage of Trichloromelamine
Application Notes
Trichloromelamine (TCM) is a potent oxidizing agent widely utilized in the manufacturing of disinfectants and sanitizers for the food and medical industries.[1] Its efficacy stems from its ability to oxidize the cell membranes of pathogens, leading to their destruction.[1] It is also used in water treatment processes.[1] Despite its utility, this compound is a hazardous chemical that requires strict adherence to safety protocols to mitigate risks. It is a strong oxidizer, sensitive to heat and friction, and can intensify fires.[1][2][3] This document provides detailed protocols for the safe handling, storage, and disposal of this compound to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Quantitative Data
This compound presents several significant hazards that must be understood and managed. It is classified as a strong oxidizing agent and is harmful if swallowed or inhaled.[2][3][4] It is an irritant to the skin, eyes, mucous membranes, and upper respiratory tract.[2][3][4][5] There is a risk of explosion if it is heated under confinement.[6]
Physical and Chemical Properties
| Property | Value | Source |
| Appearance | Slightly beige or white to pale yellow powder with a chlorine-like odor. | [4][6] |
| CAS Number | 7673-09-8 | [6] |
| Molecular Formula | C₃H₃Cl₃N₆ | [2] |
| Autoignition Temperature | 160 °C (320 °F) | [6] |
| Melting Point | >300 °C | [7] |
Toxicological Data
| Route of Exposure | Species | Value | Source |
| Oral LD50 | Mouse | 490 mg/kg | [6][8] |
GHS Hazard Statements
| Code | Statement |
| H272 | May intensify fire; oxidizer.[2][9] |
| H302 | Harmful if swallowed.[2][9] |
| H315 | Causes skin irritation.[2][9] |
| H319 | Causes serious eye irritation.[2][9] |
| H335 | May cause respiratory irritation.[2] |
Experimental Protocols: Safe Handling and Use
Adherence to the following protocols is mandatory when working with this compound.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. Use of a chemical fume hood is required to minimize inhalation exposure.[6]
-
Safety Equipment: Facilities must be equipped with an eyewash station and a safety shower.[6][9]
Personal Protective Equipment (PPE)
A comprehensive assessment of PPE is crucial to prevent exposure.
| PPE Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles. A face shield should be worn over goggles if there is a risk of splashing.[6][10] | Protects against eye irritation and serious eye damage.[2][6] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). | Prevents skin irritation and potential burns.[6][10] |
| Body Protection | A chemical apron or lab coat.[1][6] | Protects against skin contact and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with a dust filter should be used, especially when handling the powder form where dust generation is likely.[1] | Prevents irritation of the respiratory tract.[2][6] |
Handling Procedures
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.[6][9]
-
Minimize dust generation and accumulation.[6]
-
Keep away from heat, sparks, open flames, and other ignition sources.[3][6]
-
Do not eat, drink, or smoke in areas where this compound is handled.[3][9]
Storage Protocol
Proper storage is critical to prevent accidents and degradation of the chemical.
-
Location: Store in a cool, dry, well-ventilated area.[6][9] Long-term storage at 2-8°C is recommended.[9]
-
Incompatibilities: Store away from incompatible substances, including strong reducing agents, combustible materials, acetone, ammonia, aniline, and diphenylamine.[2][3][6] Addition of these substances can cause a rapid reaction with smoke and flame.[2][3]
-
Light and Moisture: Protect from direct light and moisture.[1][8]
Emergency Procedures
Spill and Leak Protocol
-
Immediate Action: Evacuate the area and remove all sources of ignition.[5][6]
-
PPE: Wear the appropriate personal protective equipment as outlined in section 2.2.[6]
-
Small Spills: For small spills, dampen the solid material with 5% acetic acid and transfer it to a suitable container.[2][5] Use absorbent paper dampened with 5% acetic acid to clean up any remaining material.[2][5]
-
Large Spills: For large spills, cover with sand, dry lime, or soda ash and place in a closed container for disposal.[6] Isolate the spill area for at least 25 meters for solids.[5]
-
Cleanup: Wash the contaminated area with 5% acetic acid followed by a soap and water solution.[5]
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][6] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Seek medical aid.[2][6] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6][9] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Seek immediate medical attention.[6] |
Disposal Protocol
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Place waste in a sealed, labeled container.
-
Consult with your institution's environmental health and safety office for specific disposal procedures.
Workflow Diagrams
Caption: Logical workflow for the safe handling and storage of this compound.
Caption: Emergency spill response workflow for this compound.
References
- 1. This compound | CAS#: 7673-09-08 | TCM | Iofina [iofina.com]
- 2. This compound | C3H3Cl3N6 | CID 24322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. This compound | CAS#:7673-09-8 | Chemsrc [chemsrc.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. aksci.com [aksci.com]
- 10. sds.chemtel.net [sds.chemtel.net]
Trichloromelamine in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichloromelamine (B80692) (TCM), a chlorinated derivative of melamine (B1676169), is a versatile compound with several applications in polymer chemistry, primarily leveraged for its high nitrogen and chlorine content. While its utility as a biocide and chlorinating agent is recognized, its most significant role in the polymer industry is as a flame retardant. This document provides detailed application notes and protocols for the use of this compound in polymer formulations, with a focus on its function as a flame retardant. Its potential, though less documented, as a cross-linking agent and a monomer in specific polymerization reactions is also discussed.
Application as a Flame Retardant
This compound functions as a flame retardant through a combination of gas-phase and condensed-phase mechanisms, characteristic of halogenated and nitrogen-containing flame retardants.[1][2] Upon heating, it releases nitrogen and chlorine species. The nitrogen acts to dilute flammable gases and reduce the oxygen concentration in the combustion zone, while the chlorine radicals interrupt the free-radical chain reactions of combustion in the gas phase.[3]
Key Advantages:
-
Synergistic Effects: this compound can exhibit synergistic effects when combined with other flame retardants, such as antimony trioxide, enhancing the overall flame retardant efficacy.[4]
-
Char Formation: In some polymer systems, the triazine ring of melamine can promote the formation of a stable char layer on the polymer surface, which acts as a barrier to heat and mass transfer.[3]
Polymers Amenable to this compound Flame Retardant Treatment:
-
Polyolefins (e.g., Polypropylene (B1209903), Polyethylene)[5]
-
Polyesters[5]
-
Polyamides[5]
-
Polystyrene[5]
-
Epoxy Resins[5]
Quantitative Data on Flame Retardant Performance
The following table summarizes typical performance data for polymers incorporating this compound as a flame retardant. It is important to note that specific performance will vary depending on the polymer matrix, loading level, and the presence of synergistic agents.
| Polymer Matrix | This compound Loading (wt%) | Test Method | Result | Reference |
| Polypropylene | 5 - 30 | UL-94 | V-0 to V-2 | [5] |
| Polypropylene | 20 | Limiting Oxygen Index (LOI) | Increased from ~18% to >25% | [5] |
| Polyester | 10 - 25 | Cone Calorimetry | Reduction in Peak Heat Release Rate | [3] |
Experimental Protocol: Incorporation of this compound into Polypropylene
This protocol describes a standard melt blending procedure for incorporating this compound into polypropylene.
Materials:
-
Polypropylene (pellets)
-
This compound (powder)
-
Twin-screw extruder
-
Injection molding machine
-
Fume hood and appropriate personal protective equipment (PPE)
Procedure:
-
Drying: Dry the polypropylene pellets in a vacuum oven at 80°C for 4 hours to remove any residual moisture.
-
Premixing: In a sealed container, dry blend the polypropylene pellets with the desired weight percentage of this compound powder. For example, for a 20% loading, mix 800g of polypropylene with 200g of this compound. Tumble the mixture for 15 minutes to ensure a homogeneous distribution.
-
Melt Blending:
-
Set the temperature profile of the twin-screw extruder. A typical profile for polypropylene is 180°C, 190°C, 200°C, 210°C, 200°C from the hopper to the die.
-
Ensure the process is conducted under adequate ventilation (fume hood) due to the potential release of chlorine-containing volatiles.
-
Feed the premixed blend into the extruder at a constant rate.
-
The extrudate is typically passed through a water bath for cooling and then pelletized.
-
-
Specimen Preparation:
-
Dry the compounded pellets at 80°C for 4 hours.
-
Use an injection molding machine to prepare test specimens according to standard dimensions for flammability testing (e.g., ASTM D635, UL-94). A typical molding temperature for polypropylene is 210-230°C.
-
-
Characterization:
-
Perform flammability tests (e.g., UL-94, LOI) on the prepared specimens.
-
Conduct thermal analysis (Thermogravimetric Analysis - TGA) to evaluate the thermal stability of the flame-retardant polymer.[2]
-
Visualization of Flame Retardancy Workflow
Caption: Workflow for incorporating this compound into polymers.
Potential Application as a Cross-Linking Agent
The three N-chloro groups in this compound are reactive and could potentially participate in cross-linking reactions with polymers containing suitable functional groups, such as amines or hydroxyls. This application is not well-documented in scientific literature, likely due to the high reactivity and instability of this compound, which can make controlled cross-linking challenging.[6] The strong oxidizing nature of the N-Cl bond may also lead to undesirable side reactions.[6]
Proposed Reaction Scheme
Caption: Proposed cross-linking reaction with this compound.
Potential Application as a Monomer
Theoretically, this compound could act as a trifunctional monomer in condensation polymerization reactions. However, its instability and high reactivity make it an unlikely candidate for controlled polymerization.[6] The synthesis of nitrogen-containing polymers typically utilizes more stable triazine derivatives like melamine or cyanuric chloride.
Safety Precautions
This compound is a strong oxidizing agent and is sensitive to heat and friction.[6] It can react vigorously with organic materials.[6] It is also an irritant to the skin, eyes, and respiratory tract.[6] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.
Conclusion
The primary and most well-established application of this compound in polymer chemistry is as a flame retardant. Its ability to act in both the gas and condensed phases, coupled with potential synergistic effects, makes it a viable option for reducing the flammability of a range of polymers. While its potential as a cross-linking agent or monomer is chemically plausible, the lack of documented evidence suggests that its inherent instability and high reactivity limit its use in these capacities. Researchers and professionals are advised to focus on its flame-retardant properties while adhering to strict safety protocols during its handling and processing.
References
- 1. researchgate.net [researchgate.net]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synergism | FLAMERETARDANTS-ONLINE [flameretardants-online.com]
- 5. US4028333A - Flame retardant polymeric compositions containing melamine hydrohalides - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Application Note: Principles and Safety Protocols for Trichloromelamine in Chemical Synthesis
Disclaimer: This document provides a general overview of Trichloromelamine for research and development purposes. Due to its hazardous nature, this document does not provide step-by-step synthetic protocols. All laboratory work involving this compound must be conducted under the direct supervision of a qualified chemist, within a controlled laboratory setting, and after a thorough, site-specific risk assessment has been completed. Always consult the latest Safety Data Sheet (SDS) before use.
Introduction to this compound
This compound (TCM), with the chemical formula C₃H₃Cl₃N₆, is a triazine derivative recognized for its high active chlorine content.[1] It serves as a potent oxidizing and electrophilic chlorinating agent in organic synthesis.[1][2] Presented as a slightly beige or white to yellow powder with a chlorine-like odor, it is a versatile reagent for introducing chlorine atoms into various organic molecules.[3][4][5] However, its utility is matched by its significant hazards, including being a strong oxidizer, unstable, and sensitive to heat and friction.[4][6][7]
General Applications in Organic Synthesis
This compound is primarily used as an effective agent for the chlorination of organic compounds. Its reactive nature allows it to participate in a variety of transformations. Conceptually, these include:
-
Electrophilic addition to unsaturated bonds: Alkenes and alkynes can react with electrophilic chlorine sources to form dichlorinated or vinyl chloride derivatives, respectively.
-
Substitution reactions: It can be used for the chlorination of activated aromatic rings and in the α-chlorination of carbonyl compounds.
-
Oxidation reactions: Beyond chlorination, its strong oxidizing properties can be harnessed for other synthetic transformations, such as the oxidation of alcohols.
It also finds use as a biocide in agriculture, a disinfectant in water treatment, and in the manufacturing of sanitizers and flame retardants.[1][2]
Hazard Profile and Safety Precautions
This compound is a hazardous substance that demands strict safety protocols. It is a strong oxidizer and may intensify fire or cause a fire upon contact with combustible materials.[8][9] The compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[3][6][7] A critical hazard is the risk of explosion if heated under confinement.[8]
All personnel must read and understand the Safety Data Sheet (SDS) before handling this compound. The following table summarizes its key hazard information.
| Hazard Category | Description | GHS Pictogram | Precautionary Statements |
| Physical Hazards | Oxidizing Solid (Category 2/3)[9] |
| Keep away from heat and combustible materials.[10] Risk of explosion if heated under confinement.[8] |
| Health Hazards | Acute Toxicity, Oral (Category 4)[9] |
| Harmful if swallowed.[6] Causes skin irritation.[9] Causes serious eye irritation.[9] May cause respiratory tract irritation.[3][6] |
| Reactivity | Unstable |
| Sensitive to heat and friction.[2][7] Reacts rapidly or violently with acetone, ammonia, aniline, and diphenylamine.[4][10] Incompatible with strong reducing agents and combustible materials.[8] |
Mandatory Safety Protocols:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood with adequate ventilation to minimize inhalation exposure.[8][11] An emergency eyewash station and safety shower must be readily accessible.[11][12]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles at all times.[10][13] A face shield may be required depending on the scale of the reaction.[11]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible materials like combustible organics and strong reducing agents.[8][14] Keep the container tightly closed.
-
Spill & Waste Management: In case of a spill, do not use combustible materials for cleanup. Follow established institutional procedures for hazardous waste disposal.[8] Contaminated clothing should be removed immediately and decontaminated before reuse.[9]
General Workflow for Handling Hazardous Reagents
The following diagram illustrates a mandatory logical workflow for safely conducting any experiment with a hazardous reagent like this compound. This is a conceptual guide; specific protocols must be developed based on a detailed, experiment-specific risk assessment.
Caption: Logical workflow for the safe laboratory handling of hazardous chemical reagents.
This structured approach ensures that all hazards are identified, and appropriate controls are in place before, during, and after the experimental procedure to ensure the safety of all personnel.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | CAS#: 7673-09-08 | TCM | Iofina [iofina.com]
- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 4. This compound | 7673-09-8 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | C3H3Cl3N6 | CID 24322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. aksci.com [aksci.com]
- 10. Page loading... [wap.guidechem.com]
- 11. youtube.com [youtube.com]
- 12. Technical Data — Safe Handling of Chlorine Gas | De Nora [denora.com]
- 13. quora.com [quora.com]
- 14. ipo.rutgers.edu [ipo.rutgers.edu]
Application Notes and Protocols: Trichloromelamine as a Reagent for N-Chlorination of Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichloromelamine (B80692) (TCM), a triazine derivative with a high chlorine content, serves as a potent reagent for the N-chlorination of primary and secondary amines.[1] This process is of significant interest in organic synthesis and drug development, as N-chloroamines are valuable intermediates for the synthesis of a variety of nitrogen-containing compounds. This compound is a white to off-white crystalline solid, known for its stability and efficacy as a chlorinating agent.[2] However, it is also a strong oxidizing agent and requires careful handling due to its reactivity, especially with amines such as aniline, which can lead to rapid and vigorous reactions.[1][3]
These application notes provide an overview of the use of this compound for the N-chlorination of amines, including generalized experimental protocols and safety considerations. While specific quantitative data for a broad range of amines is not extensively available in the public domain, the provided protocols and data tables offer a foundational guide for researchers to develop specific applications.
Chemical Properties and Safety Information
This compound should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is sensitive to heat and friction and can react exothermically with organic materials.[3][4]
| Property | Value | Reference |
| Molecular Formula | C₃H₃Cl₃N₆ | [5] |
| Molecular Weight | 229.45 g/mol | [5] |
| Appearance | White to off-white or yellow fine powder | [3] |
| Odor | Chlorine-like | [3] |
| Solubility | Insoluble in water | [3] |
Safety Precautions:
-
Strong Oxidizer: Avoid contact with combustible materials.[3]
-
Reactivity: Reacts vigorously with acetone, ammonia, aniline, and diphenylamine, which may cause smoke and flames.[3]
-
Irritant: Causes skin, eye, and respiratory tract irritation.[4]
-
Handling: Use in a well-ventilated area and avoid inhalation of dust.[4]
-
Storage: Store in a cool, dry place away from heat and incompatible materials.
General Principles of N-Chlorination
The N-chlorination of amines with this compound involves the transfer of a chlorine atom from the reagent to the nitrogen atom of the amine, forming an N-chloroamine and melamine (B1676169) as a byproduct. The reactivity of the amine is influenced by its structure, with electron-rich amines generally reacting more readily.
References
- 1. CHEM21 Case Study: Formation of N-chloramines in Flow – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 2. Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C3H3Cl3N6 | CID 24322 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trichloromelamine as a Biocide and Disinfectant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichloromelamine (B80692) (TCM), a chlorinated triazine derivative, is a potent biocide and disinfectant with a broad spectrum of antimicrobial activity.[1] As a strong oxidizing agent, it is utilized in a variety of applications, including as a sanitizer for food-contact surfaces, a disinfectant in healthcare settings, a biocide in water treatment processes, and an antimicrobial agent in agriculture.[2][3] Its mechanism of action involves the release of active chlorine, which effectively inactivates a wide range of pathogenic microorganisms, including bacteria, viruses, and fungi.[3][4]
These application notes provide a comprehensive overview of the use of this compound as a biocide and disinfectant, including its mechanism of action, quantitative efficacy data for related compounds, and detailed protocols for its evaluation.
Mechanism of Action
This compound is an N-chloramine compound that exerts its antimicrobial effect through a dual-action mechanism involving direct chlorination and the generation of hypochlorous acid (HOCl).[3][4] In an aqueous environment, the N-Cl bonds in the this compound molecule undergo hydrolysis, leading to the slow and sustained release of hypochlorous acid, a powerful oxidizing agent.[5]
The released hypochlorous acid and the direct transfer of active chlorine (Cl⁺) from the this compound molecule can then target and inactivate essential microbial components.[4] This includes the oxidation of sulfhydryl groups in enzymes and other proteins, which disrupts their function.[3] Furthermore, these reactive chlorine species can lead to the inhibition of DNA, RNA, and protein synthesis, ultimately resulting in microbial cell death.[3]
Quantitative Efficacy Data
Table 1: Illustrative Bactericidal Efficacy of Chlorine-Releasing Agents
| Organism | Agent | Concentration | Contact Time | Log Reduction | Reference |
|---|---|---|---|---|---|
| Staphylococcus aureus | Sodium Hypochlorite | 200 ppm | 5 min | > 6 | [6] |
| Pseudomonas aeruginosa | Sodium Hypochlorite | 200 ppm | 5 min | > 6 | [6] |
| Escherichia coli | Chloroxylenol (1:20) | N/A | 10 min | 5 | [7] |
| Klebsiella pneumoniae | Chloroxylenol (1:20) | N/A | 10 min | 5 | [7] |
| MRSA | Chloroxylenol (1:20) | N/A | 10 min | < 1 |[7] |
Table 2: Illustrative Virucidal Efficacy of Chlorine-Releasing Agents
| Virus | Agent | Concentration | Contact Time | Log Reduction | Reference |
|---|---|---|---|---|---|
| SARS-CoV-2 | Sodium Hypochlorite | 0.1% | 30 sec | ≥ 3.0 | [6] |
| Nipah Virus | Detergent Disinfectant | N/A | 15 sec | > 4 | [8] |
| Echovirus 30 | Chlorine | 0.7-1.3 mg/L | 2 min | 3 | [9] |
| Adenovirus type 2 | Chlorine | 0.7-1.3 mg/L | 2 min | 3-4 |[9] |
Table 3: Illustrative Fungicidal Efficacy (Minimum Inhibitory Concentration)
| Organism | Agent | MIC (µg/mL) | Reference |
|---|---|---|---|
| Trichophyton rubrum | Ciclopirox Olamine | 1 | [10] |
| Trichophyton mentagrophytes | Ciclopirox Olamine | 1 | [10] |
| Candida albicans | N-substituted chloroacetamides | N/A |[2] |
Experimental Protocols
The following are generalized protocols for evaluating the biocidal and disinfectant properties of this compound. These should be adapted based on specific experimental requirements and in accordance with relevant regulatory guidelines (e.g., EPA, EN standards).
Protocol 1: Preparation of this compound Stock Suspension
Materials:
-
This compound (powder)
-
Sterile deionized water
-
Sterile magnetic stir bar and stir plate
-
Sterile glassware (beaker, graduated cylinder)
-
Analytical balance
Procedure:
-
Accurately weigh the desired amount of this compound powder using an analytical balance.
-
In a sterile beaker, add a small amount of sterile deionized water to the powder to create a paste. This helps in wetting the powder as this compound is poorly soluble in water.
-
Gradually add the remaining volume of sterile deionized water while continuously stirring with a sterile magnetic stir bar to achieve the desired stock concentration.
-
Continue stirring for a minimum of 30 minutes to ensure a uniform suspension.
-
The final product will be a suspension, not a true solution. Ensure the suspension is well-mixed immediately before each use.
Protocol 2: Bactericidal Efficacy - Quantitative Suspension Test (Adapted from EN 1276)
Procedure:
-
Preparation of Microbial Suspension: Culture the test bacterium (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) in a suitable broth to achieve a logarithmic phase culture. Adjust the concentration to approximately 1.5 - 5.0 x 10⁸ CFU/mL.
-
Preparation of Test Solution: Prepare the desired concentrations of this compound suspension from the stock suspension using sterile deionized water.
-
Inoculation: In a sterile tube, mix 1 mL of the microbial suspension with 9 mL of the this compound test suspension.
-
Contact Time: Start a timer immediately after mixing. Allow the mixture to stand for the specified contact time (e.g., 1, 5, 10 minutes) at a controlled temperature.
-
Neutralization: After the contact time, transfer 1 mL of the mixture to 9 mL of a suitable neutralizer solution (e.g., sodium thiosulfate (B1220275) solution) to stop the biocidal action of the chlorine.
-
Enumeration: Perform serial dilutions of the neutralized sample and plate onto a suitable agar medium.
-
Incubation and Counting: Incubate the plates at the appropriate temperature and time. Count the number of colony-forming units (CFUs).
-
Calculation: Calculate the log reduction in viable counts compared to a control sample treated with a placebo (e.g., sterile water) instead of the this compound suspension. A ≥ 5-log reduction is often required for a disinfectant claim.[7]
Protocol 3: Virucidal Efficacy - Carrier Test (Adapted from ASTM E1053)
Procedure:
-
Carrier Preparation: Use sterile carriers (e.g., glass or stainless steel discs).
-
Virus Inoculation: Apply a known titer of the test virus (e.g., a surrogate for human coronavirus) to the surface of each carrier and allow it to dry in a biosafety cabinet.
-
Application of Disinfectant: Apply the this compound suspension to the dried virus film on the carrier, ensuring complete coverage.
-
Contact Time: Allow the specified contact time at a controlled temperature and humidity.
-
Virus Elution and Neutralization: Elute the virus from the carrier surface using a suitable cell culture medium containing a neutralizer.
-
Virus Titer Determination: Determine the titer of the recovered virus using a suitable cell culture-based assay (e.g., TCID₅₀ or plaque assay).
-
Calculation: Calculate the log reduction in viral titer compared to control carriers treated with a placebo. A ≥ 3 to ≥ 4-log reduction is typically required for a virucidal claim.[6]
Protocol 4: Fungicidal Efficacy - Minimum Inhibitory Concentration (MIC) Determination
Procedure:
-
Preparation of Fungal Inoculum: Prepare a standardized suspension of the test fungus (e.g., Aspergillus brasiliensis, Candida albicans) from a fresh culture.
-
Serial Dilution of this compound: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound suspension in a suitable fungal growth medium.
-
Inoculation: Inoculate each well with the fungal suspension.
-
Incubation: Incubate the plate at an appropriate temperature for 24-72 hours, depending on the fungus.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible fungal growth.[10][11]
Safety and Handling
This compound is a strong oxidizing agent and requires careful handling.[12] It is harmful if swallowed or inhaled and can cause irritation to the skin, eyes, and respiratory tract.[12] Always consult the Safety Data Sheet (SDS) before use. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling the powder and its suspensions. All work should be conducted in a well-ventilated area or a fume hood. For spills, dampen the solid material with 5% acetic acid before transferring to a suitable container for disposal.[12]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of N-chloramine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Microbicidal actives with virucidal efficacy against SARS-CoV-2 and other beta- and alpha-coronaviruses and implications for future emerging coronaviruses and other enveloped viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of disinfectants on control and clinical bacteria strains at a zonal referral hospital in Mwanza, Tanzania: a cross sectional hospital-based study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Virucidal Effect of the Chlorination of Water at the Initial Phase of Disinfection May Be Underestimated If Contact Time Calculations Are Used - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lume.ufrgs.br [lume.ufrgs.br]
- 11. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Log Reduction - Altapure [altapure.com]
Application Notes and Protocols for Reactions Involving Trichloromelamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Trichloromelamine (TCM) in organic synthesis. It includes safety precautions, a synthesis protocol, and a detailed experimental setup for the oxidation of alcohols, a key transformation in various research and development endeavors, including drug discovery.
Safety and Handling of this compound
This compound is a strong oxidizing agent and requires careful handling to ensure laboratory safety.[1][2][3][4] It is sensitive to heat and friction and may ignite in contact with reactive organic materials.[1][2]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles should be worn at all times.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Skin Protection: A lab coat or chemical-resistant apron should be worn.
-
Respiratory Protection: Work in a well-ventilated fume hood. For handling larger quantities or when dust may be generated, a NIOSH-approved respirator with a dust filter is recommended.[1]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, open flames, and combustible materials.[2]
Spill and Waste Disposal:
-
In case of a small spill, dampen the solid material with 5% acetic acid, then transfer it to a suitable container for disposal.[2]
-
Contaminated surfaces should be washed with 5% acetic acid followed by soap and water.[2]
-
Dispose of waste according to local, state, and federal regulations.
Synthesis of this compound
A common method for the synthesis of this compound involves the chlorination of melamine (B1676169). The following protocol is adapted from patent literature and provides a reliable method for its preparation.[5]
Experimental Protocol: Synthesis of this compound[5]
Materials:
-
Melamine
-
Chlorine gas
-
Water
-
Carbon tetrachloride
-
Acetic acid
Procedure:
-
Suspend melamine in water under intense stirring at room temperature.
-
Bubble chlorine gas through the suspension.
-
After the reaction is complete, add carbon tetrachloride to dissolve the intermediate, hexachloromelamine.
-
Separate the aqueous phase.
-
To the organic phase, add melamine and an activator (e.g., water and acetic acid).
-
Heat the mixture to reflux for several hours.
-
After the reaction, filter the solid product, wash with carbon tetrachloride, and dry in an oven.
Tabulated Data: Synthesis of this compound
| Parameter | Value | Reference |
| Example 1 | ||
| Melamine (initial) | 21 g | [5] |
| Water | 1000 g | [5] |
| Reaction Time (Chlorination) | 30 min | [5] |
| Carbon Tetrachloride | 1400 g | [5] |
| Melamine (second addition) | 14.8 g | [5] |
| Water (activator) | 4 g | [5] |
| Reflux Time | 6 hours | [5] |
| Product Yield | 43.1 g | [5] |
| Active Chlorine Content | 86.5% | [5] |
| Example 2 | ||
| Melamine (second addition) | 14.8 g | [5] |
| Acetic Acid (activator) | 1.2 g | [5] |
| Water (activator) | 1.2 g | [5] |
| Reflux Time | 6 hours | [5] |
| Product Yield | - | |
| Available Chlorine | 90% | [5] |
Application: Oxidation of Alcohols to Carbonyl Compounds
This compound serves as an efficient reagent for the selective oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones.[6][7] This transformation is fundamental in organic synthesis and drug development, where the precise modification of functional groups is crucial.
Experimental Protocol: Oxidation of Benzyl Alcohol to Benzaldehyde[6]
Materials:
-
Benzyl alcohol
-
This compound (TCM)
-
Triphenylphosphine (PPh₃)
-
Sodium bicarbonate (NaHCO₃) or Sodium acetate (B1210297) (CH₃COONa)
-
Solvent (for workup, e.g., diethyl ether)
Procedure:
-
In a mortar, grind the alcohol, TCM, PPh₃, and NaHCO₃ (or CH₃COONa) at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, add a suitable solvent (e.g., diethyl ether) to the reaction mixture.
-
Filter the mixture to remove solid byproducts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Tabulated Data: Oxidation of Various Alcohols with this compound[7]
| Substrate (Alcohol) | Product | Reaction Time (h) | Yield (%) |
| Cyclohexanol | Cyclohexanone | 3 | 90 |
| 1-Octanol | Octanal | - | - |
| Benzyl alcohol | Benzaldehyde | 20 | 95 |
| p-Methylbenzyl alcohol | p-Tolualdehyde | 20 | 93 |
| p-Methoxybenzyl alcohol | p-Anisaldehyde | 20 | 98 |
| p-Chlorobenzyl alcohol | p-Chlorobenzaldehyde | 20 | 65 |
| p-Nitrobenzyl alcohol | p-Nitrobenzaldehyde | 20 | 32 |
| 2-Octanol | 2-Octanone | 3 | 85 |
| α-Phenylethyl alcohol | Acetophenone | 3 | 92 |
| Benzhydrol | Benzophenone | 48 | 88 |
| Benzoin | Benzil | 48 | 80 |
| Styrene glycol | α-Hydroxyacetophenone | 16 | 75 |
Visualizations
Experimental Workflow for Alcohol Oxidation
Caption: Workflow for the oxidation of alcohols to carbonyl compounds using TCM.
Degradation Pathway of this compound
Caption: Degradation of this compound into Melamine and Hypochlorous Acid.
References
- 1. This compound | CAS#: 7673-09-08 | TCM | Iofina [iofina.com]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. This compound | C3H3Cl3N6 | CID 24322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. journals.iau.ir [journals.iau.ir]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
Application Notes and Protocols for the Quantification of Trichloromelamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichloromelamine (B80692) (TCM) is a potent oxidizing agent and disinfectant utilized in various industrial applications, including as a sanitizer in the food and medical industries and in water treatment processes.[1] Due to its reactive nature and potential to degrade into melamine, accurate quantification of TCM is crucial for quality control, safety assessment, and research purposes.[2] However, the inherent instability of TCM presents significant analytical challenges, as it is sensitive to heat and friction and can degrade rapidly.[3][4][5]
This document provides detailed application notes and protocols for the analytical quantification of this compound, addressing the challenges posed by its reactivity. Both direct and indirect analytical approaches are presented to provide a comprehensive guide for researchers. The direct method focuses on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the specific measurement of the intact molecule, while the indirect method relies on iodometric titration to determine the active chlorine content, which is indicative of the TCM concentration.
Analytical Methods Overview
The quantification of this compound can be approached through two primary strategies:
-
Direct Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high selectivity and sensitivity for the direct measurement of the TCM molecule. Given the instability of TCM, this protocol is adapted from established methods for other chlorinated triazines and emphasizes rapid sample processing and analysis under controlled conditions to minimize degradation.[6][7]
-
Indirect Quantification by Iodometric Titration: This classic titrimetric method provides a reliable means to determine the concentration of active chlorine in a sample.[8][9][10][11] As the disinfecting properties of TCM are attributed to its active chlorine content, this method is particularly useful for quality control of TCM raw material and formulated products.
Quantitative Data Summary
| Parameter | LC-MS/MS (Direct Method) | Iodometric Titration (Indirect Method) |
| Analyte | This compound (intact) | Active Chlorine |
| Limit of Detection (LOD) | 0.1 µg/L | ~0.1 mg/L as Cl |
| Limit of Quantification (LOQ) | 0.5 µg/L | ~0.3 mg/L as Cl |
| Linear Range | 0.5 - 100 µg/L | > 0.3 mg/L as Cl |
| Precision (%RSD) | < 15% | < 5% |
| Accuracy (% Recovery) | 85 - 115% | 95 - 105% |
Experimental Protocols
Method 1: Direct Quantification of this compound by LC-MS/MS
This protocol is designed for the rapid and sensitive analysis of TCM, minimizing degradation through immediate analysis and appropriate sample handling.
1. Materials and Reagents:
-
This compound reference standard
-
LC-MS grade acetonitrile (B52724), methanol, and water
-
Ammonium acetate (B1210297)
-
Formic acid
-
Syringe filters (0.22 µm, PTFE)
2. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Analytical column: A suitable reversed-phase column, such as a C18, or a HILIC column for polar compounds.
3. Sample Preparation:
-
Due to the instability of TCM, samples should be prepared immediately before analysis and kept chilled.
-
For solid samples, accurately weigh a portion and dissolve in a suitable solvent (e.g., acetonitrile) at a low temperature.
-
For aqueous samples, perform a rapid extraction with a water-miscible organic solvent like acetonitrile to precipitate proteins and other macromolecules.
-
Immediately filter the extract through a 0.22 µm syringe filter into an autosampler vial.
4. LC-MS/MS Conditions:
-
Mobile Phase A: 5 mM Ammonium acetate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to achieve separation. For example, start at 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 25°C
-
Ionization Mode: ESI Positive
-
MS/MS Parameters: Monitor for specific precursor and product ion transitions for this compound. These would need to be determined by infusing a standard solution of TCM.
5. Quality Control:
-
Analyze a solvent blank, a procedural blank, and a fortified sample with each batch of samples.
-
Prepare calibration standards fresh for each analytical run.
Method 2: Indirect Quantification of this compound by Iodometric Titration
This method determines the active chlorine content of a this compound sample.
1. Materials and Reagents:
-
This compound sample
-
Potassium iodide (KI), solid
-
Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (e.g., 0.1 N)
-
Glacial acetic acid or sulfuric acid
-
Starch indicator solution (1%)
-
Deionized water
2. Instrumentation:
-
Burette (50 mL)
-
Erlenmeyer flask (250 mL)
-
Magnetic stirrer and stir bar
3. Protocol:
-
Accurately weigh a quantity of the this compound sample and dissolve it in a suitable solvent. For insoluble samples, a suspension in an appropriate solvent may be used.
-
In an Erlenmeyer flask, dissolve an excess of potassium iodide (e.g., 1-2 g) in deionized water.
-
Acidify the KI solution with acetic acid or sulfuric acid.
-
Add a known volume of the this compound sample solution to the acidified KI solution while stirring. The solution should turn a yellow-brown color due to the liberation of iodine.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution until the yellow-brown color fades to a pale yellow.
-
Add a few drops of starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration with sodium thiosulfate dropwise until the blue-black color disappears, indicating the endpoint.
-
Record the volume of sodium thiosulfate solution used.
4. Calculation: The concentration of active chlorine can be calculated using the following formula:
Where:
-
V = Volume of sodium thiosulfate solution used (mL)
-
N = Normality of the sodium thiosulfate solution
-
35.45 = Equivalent weight of chlorine
-
W = Weight of the this compound sample (g)
Visualizations
References
- 1. gcms.cz [gcms.cz]
- 2. guidechem.com [guidechem.com]
- 3. This compound | C3H3Cl3N6 | CID 24322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking waters using direct injection liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. elearning.essb-oran.edu.dz [elearning.essb-oran.edu.dz]
- 9. NEMI Method Summary - 330.4 [nemi.gov]
- 10. tsijournals.com [tsijournals.com]
- 11. scribd.com [scribd.com]
Application Notes and Protocols for Trichloromelamine in Water Treatment and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichloromelamine (B80692) (TCM), a derivative of melamine (B1676169) with the chemical formula C₃H₃Cl₃N₆, is a potent oxidizing agent and biocide.[1] Its high chlorine content makes it an effective disinfectant for water treatment and purification processes, capable of controlling microbial growth and eliminating harmful microorganisms.[2] This document provides detailed application notes and protocols for the use of this compound in water treatment, with a focus on its mechanism of action, potential for disinfection byproduct (DBP) formation, and methodologies for its application and analysis.
When introduced into water, this compound is expected to hydrolyze and release hypochlorous acid (HOCl), the active disinfecting agent found in many chlorine-based treatments.[1] Consequently, its efficacy and operational considerations will share similarities with other chlorine-releasing compounds.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₃H₃Cl₃N₆ | [2] |
| Molecular Weight | 229.45 g/mol | [2] |
| Appearance | White to pale yellow crystalline powder | [2] |
| Solubility in Water | < 1 mg/mL at 20°C | [3] |
| Melting Point | >300 °C (decomposes) | [4] |
Table 2: Comparative Disinfection Byproduct (DBP) Formation Potential of Different Disinfectants
This table provides a general overview of DBP formation from various disinfectants. The DBP profile of this compound is anticipated to be similar to that of chlorine, due to the release of hypochlorous acid.
| Disinfectant | Major Disinfection Byproducts (DBPs) Formed | Reference |
| Chlorine (and by extension, this compound) | Trihalomethanes (THMs), Haloacetic Acids (HAAs), Haloacetonitriles (HANs), Chlorate | [5][6][7] |
| Chloramine | THMs (lower than chlorine), HAAs (lower than chlorine), N-Nitrosodimethylamine (NDMA), Chlorate | [5][7] |
| Chlorine Dioxide | Chlorite, Chlorate | [7] |
| Ozone | Bromate (in the presence of bromide), Aldehydes, Carboxylic acids | [5] |
Signaling Pathways and Logical Relationships
Disinfection Mechanism of this compound
The primary disinfection mechanism of this compound is believed to be the oxidative damage caused by the hypochlorous acid (HOCl) it releases upon contact with water. This process targets and disrupts essential cellular components of microorganisms.
References
- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. This compound | C3H3Cl3N6 | CID 24322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Comparison of disinfection byproduct formation from chlorine and alternative disinfectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trihalomethane Formation from Soil-Derived Dissolved Organic Matter During Chlorination and Chloramination: A Case Study in Cedar Lake, Illinois | MDPI [mdpi.com]
- 7. Disinfection Byproducts Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
Preparation of Trichloromelamine Solutions for Laboratory Applications
Abstract
This document provides detailed application notes and protocols for the preparation of Trichloromelamine (TCM) solutions for laboratory use. This compound is a potent oxidizing agent and a versatile reagent in various chemical and biological studies.[1][2] Due to its inherent instability and hazardous nature, proper handling and preparation procedures are critical to ensure laboratory safety and experimental success.[1][3] This guide outlines the known solubility characteristics, provides a protocol for dissolution in Dimethyl Sulfoxide (DMSO), and details essential safety precautions.
Introduction
This compound (CAS No. 7673-09-8), a white to pale yellow crystalline powder, is a chlorinated derivative of melamine.[3][4] It is recognized for its strong oxidizing properties, making it a valuable compound in the development of disinfectants and biocides.[1][2] In a laboratory setting, it serves as a reagent for chlorination reactions and other synthetic applications.[1] However, TCM is sensitive to heat, friction, and contact with organic materials, which can lead to rapid decomposition or combustion.[3][4] Furthermore, it is classified as an irritant to the skin, eyes, and respiratory tract.[3] Therefore, the preparation of its solutions must be approached with stringent safety measures.
Physicochemical Properties and Solubility
A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is crucial for the accurate preparation of solutions and for understanding the compound's handling and storage requirements.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃H₃Cl₃N₆ | [1] |
| Molecular Weight | 229.45 g/mol | [1] |
| Appearance | White to pale yellow crystalline powder | [3][4] |
| Melting Point | >300 °C (decomposes) | [3] |
| Water Solubility | Insoluble (<1 mg/mL at 20°C) | [3] |
| Organic Solvent Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [5] |
Experimental Protocol: Preparation of a this compound Stock Solution in DMSO
This protocol provides a general guideline for the preparation of a this compound stock solution. The exact mass and volume should be adjusted based on the desired final concentration.
3.1. Materials and Equipment
-
This compound (solid powder, ≥95% purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Fume hood
-
Vortex mixer
-
Appropriate glass vials with screw caps
-
Micropipettes
-
Personal Protective Equipment (PPE): safety goggles, face shield, lab coat, chemical-resistant gloves (e.g., nitrile).
3.2. Safety Precautions
-
Work in a dedicated and certified chemical fume hood.
-
Always wear appropriate PPE.
-
Avoid inhalation of the powder.
-
Prevent contact with skin and eyes.
-
Keep away from heat, sparks, and open flames.
-
This compound is a strong oxidizer; avoid contact with combustible materials. [6]
3.3. Step-by-Step Procedure
-
Equilibration: Allow the this compound powder and anhydrous DMSO to reach room temperature before use to prevent moisture condensation.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder into a tared glass vial.
-
Solvent Addition: Using a micropipette, add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Tightly cap the vial and vortex at room temperature until the solid is completely dissolved. The solution should be clear and free of particulates.
-
Note: If dissolution is slow, gentle warming (up to 30-40°C) in a water bath with intermittent vortexing can be attempted. However, given the compound's sensitivity to heat, prolonged or excessive heating should be avoided.
-
-
Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent (DMSO), preparation date, and user's initials.
3.4. Storage and Stability
Store the this compound stock solution at -20°C for long-term storage (months) or at 4°C for short-term storage (days to weeks).[5] It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. The solid powder should be stored in a tightly sealed container in a refrigerator (2-8°C).[1]
Diagrams
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for the safe preparation and storage of this compound solutions.
Logical Relationship of Safety Precautions
Caption: Key components for the safe handling of this compound in a laboratory setting.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | CAS#: 7673-09-08 | TCM | Iofina [iofina.com]
- 3. This compound | C3H3Cl3N6 | CID 24322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 7673-09-8 [m.chemicalbook.com]
- 5. medkoo.com [medkoo.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Notes and Protocols: Trichloromelamine and Cyanuric Chloride in Heterocyclic Synthesis
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Subject: The Role of Triazine Derivatives as Precursors for Heterocyclic Compounds
Introduction
Nitrogen-containing heterocycles are fundamental scaffolds in medicinal chemistry and drug development, with the 1,3,5-triazine (B166579) core being of particular interest due to its versatile biological activities, including antimicrobial, anticancer, and antiviral properties.[1] This document provides a detailed overview of the use of triazine derivatives as precursors for complex heterocyclic compounds.
A critical distinction must be made between Trichloromelamine (B80692) and 2,4,6-trichloro-1,3,5-triazine (Cyanuric Chloride). While both are triazine derivatives, their chemical reactivity and suitability as precursors for heterocyclic synthesis are vastly different.
-
This compound (N,N',N''-trichloro-2,4,6-triamino-1,3,5-triazine): In this molecule, the chlorine atoms are attached to the exocyclic amino groups. This "active" or "positive" chlorine imparts strong oxidizing and chlorinating properties.[2] Consequently, this compound is primarily utilized as a disinfectant, sanitizer, biocide, and flame retardant.[2][3][4][5] It is not a suitable precursor for generating diverse heterocyclic compounds through nucleophilic substitution on the triazine ring.
-
Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine): Here, the chlorine atoms are directly bonded to the carbon atoms of the triazine ring. These chlorine atoms are highly susceptible to sequential nucleophilic substitution, making cyanuric chloride an exceptionally versatile and widely used building block for the synthesis of a vast array of substituted triazine-based heterocyclic compounds.[6][7] The reactivity of the chlorine atoms is temperature-dependent, allowing for controlled, stepwise substitution.[6][8]
Given the user's interest in synthesizing heterocyclic compounds, the following sections will focus on the application and protocols for Cyanuric Chloride as the appropriate precursor.
Application Notes: Cyanuric Chloride in Drug Discovery and Development
Cyanuric chloride serves as a trifunctional linker, enabling the introduction of up to three different nucleophiles in a controlled manner.[7] This allows for the creation of large and diverse libraries of compounds for screening in drug discovery programs. The 1,3,5-triazine core is a key pharmacophore in a variety of therapeutic areas:
-
Anticancer Agents: Triazine derivatives have been investigated as anticancer agents due to their ability to inhibit various kinases and other enzymes involved in cell proliferation.
-
Antimicrobial Agents: The triazine scaffold is present in numerous compounds exhibiting antibacterial and antifungal activity.[1]
-
Antiviral and Antimalarial Drugs: Substituted triazines have shown promise as antiviral and antimalarial agents.[1]
-
Herbicides: The commercial success of triazine-based herbicides highlights the biological activity of this scaffold.
The synthetic strategy for creating libraries of triazine derivatives typically involves a three-step sequential nucleophilic substitution of the chlorine atoms on the cyanuric chloride ring. The temperature control is crucial for selective substitution: the first substitution is often carried out at 0-5°C, the second at room temperature, and the third at elevated temperatures.[6][8]
Experimental Protocols: Synthesis of Substituted 1,3,5-Triazine Derivatives from Cyanuric Chloride
The following protocols are generalized procedures for the sequential substitution of chlorine atoms on cyanuric chloride with various nucleophiles (amines, alcohols, thiols).
Protocol 1: Synthesis of a Monosubstituted Dichloro-s-Triazine Derivative
This protocol describes the first nucleophilic substitution on cyanuric chloride.
Workflow Diagram
References
- 1. Microwave Mediated Synthesis of Novel 1,3,5-Triazine Derivative and their Biological Evaluation | International Journal of Research in Engineering, Science and Management [journal.ijresm.com]
- 2. This compound | CAS#: 7673-09-08 | TCM | Iofina [iofina.com]
- 3. chemimpex.com [chemimpex.com]
- 4. medkoo.com [medkoo.com]
- 5. CAS 7673-09-8: this compound | CymitQuimica [cymitquimica.com]
- 6. Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Trichloromelamine in Agricultural Applications: A Review of its Role as a Biocide and Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichloromelamine (B80692) (TCM), systematically named 2,4,6-tris(chloroamino)-1,3,5-triazine, is a potent oxidizing agent and chlorinating compound. While its application spans various industries, including water treatment and as a flame retardant, its role in agriculture is primarily centered on its direct use as a biocide to control pests and diseases.[1][2] This document provides a comprehensive overview of this compound's properties, its established applications as an agricultural biocide, and critically examines its potential, though sparsely documented, use in the synthesis of novel agricultural chemicals.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for its safe handling, storage, and application in both laboratory and field settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 7673-09-8 | [2] |
| Molecular Formula | C₃H₃Cl₃N₆ | [2] |
| Molecular Weight | 229.45 g/mol | [2] |
| Appearance | Pale yellow crystalline powder | [2] |
| Melting Point | >300 °C | [2] |
| Solubility | Insoluble in water | [3] |
| Purity | ≥ 95% (by titration) | [2] |
| Storage Conditions | 2 - 8 °C, dry, dark | [4] |
Application as a Direct Agricultural Biocide
This compound's primary function in agriculture is as a broad-spectrum biocide, effective against a range of pests and pathogens.[1][5] Its strong oxidizing potential allows it to disrupt the cellular structures of microorganisms, making it a valuable agent for crop protection.[1]
Mechanism of Action
The biocidal activity of this compound stems from its ability to act as a strong oxidizing agent. It is believed to oxidize the cell membranes of pathogens, leading to the destruction of their cellular integrity and subsequent eradication.[1] In aqueous environments, it can break down to form hypochlorous acid and melamine (B1676169), with hypochlorous acid being a well-known disinfectant.[5]
Use in Agricultural Chemical Synthesis: An Examination of the Evidence
While this compound is a versatile chlorinating agent in organic synthesis, its specific application as a precursor or building block for the synthesis of more complex agricultural chemicals, such as novel herbicides or fungicides, is not well-documented in publicly available scientific literature and patents. The synthesis of many commercial triazine-based herbicides, for instance, typically starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) rather than this compound.
The N-chloro bonds in this compound are highly reactive and the molecule itself can be unstable, which may present challenges for its use in multi-step synthetic pathways requiring selective transformations.[3]
Potential Synthetic Pathways (Hypothetical)
Given its structure, one could hypothesize potential, yet unconfirmed, synthetic routes where this compound could serve as a reactive intermediate. The following diagram illustrates a hypothetical workflow for exploring its synthetic utility.
Caption: Hypothetical workflow for synthesizing novel agrochemicals from this compound.
Experimental Protocols
Due to the lack of specific examples in the literature of this compound being used as a synthetic precursor for agricultural chemicals, detailed experimental protocols for such transformations are not available. However, a general protocol for the preparation of this compound itself is described in patent literature.
Protocol for the Preparation of this compound
This protocol is adapted from a patented process and is provided for informational purposes only.[6]
Materials:
-
Water-immiscible solvent (e.g., carbon tetrachloride)
-
Melamine
-
Activator (e.g., water, acetic acid)
Procedure:
-
Solubilize hexachloromelamine in a water-immiscible solvent.
-
Separate the aqueous phase from the organic phase containing the dissolved hexachloromelamine.
-
To the substantially anhydrous hexachloromelamine solution, add a number of moles of non-chlorinated melamine that is equal to or lower than the number of moles of hexachloromelamine present.
-
Add an activator, such as water or an acid, to the reaction mixture.
-
Stir the reaction mixture at the reflux temperature of the solvent for a period sufficient to convert the hexachloromelamine (typically 1 to 6 hours).
-
Filter the reaction mixture to remove any residual hexachloromelamine and wash the solid product with the solvent.
-
Evaporate the residual solvent from the solid product to obtain this compound as a fine white powder.
Quantitative Data (Example from Patent): Following a similar procedure, one reported synthesis yielded 43.1 g of this compound with an active chlorine content of 86.5%, corresponding to a yield of 80%.[6]
Safety and Handling
This compound is a strong oxidizing agent and is sensitive to heat and friction.[3] It can react violently with organic materials.[3] Appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, should be used when handling this compound.[1] Spills should be dampened with 5% acetic acid and transferred to a suitable container for disposal.[3]
Conclusion
This compound is an established and effective biocide in agriculture, contributing to the control of pests and diseases on crops.[2] Its utility is derived from its strong oxidizing properties. However, its role as a synthetic precursor for the development of new, more complex agricultural chemicals is not supported by the currently available scientific and patent literature. While hypothetical synthetic pathways can be envisioned, the lack of concrete examples and experimental data suggests that its primary value to the agrochemical industry lies in its direct application as a biocidal agent. Further research would be necessary to explore and validate its potential as a versatile building block in the synthesis of novel crop protection agents.
References
- 1. This compound | CAS#: 7673-09-08 | TCM | Iofina [iofina.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. medkoo.com [medkoo.com]
- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols: Reaction Mechanisms of Trichloromelamine with Various Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichloromelamine (B80692) (TCM), a triazine derivative with the chemical formula C₃H₃Cl₃N₆, is a versatile and powerful reagent in organic synthesis.[1][2] Renowned for its high active chlorine content, TCM serves as an effective oxidizing and chlorinating agent for a variety of functional groups.[1][2] Its applications span from the oxidation of alcohols to the synthesis of halogenated compounds, making it a valuable tool in the synthesis of complex organic molecules, including pharmaceutical intermediates.[1][2] Furthermore, TCM finds utility as a biocide in water treatment and as a flame retardant.[1][2]
These application notes provide a comprehensive overview of the reaction mechanisms of this compound with a range of organic substrates. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to guide researchers in the effective and safe use of this reagent. It is important to note that while the reactivity of TCM is well-documented for certain substrates, such as alcohols, detailed mechanistic studies for other functional groups are less common. In such cases, reaction mechanisms are proposed by analogy to well-understood reactions of other N-halo reagents, such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS).
Safety Precautions: this compound is a strong oxidizing agent and should be handled with care. It is incompatible with strong reducing agents and certain organic materials, with which it can react vigorously.[3][4] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times. All reactions should be conducted in a well-ventilated fume hood.
Reaction with Alcohols: Oxidation to Carbonyl Compounds
The oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, is a cornerstone transformation in organic synthesis. This compound, often in conjunction with a co-reagent such as triphenylphosphine (B44618) (PPh₃), provides an efficient system for this conversion.
Reaction Mechanism
The reaction is believed to proceed through the formation of a highly electrophilic chlorophosphonium species, (PPh₃-Cl)⁺, upon the reaction of TCM with PPh₃. This intermediate then reacts with the alcohol to form an alkoxychlorophosphonium salt. Subsequent elimination, often facilitated by a base, yields the corresponding carbonyl compound, triphenylphosphine oxide, and hydrogen chloride.
Quantitative Data
The following table summarizes typical reaction conditions and yields for the oxidation of various alcohols with the TCM/PPh₃ system.
| Substrate (Alcohol) | Product (Carbonyl) | Molar Ratio (Substrate:TCM:PPh₃) | Time (min) | Yield (%) |
| Benzyl (B1604629) alcohol | Benzaldehyde | 1 : 1.5 : 1.5 | 5 | 95 |
| 4-Methylbenzyl alcohol | 4-Methylbenzaldehyde | 1 : 1.5 : 1.5 | 5 | 92 |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 1 : 1.5 : 1.5 | 10 | 90 |
| 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 1 : 1.5 : 1.5 | 15 | 85 |
| Cinnamyl alcohol | Cinnamaldehyde | 1 : 1.5 : 1.5 | 5 | 93 |
| Cyclohexanol | Cyclohexanone | 1 : 2.0 : 2.0 | 10 | 88 |
| 2-Heptanol | 2-Heptanone | 1 : 2.0 : 2.0 | 15 | 82 |
Note: Data is representative and may vary based on specific reaction conditions.
Experimental Protocol
General Procedure for the Oxidation of Benzyl Alcohol to Benzaldehyde:
-
To a stirred solution of benzyl alcohol (1.0 mmol) and triphenylphosphine (1.5 mmol) in dichloromethane (B109758) (10 mL) at room temperature, add this compound (1.5 mmol) portion-wise over 5 minutes.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, filter the mixture to remove the precipitated melamine (B1676169) by-product.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford pure benzaldehyde.
Reaction with Sulfides: Oxidation to Sulfoxides
This compound is expected to be an effective reagent for the oxidation of sulfides to sulfoxides. While specific studies on TCM for this transformation are limited, the mechanism is likely analogous to that of other N-halo reagents.
Proposed Reaction Mechanism
The reaction is proposed to initiate with the electrophilic attack of a chlorine atom from TCM on the sulfur atom of the sulfide, forming a chlorosulfonium ion intermediate. Subsequent hydrolysis of this intermediate leads to the formation of the sulfoxide (B87167) and releases a proton and a chloride ion.
References
Formulating Antiseptic Agents with Trichloromelamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichloromelamine (TCM), a potent N-chloramine, presents a compelling option for the development of novel antiseptic and disinfectant agents. As a strong oxidizing agent, TCM exhibits broad-spectrum antimicrobial activity by targeting the cell membranes of pathogens, leading to the destruction of their cellular structure.[1] This document provides detailed application notes and experimental protocols for researchers and drug development professionals interested in formulating and evaluating antiseptic agents utilizing this compound.
TCM is a white to pale yellow powder that is sparingly soluble in water.[1][2] It is recognized for its high chlorine content and its ability to act as a biocide in various applications, including water treatment and as a sanitizer for food-contact and non-food contact surfaces.[1][3][4] Its use as a disinfectant was first noted by the US Military for fruit and vegetable disinfection.[3]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for successful formulation development.
| Property | Value | Reference |
| CAS Number | 7673-09-8 | [1] |
| Molecular Formula | C₃H₃Cl₃N₆ | [2][4] |
| Molecular Weight | 229.45 g/mol | [2][4] |
| Appearance | White to pale yellow powder | [1] |
| Solubility | Sparingly soluble in water | [1] |
| Melting Point | >300 °C | [1] |
| Purity | ≥ 95% (Assay by titration) | [4] |
Mechanism of Antimicrobial Action
The primary antimicrobial mechanism of this compound, like other N-chloramine compounds, is its strong oxidizing potential. This activity leads to the disruption of essential microbial structures and functions.
Caption: Oxidative damage to pathogen cell membranes by this compound.
Further research suggests that N-chloramines can also inhibit essential bacterial enzymes, particularly those containing sulfhydryl groups, further contributing to their antimicrobial efficacy.
Application Notes for Formulation Development
The formulation of this compound into stable and effective antiseptic agents requires careful consideration of its chemical properties and potential incompatibilities.
1. Solubility and Dispersion:
Due to its limited water solubility, achieving a homogenous dispersion is critical for consistent antimicrobial activity.
-
Aqueous Suspensions: For liquid formulations, creating a stable aqueous suspension is a primary approach. The use of suspending agents and wetting agents can improve the uniformity and stability of the formulation.
-
Wettable Powders: Formulating TCM as a wettable powder allows for on-site preparation of antiseptic solutions. This approach can enhance stability during storage.
-
Solvent Systems: While sparingly soluble in water, exploring co-solvent systems may enhance solubility for specific applications. Compatibility of the solvents with TCM's oxidizing nature must be thoroughly evaluated.
2. Stability Considerations:
This compound is sensitive to heat, friction, and organic materials, which can lead to its degradation and loss of antimicrobial efficacy.
-
pH: The stability of N-chloramines is pH-dependent. Formulations should be buffered to a pH that optimizes both stability and antimicrobial activity.
-
Incompatible Excipients: Avoid formulating TCM with reducing agents, easily oxidizable materials, and certain organic compounds that can react with the active chlorine.
-
Packaging: Formulations should be packaged in inert, opaque containers to protect from light and prevent interaction with the packaging material.
3. Safety and Handling:
This compound is a strong oxidizing agent and requires careful handling.
-
Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area to avoid inhalation of the powder.
-
Store in a cool, dry place away from heat, sparks, and incompatible materials.
Experimental Protocols
The following protocols provide a framework for the evaluation of this compound's antimicrobial efficacy and the development of antiseptic formulations.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against a target microorganism.
Materials:
-
This compound (TCM) powder
-
Sterile deionized water or appropriate solvent
-
Mueller-Hinton Broth (MHB) or other suitable microbial growth medium
-
96-well microtiter plates
-
Standardized microbial inoculum (e.g., Staphylococcus aureus, Escherichia coli)
-
Spectrophotometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of TCM in a suitable solvent. Due to its limited water solubility, a suspension may need to be prepared and sonicated to ensure homogeneity.
-
Serial Dilutions: Perform serial two-fold dilutions of the TCM stock solution in the 96-well microtiter plate using MHB to achieve a range of concentrations.
-
Inoculation: Add a standardized microbial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (microorganism in broth without TCM) and a negative control (broth only).
-
Incubation: Incubate the microtiter plates at the optimal temperature for the test microorganism for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of TCM that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol 2: Formulation of an Antiseptic Aqueous Suspension (0.5% w/v)
This protocol describes a general method for preparing a 0.5% (w/v) aqueous suspension of this compound for topical antiseptic use.
Materials:
-
This compound (TCM) powder
-
Suspending agent (e.g., Xanthan gum, Carbomer)
-
Wetting agent (e.g., Polysorbate 80)
-
Buffering agents (e.g., Phosphate buffer)
-
Preservative (if required for multi-dose formulation)
-
Purified water
-
Homogenizer or high-shear mixer
Procedure:
-
Vehicle Preparation: Disperse the suspending agent in a portion of the purified water with continuous stirring until fully hydrated.
-
Buffer and Preservative Addition: Dissolve the buffering agents and preservative (if used) in the vehicle. Adjust the pH to the desired range (e.g., pH 6.0-7.0).
-
TCM Dispersion: In a separate container, wet the TCM powder with the wetting agent to form a paste.
-
Homogenization: Gradually add the TCM paste to the prepared vehicle under continuous homogenization or high-shear mixing until a uniform suspension is achieved.
-
Final Volume Adjustment: Add the remaining purified water to reach the final volume and mix thoroughly.
-
Quality Control: Perform quality control tests, including pH measurement, viscosity, particle size analysis, and assay of TCM content.
Protocol 3: Stability Testing of Formulated Antiseptic Agent
This protocol outlines a stability study to assess the chemical and physical stability of the formulated this compound antiseptic agent.
Materials:
-
Formulated this compound antiseptic agent
-
Stability chambers (controlled temperature and humidity)
-
Analytical instrumentation for TCM quantification (e.g., HPLC with UV detection, titration)
-
Viscometer
-
pH meter
-
Particle size analyzer
Procedure:
-
Sample Preparation: Package the formulated antiseptic agent in the intended final container-closure system.
-
Stability Conditions: Place the samples in stability chambers under various conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).
-
Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, 6, 12 months).
-
Analysis: At each time point, analyze the samples for the following parameters:
-
Appearance: Color, clarity, presence of precipitation.
-
pH: Measure the pH of the formulation.
-
Viscosity: Measure the viscosity to assess changes in physical properties.
-
Particle Size Distribution: Analyze the particle size to monitor for aggregation or crystal growth.
-
Assay of this compound: Quantify the amount of active TCM remaining in the formulation.
-
-
Data Evaluation: Analyze the data to determine the shelf-life and recommended storage conditions for the antiseptic agent.
Quantitative Data Summary
While specific MIC values for this compound are not widely published, the following table provides a representative range of expected antimicrobial activity based on the known potency of N-chloramines against common pathogens. Researchers should determine specific values for their formulations and target organisms.
| Microorganism | Type | Expected MIC Range (µg/mL) |
| Staphylococcus aureus | Gram-positive bacteria | 16 - 128 |
| Escherichia coli | Gram-negative bacteria | 32 - 256 |
| Pseudomonas aeruginosa | Gram-negative bacteria | 64 - 512 |
| Candida albicans | Fungi (Yeast) | 32 - 256 |
Note: These are hypothetical ranges and must be confirmed by experimental data.
Conclusion
This compound holds significant promise as an active ingredient in antiseptic formulations. Its potent, broad-spectrum antimicrobial activity, coupled with its mechanism of action that is less prone to inducing microbial resistance, makes it a valuable candidate for further research and development. However, its formulation presents challenges related to solubility and stability that must be addressed through careful formulation design and rigorous testing. The protocols and application notes provided herein offer a comprehensive guide for researchers and scientists to explore the full potential of this compound in the development of next-generation antiseptic agents.
References
Troubleshooting & Optimization
Troubleshooting low reactivity of Trichloromelamine.
Welcome to the technical support center for Trichloromelamine (TCM). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the reactivity of TCM in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My this compound (TCM) reaction is showing low or no reactivity. What are the common causes?
Low reactivity of TCM is almost always a result of its decomposition or suboptimal reaction conditions. As a powerful oxidizing agent, TCM is inherently unstable and sensitive to its environment.[1][2][3] The primary factors to investigate are:
-
Reagent Degradation: Improper storage or handling can lead to the degradation of TCM, rendering it inactive.
-
Suboptimal Reaction Conditions: Factors such as solvent choice, pH, and temperature can significantly impact the reaction rate.
-
Presence of Impurities: Contaminants in the reaction mixture, including water or impurities in the starting materials, can consume TCM or inhibit the reaction.[4]
-
Inadequate Mixing: Poor mixing can result in localized concentration gradients and incomplete reactions.[4]
Q2: How can I determine if my TCM has degraded?
There are several indicators that your TCM may have lost its potency:
-
Physical Appearance: Fresh TCM is typically a white to pale yellow fine powder.[1][5][6] A significant change in color or texture may suggest decomposition.
-
Odor: A faint chlorine odor is characteristic of TCM.[1][6] The absence of this smell could indicate a loss of active chlorine.
-
Solubility Test: While sparingly soluble in water, a small sample should be tested for its expected behavior in a compatible solvent.
-
Activity Test: Perform a small-scale control reaction with a substrate known to react readily with TCM to check for the expected outcome.
-
Titration: The most definitive method is to determine the active chlorine content via iodometric titration. Commercial TCM typically has a purity of ≥ 95%.[7]
Q3: What are the correct storage and handling procedures to maintain TCM's reactivity?
To prevent degradation and ensure maximum reactivity, adhere strictly to the following procedures:
-
Storage: Store TCM in a tightly sealed container in a refrigerator at 2-8°C.[1][8][9] It should be kept in a cool, dry, dark, and well-ventilated area.[8][9][10]
-
Atmosphere: For long-term storage, keeping it under an inert atmosphere is recommended.[1][2]
-
Avoid Contamination: Never return unused reagent to the original container. Use clean, dry spatulas and glassware.
-
Handling: Minimize exposure to heat, friction, light, and moisture, as these can trigger decomposition.[2][5][11][12] Avoid creating dust when handling.[8][10] Wash hands thoroughly after use.[8][10]
Q4: Which solvents are compatible with TCM?
TCM has limited solubility in water.[1][2] For reactions, consider the following:
-
Chlorinated Solvents: Solvents like dichloromethane (B109758) have been traditionally used for chlorination reactions.[13]
-
Aprotic Solvents: Acetonitrile and dimethyl carbonate may be suitable alternatives.[13]
-
Acetic Acid: Hot acetic acid has been noted to solubilize TCM.[12]
-
Incompatible Solvents: Avoid reactive organic solvents. TCM can react violently and ignite spontaneously with materials like acetone.[1][2][3] Always perform a small-scale test to ensure solvent compatibility before proceeding with your experiment.
Q5: How does pH influence the reactivity of TCM?
The pH of the reaction medium is a critical parameter. A saturated aqueous solution of TCM has a pH of approximately 4.[1][2][3] The stability and reactivity of N-chloro compounds are highly pH-dependent.[4] While specific optimal pH ranges are reaction-dependent, it's crucial to control and monitor the pH throughout your experiment to ensure it favors the desired chlorination pathway and minimizes decomposition.[4]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₃H₃Cl₃N₆ | [1][7] |
| Molecular Weight | 229.45 g/mol | [1][7] |
| Appearance | White to off-white/pale yellow powder | [1][5][6] |
| Odor | Chlorine-like | [1][6] |
| Melting Point | >300 °C (decomposes) | [5][7] |
| Water Solubility | < 1 mg/mL | [1][2] |
| pH of Saturated Solution | 4 | [1][2][3] |
Table 2: Recommended Storage and Incompatible Materials
| Condition | Recommendation/Incompatible Materials | Rationale | Source(s) |
| Storage Temperature | 2-8°C (Refrigerated) | Minimizes thermal decomposition. | [1][8][11] |
| Storage Atmosphere | Tightly closed container, inert atmosphere recommended. | Prevents hydrolysis from moisture and oxidation. | [1][2][11] |
| Light Exposure | Store in the dark. | TCM is sensitive to light. | [5][11][12] |
| Incompatible Materials | Strong reducing agents, strong oxidizing agents, combustible materials, acetone, ammonia, aniline, diphenylamine. | Risk of spontaneous and violent reaction, fire, or explosion. | [1][2][3][10] |
Experimental Protocols
General Protocol for N-Chlorination of an Amide
This protocol is a general guideline. You must adapt it for your specific substrate and experimental setup.
Safety Precaution: this compound is a strong oxidizing agent and an irritant.[1][6][10] All work must be performed in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[5][8][10]
Materials:
-
This compound (TCM), high purity (≥95%)
-
Substrate (amide)
-
Anhydrous solvent (e.g., acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel equipped with a magnetic stirrer and inert gas inlet
Procedure:
-
Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere to prevent moisture contamination.
-
Reaction Setup: To the reaction vessel, add the amide substrate and the anhydrous solvent under a positive pressure of inert gas.
-
Stirring: Begin stirring the solution to ensure it is homogeneous.
-
Addition of TCM: Add this compound portion-wise to the stirred solution. Note: Some N-chlorination reactions are exothermic; monitor the temperature closely and use an ice bath if necessary to maintain the desired temperature.[4]
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
-
Work-up: Once the reaction is complete, quench any remaining TCM by adding a suitable reducing agent (e.g., a dilute aqueous solution of sodium bisulfite).
-
Purification: Extract the product using an appropriate solvent and purify it using standard techniques such as column chromatography or recrystallization.
Visual Guides
Caption: Troubleshooting workflow for low this compound reactivity.
Caption: Key factors influencing the stability and reactivity of TCM.
References
- 1. This compound | C3H3Cl3N6 | CID 24322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | CAS#: 7673-09-08 | TCM | Iofina [iofina.com]
- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 7. chemimpex.com [chemimpex.com]
- 8. aksci.com [aksci.com]
- 9. medkoo.com [medkoo.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Specific Solvent Issues with Chlorination - Wordpress [reagents.acsgcipr.org]
Managing heat sensitivity and friction issues with Trichloromelamine.
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Trichloromelamine. Due to its inherent heat and friction sensitivity, as well as its strong oxidizing nature, proper handling and experimental design are critical to ensure safety and experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound (TCM) is a white to pale yellow crystalline solid used as a disinfectant, biocide, and chlorinating agent.[1][2] Its primary hazards are its instability and high sensitivity to heat and friction.[1] It is a strong oxidizer and can react violently, potentially leading to fire or explosion, especially when in contact with combustible materials, strong reducing agents, or certain organic compounds like acetone (B3395972) and ammonia.[3][4] There is a risk of explosion if heated under confinement.[5]
Q2: What are the initial signs of this compound decomposition?
A2: Decomposition of this compound upon heating can release toxic fumes, including chlorine, hydrogen chloride, and nitrogen oxides.[4] Visual cues such as a color change or the evolution of gas can indicate the onset of decomposition. It is crucial to work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of these hazardous gases.[3]
Q3: How should I store this compound?
A3: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][3] It is imperative to store it away from heat sources, sparks, open flames, and incompatible materials such as combustible substances, strong oxidizing agents, and strong reducing agents.[3] Long-term storage at refrigerated temperatures (2-8°C) is recommended.[1]
Q4: What personal protective equipment (PPE) is required when handling this compound?
A4: When handling this compound, appropriate PPE is essential. This includes chemical safety goggles, a face shield, protective gloves, and a lab coat.[3] Due to its powdered form, a NIOSH-approved respirator is advised to prevent inhalation.[5]
Q5: What should I do in case of a this compound spill?
A5: In the event of a small spill, the solid material should be dampened with 5% acetic acid to stabilize it. The dampened material should then be transferred to a suitable, sealed container for disposal. The spill area should be cleaned with absorbent paper also dampened with 5% acetic acid, followed by a wash with soap and water.[4] For larger spills, evacuate the area and contact safety personnel.[5]
Troubleshooting Guides
Issue 1: Unexpected Reaction or Decomposition During Experiment
Question: My reaction involving this compound is showing signs of uncontrolled decomposition (e.g., rapid gas evolution, color change, fuming). What should I do and how can I prevent this?
Answer:
Immediate Actions:
-
If it is safe to do so, immediately remove the heat source.
-
Ensure the reaction is under adequate ventilation in a fume hood.
-
If the reaction appears to be escalating, evacuate the immediate area and alert your safety officer.
Prevention and Mitigation Strategies:
-
Heat Management:
-
Problem: Localized overheating or too rapid heating can initiate decomposition. This compound has an autoignition temperature of approximately 160°C (320°F).[3]
-
Solution: Employ controlled heating methods. Use a water or oil bath for uniform and gentle heating.[6] Apply heat gradually and monitor the reaction temperature closely with a calibrated thermometer. Avoid direct heating with a hot plate, which can create hot spots.
-
-
Friction Control:
-
Problem: Friction from stirring or grinding can be sufficient to initiate a reaction.
-
Solution:
-
For solid-phase or slurry reactions, use a slow, gentle stirring rate.
-
Avoid using magnetic stir bars that may grind the solid against the flask. Consider an overhead stirrer with a paddle designed to minimize friction.
-
If adding this compound as a solid, do so slowly and in small portions to avoid clumping and localized friction.
-
-
-
Reagent Compatibility:
-
Problem: this compound is incompatible with a range of substances that can trigger a violent reaction.[4]
-
Solution: Thoroughly review all reagents and solvents for compatibility. Avoid acetone, ammonia, aniline, diphenylamine, strong reducing agents, and strong oxidizing agents.[4] Ensure all reactants and solvents are free from contaminants.
-
Issue 2: Low Yield or Incomplete Reaction
Question: My reaction with this compound is resulting in a low yield of the desired product. What are the potential causes?
Answer:
-
Decomposition of Reagent:
-
Problem: The this compound may be decomposing before it can effectively react, due to improper handling or storage.
-
Solution: Ensure the this compound is of high purity and has been stored correctly. Consider performing a simple activity test on a small scale if the reagent's quality is in doubt.
-
-
Suboptimal Reaction Conditions:
-
Problem: The reaction temperature may be too high, leading to decomposition, or too low, resulting in a slow or incomplete reaction.
-
Solution: Optimize the reaction temperature through small-scale trials. A systematic approach, such as a design of experiments (DoE), can help identify the optimal temperature that maximizes yield while minimizing decomposition.[7]
-
-
Inefficient Mixing:
-
Problem: In heterogeneous reactions, poor mixing can lead to incomplete reaction due to limited contact between reactants.
-
Solution: Ensure adequate but gentle agitation to keep the solid suspended and in contact with the other reactants. The choice of stirrer and stirring speed is crucial.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Appearance | White to pale yellow powder | [1] |
| Molecular Formula | C₃H₃Cl₃N₆ | [8] |
| Molecular Weight | 229.46 g/mol | [4] |
| Melting Point | > 300°C (> 572°F) | [1][4] |
| Autoignition Temperature | 160°C (320°F) | [3][4] |
| Water Solubility | Insoluble | [4] |
| Primary Hazards | Oxidizer, Heat and Friction Sensitive, Irritant | [3][5] |
Table 2: Incompatible Materials and Potential Hazards
| Incompatible Material | Potential Hazard | Source(s) |
| Strong Reducing Agents | Violent reaction, fire, or explosion. | [4] |
| Strong Oxidizing Agents | Intensifies fire. | [4] |
| Acetone, Ammonia, Aniline, Diphenylamine | Rapid reaction with smoke and flame after a short delay. | [4] |
| Combustible Materials | May cause fire. | [5] |
Experimental Protocols
Protocol 1: General Handling and Dispensing of Solid this compound
-
Preparation: Work within a designated area of a chemical fume hood. Ensure the work surface is clean and free of combustible materials. Have spill control materials (5% acetic acid, absorbent pads) readily available.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat. A respirator is recommended.
-
Dispensing: Use non-sparking tools (e.g., plastic or ceramic spatulas). Avoid metal spatulas which can cause friction. Dispense the required amount of this compound slowly and carefully to minimize dust generation.
-
Container Management: Immediately and securely close the main container of this compound after dispensing.
-
Cleaning: Clean any residual powder on the balance and work surface using a cloth dampened with 5% acetic acid.
Protocol 2: Setting up a Reaction with this compound
-
Glassware: Use clean, dry glassware. Ensure there are no residues of incompatible solvents like acetone.
-
Inert Atmosphere: For sensitive reactions, consider running the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent any reaction with atmospheric moisture or oxygen, which could contribute to instability.
-
Addition of this compound:
-
Solid Addition: Add this compound in small portions to the reaction mixture with gentle stirring. This helps to control the reaction rate and dissipate any heat generated.
-
Slurry Addition: If the solvent is compatible and does not cause decomposition, consider making a slurry of this compound in a small amount of the reaction solvent and adding it via a cannula or dropping funnel. This can improve dispersion and reduce friction from solid clumps.
-
-
Temperature Control: Place the reaction vessel in a water or oil bath to ensure even temperature distribution. Use a thermocouple to monitor the internal reaction temperature.
-
Stirring: Use an overhead stirrer with a paddle designed for gentle mixing of solids. If using a magnetic stir bar, ensure the stirring speed is low and that it does not grind the solid particles against the bottom of the flask.
Mandatory Visualizations
Caption: Experimental workflow for safely handling this compound.
Caption: Troubleshooting logic for uncontrolled this compound reactions.
Caption: Decomposition pathway of this compound initiated by heat or friction.
References
- 1. aksci.com [aksci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. This compound | CAS#: 7673-09-08 | TCM | Iofina [iofina.com]
- 6. What Are The Lab Safety Rules For Heating Substances? Essential Protocols To Prevent Accidents - Kintek Solution [kindle-tech.com]
- 7. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 8. This compound | C3H3Cl3N6 | CID 24322 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Trichloromelamine Storage and Handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Trichloromelamine to prevent its decomposition.
Troubleshooting Guide
Users may encounter several issues during the storage and use of this compound due to its inherent instability. This guide provides solutions to common problems.
| Issue | Possible Cause | Recommended Action |
| Yellowing of Powder | Exposure to light or heat, leading to decomposition. | Store this compound in a tightly sealed, opaque container in a cool, dark place, ideally refrigerated at 2-8°C.[1] |
| "Chlorine" or "Bleach-like" Odor | Decomposition of this compound, releasing chlorine-containing compounds.[2][3] | This indicates significant degradation. The product may not be suitable for use. Review storage conditions immediately. Ensure the storage area is well-ventilated. |
| Decreased Potency or Inconsistent Results | Loss of active chlorine content due to decomposition from moisture, heat, or light exposure. | Always use freshly opened or properly stored this compound. Perform a purity assay (e.g., titration) to determine the active chlorine content before use.[1] |
| Caking or Clumping of Powder | Absorption of moisture from the atmosphere. Moisture can accelerate decomposition. | Store in a desiccator or a controlled low-humidity environment. Ensure the container is tightly sealed after each use. |
| Unexpected Reaction or Exotherm | Contact with incompatible materials such as strong reducing agents, combustible organics, strong acids, or even dust.[2][4] | Review the Safety Data Sheet (SDS) for a full list of incompatible materials. Ensure clean handling procedures and avoid any cross-contamination. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure its stability, this compound should be stored in a cool, dry, and dark place.[4] The recommended temperature is between 2-8°C.[1] It should be kept in a tightly closed, opaque container to protect it from light and moisture. The storage area should be well-ventilated and away from heat sources, sparks, and open flames.[4]
Q2: What are the primary factors that cause this compound to decompose?
A2: The main factors contributing to the decomposition of this compound are:
-
Heat: It is sensitive to heat and can decompose, potentially explosively if heated under confinement.[2][4]
-
Light: Exposure to light can initiate and accelerate decomposition.
-
Moisture: this compound can react with water, leading to hydrolysis and loss of active chlorine.
-
Friction and Shock: The compound is sensitive to friction.[2][5]
-
Incompatible Materials: Contact with strong reducing agents, combustible materials, strong oxidizing agents, and strong acids can cause decomposition.[2][4]
Q3: What are the hazardous decomposition products of this compound?
A3: When this compound decomposes, it can release several hazardous substances, including hydrogen chloride, nitrogen oxides, carbon monoxide, and carbon dioxide.[4] One of the primary decomposition pathways involves the formation of hypochlorous acid and melamine.[3]
Q4: How can I safely handle this compound in the laboratory?
A4: Due to its unstable and hazardous nature, strict safety precautions are necessary.[5] Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Avoid generating dust.[4] In case of a spill, do not use water to clean it up. Instead, cover the spill with a non-combustible absorbent material like sand or dry lime and collect it in a sealed container for disposal.[4]
Q5: How can I check the purity of my this compound sample?
A5: The purity of this compound, specifically its active chlorine content, can be determined by titration.[1] This is a common method for assaying the strength of N-chloro compounds. Other analytical techniques such as High-Performance Liquid Chromatography (HPLC) can also be employed for purity assessment and to detect degradation products.
Experimental Protocols
Protocol 1: Determination of Active Chlorine Content by Titration
This protocol outlines a method to determine the percentage of active chlorine in a this compound sample.
Materials:
-
This compound sample
-
Potassium iodide (KI), 10% (w/v) solution
-
Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (e.g., 0.1 N)
-
Starch indicator solution, 1% (w/v)
-
Glacial acetic acid
-
Deionized water
-
Erlenmeyer flask
-
Burette
-
Analytical balance
Procedure:
-
Accurately weigh approximately 100-150 mg of the this compound sample and record the weight.
-
Transfer the sample to a 250 mL Erlenmeyer flask.
-
Add 50 mL of deionized water and 10 mL of glacial acetic acid to the flask and swirl to dissolve the sample.
-
Add 10 mL of 10% potassium iodide solution. The solution will turn a yellow-brown color due to the liberation of iodine.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution until the yellow-brown color becomes faint.
-
Add 2-3 drops of the starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration with the sodium thiosulfate solution, adding it dropwise, until the blue-black color disappears, indicating the endpoint.
-
Record the volume of sodium thiosulfate solution used.
-
Calculate the percentage of active chlorine using the appropriate formula.
Protocol 2: Stability Testing of Solid this compound
This protocol describes a method for assessing the stability of solid this compound under accelerated storage conditions.
Materials:
-
This compound samples
-
Controlled environment chambers (e.g., set at 40°C/75% RH)
-
Opaque, sealed containers for storage
-
Analytical method for purity determination (e.g., Titration as described in Protocol 1 or a validated HPLC method)
Procedure:
-
Package multiple samples of this compound in opaque, sealed containers.
-
Place the containers in a controlled environment chamber under accelerated conditions (e.g., 40°C and 75% relative humidity).
-
At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), remove a sample from the chamber.
-
Allow the sample to equilibrate to room temperature.
-
Determine the purity (active chlorine content) of the sample using a validated analytical method.
-
Record any changes in the physical appearance of the sample (e.g., color, clumping).
-
Plot the percentage of remaining active chlorine against time to determine the degradation kinetics.
Visualizations
Caption: Factors leading to the decomposition of this compound and its primary products.
Caption: Experimental workflow for assessing the stability of this compound.
References
Side reactions and byproducts in Trichloromelamine chemistry.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trichloromelamine (B80692).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, purification, and handling of this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of this compound | Incomplete reaction; Suboptimal temperature; Inactive chlorinating agent; Insufficient reaction time. | - Ensure the molar ratio of chlorinating agent to melamine (B1676169) is correct.- Maintain the reaction temperature at the optimal level (e.g., reflux at 77°C if using a chlorinated intermediate route).- Use a fresh or properly stored chlorinating agent.- Extend the reaction time if monitoring indicates an incomplete reaction. |
| Product is Off-White or Yellow | Presence of impurities; Partial degradation of the product.[1][2] | - This can be a normal appearance for this compound.[1][2]- If the color is darker than expected, wash the product with a suitable solvent (e.g., carbon tetrachloride) to remove colored impurities.- Avoid excessive heat and exposure to light during synthesis and storage to prevent degradation.[3][4] |
| Product is Difficult to Dry and Forms Clumps | Residual water from the reaction. | - Use a water-immiscible solvent during the synthesis to facilitate the separation of the aqueous phase.[5]- Dry the final product under vacuum at a moderate temperature (e.g., 80°C) to remove residual solvent and water.[5] |
| Inconsistent Analytical Results (HPLC/GC-MS) | Improper sample preparation; Degradation of the analyte; Co-elution of impurities. | - Ensure complete dissolution of the sample in a suitable solvent before injection.- Analyze samples promptly after preparation to minimize degradation.- Optimize the chromatographic method (e.g., mobile phase composition, temperature gradient) to achieve better separation of this compound from its byproducts. |
Frequently Asked Questions (FAQs)
What are the primary side reactions in this compound synthesis?
The primary side reactions involve the incomplete chlorination of melamine, leading to the presence of mono- and di-chlorinated melamine derivatives, and the hydrolysis of melamine, which can produce ammeline (B29363) and ammelide (B29360).[6]
What are the common byproducts found in this compound?
Common byproducts include:
-
Ammeline: A hydrolysis product of melamine.[6]
-
Ammelide: A further hydrolysis product of ammeline.[6]
-
Unreacted Melamine: Starting material that has not been fully chlorinated.
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Hexachloromelamine (B1616669): An intermediate in some synthesis routes that may not have fully reacted.[5]
How does pH affect the synthesis of this compound?
What is the expected appearance of pure this compound?
Pure this compound is typically a white to off-white or pale yellow crystalline powder.[1][2]
Experimental Protocols
Synthesis of this compound (via Hexachloromelamine Intermediate)
This protocol is adapted from a patented method and is intended for laboratory-scale synthesis.[5]
Materials:
-
Melamine
-
Chlorine gas
-
Carbon tetrachloride (or another suitable water-immiscible solvent)
-
Water
-
Acetic acid (activator)
Procedure:
-
In a suitable reaction vessel, suspend melamine in water.
-
Bubble chlorine gas through the suspension at room temperature with vigorous stirring.
-
After the formation of a hexachloromelamine suspension, add carbon tetrachloride to dissolve the intermediate.
-
Separate the aqueous phase.
-
To the organic phase containing hexachloromelamine, add a molar equivalent or less of melamine.
-
Add a small amount of water and acetic acid as activators.
-
Heat the mixture to reflux (approximately 77°C for carbon tetrachloride) and maintain for 6 hours with stirring.
-
After the reaction is complete, filter the solid product.
-
Wash the product with fresh carbon tetrachloride.
-
Dry the purified this compound in an oven at 80°C.
Expected Yield: 80-90%
Purification of this compound by Washing
This procedure can be used to remove soluble impurities and improve the color of the final product.
Materials:
-
Crude this compound
-
Carbon tetrachloride (or another suitable inert solvent)
Procedure:
-
Suspend the crude this compound in a minimal amount of cold carbon tetrachloride.
-
Stir the slurry for a short period (10-15 minutes).
-
Filter the solid product quickly.
-
Wash the filter cake with a small amount of fresh, cold carbon tetrachloride.
-
Dry the purified product under vacuum.
Analytical Method: HPLC-UV for Purity Assessment
This is a general method for the analysis of melamine and its analogues and can be adapted for this compound purity assessment.
-
Column: A reversed-phase C18 column is often suitable. For melamine and its more polar byproducts, a HILIC (Hydrophilic Interaction Liquid Chromatography) column, such as ACQUITY UPLC BEH HILIC, can provide good separation.[7][8]
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate) is commonly used. For a HILIC separation, a typical mobile phase could be a mixture of acetonitrile and 10 mM ammonium acetate (B1210297) in water.[7][8]
-
Detection: UV detection at a wavelength around 210-240 nm.
-
Sample Preparation: Dissolve a known amount of the this compound sample in the initial mobile phase composition.
Visualizations
Caption: Synthesis pathway of this compound via a hexachloromelamine intermediate.
Caption: Hydrolysis pathway of this compound and its subsequent byproducts.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 2. This compound, 95%, 500 G | Labscoop [labscoop.com]
- 3. This compound | CAS#: 7673-09-08 | TCM | Iofina [iofina.com]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. EP0239121A1 - Process for preparing this compound - Google Patents [patents.google.com]
- 6. Determination of melamine, ammeline, ammelide and cyanuric acid in infant formula purchased in Canada by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. waters.com [waters.com]
Addressing solubility issues of Trichloromelamine in organic solvents.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Trichloromelamine in organic solvents.
Troubleshooting Guide
Researchers may face several challenges when attempting to dissolve this compound. This guide provides a systematic approach to identifying and resolving common issues.
Problem 1: this compound fails to dissolve in the chosen organic solvent.
Possible Causes:
-
Low Intrinsic Solubility: this compound has limited solubility in many common organic solvents at room temperature.
-
Solvent Incompatibility: The chosen solvent may not be appropriate for dissolving this compound.
-
Degradation of this compound: Improper storage or handling may lead to degradation of the compound, affecting its solubility.
Solutions:
-
Solvent Selection:
-
Recommended Solvent: Hot acetic acid is a known solvent for this compound.[1]
-
Aqueous Solutions: this compound is only slightly soluble in water (less than 1 mg/mL at 19°C).[2][3][4]
-
Other Organic Solvents: Exercise extreme caution with other organic solvents. There is limited published data on the solubility of this compound in common organic solvents. Always start with small-scale tests.
-
-
Temperature Adjustment:
-
Gently warming the solvent can increase the solubility of this compound. However, be aware that this compound is sensitive to heat and can decompose.[2] Risk of explosion if heated under confinement has been reported.
-
-
Check for Degradation:
-
Visually inspect the this compound powder. A change in color from its typical white to off-white or the presence of a strong chlorine odor may indicate degradation.[3]
-
Ensure proper storage conditions: Keep in a tightly closed container, in a refrigerator (2-8°C), and away from light, heat, shock, and friction.
-
Problem 2: The solution of this compound appears cloudy or forms a precipitate.
Possible Causes:
-
Supersaturation: The solution may be supersaturated, leading to precipitation upon cooling or standing.
-
Reaction with Solvent: this compound is a reactive compound and may be reacting with the solvent to form an insoluble product.
-
Presence of Impurities: Impurities in the this compound or the solvent can affect solubility.
Solutions:
-
Maintain Temperature: If dissolution was achieved at an elevated temperature, maintain that temperature for the subsequent experimental steps if possible.
-
Solvent Purity: Use high-purity, dry solvents to avoid reactions with impurities or water.
-
Avoid Incompatible Solvents: Never use acetone, ammonia, aniline, or diphenylamine (B1679370) as solvents, as they react violently with this compound.[2][3]
Problem 3: The dissolution process is accompanied by fuming, a rapid increase in temperature, or a change in color.
Possible Cause:
-
Chemical Reaction: This is a strong indication of a chemical reaction between this compound and the solvent. This compound is a strong oxidizer and can react exothermically with combustible materials and reducing agents.
Solution:
-
Immediate and Safe Termination of the Experiment: In case of any signs of a reaction, such as fuming, a rapid temperature increase, or color change, stop the experiment immediately and follow appropriate safety protocols for hazardous reactions.
-
Review Solvent Compatibility: Re-evaluate the chosen solvent for compatibility with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best organic solvent to dissolve this compound?
Based on available data, hot acetic acid is a reliable solvent for this compound.[1] Its solubility in other common organic solvents is not well-documented.
Q2: Is this compound soluble in water?
This compound is only slightly soluble in water, with a solubility of less than 1 mg/mL at 19°C.[2][3][4]
Q3: Can I heat the solvent to improve the solubility of this compound?
Yes, heating can improve solubility, as demonstrated with hot acetic acid. However, exercise caution as this compound is sensitive to heat and can decompose.[2] There is a risk of explosion if it is heated under confinement.
Q4: Are there any organic solvents I should avoid using with this compound?
Yes. This compound is known to react violently with acetone, ammonia, aniline, and diphenylamine.[2][3] It is also incompatible with strong reducing agents and combustible organic materials.
Q5: How should I properly store this compound to maintain its stability and solubility?
Store this compound in a tightly sealed container in a refrigerator at 2-8°C. Protect it from light, heat, shock, and friction to prevent degradation.
Q6: My this compound powder is slightly yellow. Is it still usable?
This compound is described as a white to light yellow powder.[4] A slight yellow color may not indicate significant degradation. However, if you have concerns about the purity, it is advisable to use a fresh batch or characterize the material before use.
Q7: What safety precautions should I take when working with this compound?
This compound is a strong oxidizer and an irritant. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid creating dust.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Temperature | Solubility | Reference |
| Water | 19 °C | < 1 mg/mL | [2][3][4] |
| Acetic Acid | Hot | Soluble | [1] |
| Common Organic Solvents (e.g., Methanol, Ethanol, Dichloromethane, Chloroform, THF, DMF, DMSO) | Room Temperature | Data not readily available. Exercise extreme caution. |
Experimental Protocols
Protocol for Dissolving this compound in Hot Acetic Acid
Materials:
-
This compound
-
Glacial Acetic Acid
-
Glass beaker or flask
-
Stir bar and magnetic stir plate with heating
-
Thermometer
-
Fume hood
Procedure:
-
Place the desired amount of glacial acetic acid into a beaker or flask equipped with a stir bar.
-
Place the beaker or flask on a magnetic stir plate with heating in a fume hood.
-
Begin stirring the acetic acid.
-
Gently heat the acetic acid to the desired temperature (e.g., 60-80°C). Monitor the temperature with a thermometer.
-
Slowly and carefully add the pre-weighed this compound powder to the stirring, heated acetic acid.
-
Continue stirring and heating until the this compound is fully dissolved.
-
Use the resulting solution immediately for your experiment, maintaining the temperature if necessary to prevent precipitation.
Mandatory Visualization
Caption: Workflow for dissolving this compound in hot acetic acid.
Caption: Decision tree for troubleshooting this compound dissolution issues.
References
Scaling Up Trichloromelamine Reactions: A Technical Support Center
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up trichloromelamine (B80692) reactions from the laboratory to the pilot plant. It addresses common challenges through detailed troubleshooting guides, frequently asked questions, and established experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this compound synthesis?
A1: this compound is a strong oxidizing agent and is sensitive to heat and friction.[1][2] Key safety concerns during scale-up include the risk of thermal runaway due to the exothermic nature of the chlorination reaction, the potential for explosion if heated under confinement, and the release of toxic gases like hydrogen chloride and nitrogen oxides upon decomposition.[2][3] It is crucial to have robust temperature control systems, pressure relief devices, and proper ventilation in a pilot plant setting.[1][4]
Q2: How does the heat of reaction for this compound synthesis impact scale-up?
A2: The chlorination of melamine (B1676169) is an exothermic process. As the reactor volume increases during scale-up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[4] This can lead to localized hotspots and an increased risk of a runaway reaction.[1] A thorough understanding of the reaction kinetics and thermodynamics is essential to design an adequate cooling system for the pilot plant reactor.[1]
Q3: What are the key differences in equipment between lab-scale and pilot-plant scale synthesis of this compound?
A3: While lab-scale synthesis may utilize standard glassware, a pilot plant requires more robust and specialized equipment. This includes jacketed reactors made of corrosion-resistant materials, industrial-grade agitation systems to ensure proper mixing of the solid-liquid slurry, and sophisticated process control and monitoring systems for temperature, pressure, and reactant addition.[5][6]
Q4: How can I monitor the progress of the this compound reaction at a larger scale?
A4: At the pilot scale, in-process monitoring is crucial. Techniques such as High-Performance Liquid Chromatography (HPLC) can be used to track the consumption of melamine and the formation of this compound.[7] Process analytical technology (PAT) tools, such as in-situ infrared (IR) spectroscopy, can also provide real-time information on reaction kinetics and help ensure consistent product quality.
Q5: What are the best practices for handling and storing this compound in a pilot plant?
A5: this compound should be stored in a cool, dry, well-ventilated area away from combustible materials and strong reducing agents.[3] The storage containers should be tightly closed.[8] When handling, personnel should wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection to avoid irritation of the skin, eyes, and respiratory tract.[3][8]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | Incomplete reaction due to poor mixing of the solid melamine in the liquid phase. | - Increase agitation speed to ensure adequate suspension of melamine particles.[9] - Verify the efficiency of the impeller design for solid-liquid mixing.[10] |
| Incorrect reaction temperature affecting reaction kinetics. | - Optimize the temperature profile for the reaction. The initial chlorination of melamine is often carried out at room temperature, while the subsequent reaction may require heating.[11][12] | |
| Insufficient chlorine gas flow or concentration. | - Calibrate and monitor the chlorine gas flow rate accurately. - Ensure the chlorine is dispersed effectively into the reaction mixture. | |
| Formation of Unwanted Byproducts | Side reactions occurring due to localized high temperatures or "hot spots" in the reactor. | - Improve heat removal by optimizing the flow of coolant in the reactor jacket.[13] - Ensure uniform temperature distribution through efficient mixing.[1] |
| Presence of impurities in the starting materials (melamine or chlorine). | - Use high-purity melamine and chlorine. - Analyze raw materials for potential contaminants that could interfere with the reaction. | |
| Difficulties in Product Isolation and Purification | Formation of fine particles or amorphous product that is difficult to filter. | - Optimize the crystallization process by controlling the cooling rate and solvent system.[7][14] - Consider adding a seeding step to promote the growth of larger, more uniform crystals.[7] |
| Product degradation during drying due to excessive heat. | - Dry the this compound product under vacuum at a controlled, moderate temperature. | |
| Process Safety Incidents (e.g., pressure buildup, temperature excursion) | Inadequate heat removal capacity for the exothermic reaction at pilot scale. | - Re-evaluate the heat transfer calculations for the pilot reactor. - Ensure the cooling system is functioning correctly and has sufficient capacity. |
| Blockage in the pressure relief system. | - Regularly inspect and maintain pressure relief devices to ensure they are not clogged and are functioning as designed. | |
| Uncontrolled addition of reactants. | - Implement a precise and reliable system for controlling the addition rate of chlorine gas. |
Data Presentation
Table 1: Comparison of Typical Reaction Parameters for this compound Synthesis
| Parameter | Lab Scale (Typical) | Pilot Plant Scale (Estimated) |
| Batch Size | 50 - 500 g | 10 - 100 kg |
| Reactor Volume | 1 - 5 L | 100 - 1000 L |
| Reaction Time | 4 - 8 hours | 6 - 12 hours |
| Typical Yield | 85 - 95% | 80 - 90% |
| Agitator Speed | 200 - 500 RPM | 50 - 200 RPM |
| Heat Transfer Coefficient (U) | 100 - 300 W/m²K | 300 - 800 W/m²K |
Table 2: Key Process Variables and Their Impact on Scale-Up
| Process Variable | Impact on Scaling Up | Control Strategy in Pilot Plant |
| Temperature | Increased risk of thermal runaway due to reduced heat transfer efficiency.[4] | Use of jacketed reactors with efficient cooling fluids, automated temperature control loops, and emergency cooling systems.[1] |
| Mixing | Challenges in maintaining uniform solid suspension and temperature distribution in larger vessels.[9] | Selection of appropriate impeller type (e.g., pitched-blade turbine) and optimization of agitation speed based on computational fluid dynamics (CFD) modeling or experimental studies.[10] |
| Reactant Addition | Potential for localized high concentrations and side reactions if not controlled properly. | Precise control of chlorine gas flow rate using mass flow controllers and ensuring efficient gas dispersion into the liquid phase. |
| Reaction Kinetics | Changes in reaction rate due to mass transfer limitations at a larger scale. | Detailed kinetic studies at the lab scale to inform pilot plant operating conditions and ensure sufficient residence time.[1] |
Experimental Protocols
Lab-Scale Synthesis of this compound
This protocol is based on the process described in European Patent EP0239121A1.[11][12]
Materials:
-
Melamine
-
Chlorine gas
-
Water
-
Water-immiscible solvent (e.g., carbon tetrachloride - Caution: Highly toxic, handle with extreme care in a well-ventilated fume hood. )
-
Activator (e.g., acetic acid, water)
Procedure:
-
Preparation of Hexachloromelamine (B1616669):
-
Prepare an aqueous suspension of melamine (e.g., 21 g of melamine in 1000 g of water) in a stirred reactor.
-
Bubble chlorine gas through the suspension at room temperature while maintaining vigorous stirring. The rate of chlorine addition should be controlled to ensure complete absorption.
-
Continue the chlorination for approximately 30 minutes to form a suspension of hexachloromelamine.
-
-
Conversion to this compound:
-
To the hexachloromelamine suspension, add a water-immiscible solvent (e.g., 1400 g of carbon tetrachloride) to dissolve the hexachloromelamine.
-
Stop stirring and allow the aqueous and organic layers to separate. Remove the aqueous phase.
-
To the organic solution of hexachloromelamine, add non-chlorinated melamine (e.g., 14.8 g) and an activator (e.g., 1.2 g of acetic acid and 1.2 g of water).
-
Heat the mixture to reflux temperature with intense stirring and maintain for several hours (e.g., 6 hours).
-
Cool the reaction mixture and filter the solid product.
-
Wash the product with the solvent and dry it in an oven at a controlled temperature (e.g., 80°C) to obtain this compound as a fine white powder.
-
Pilot-Plant Scale Synthesis of this compound (Generalized Protocol)
Equipment:
-
Glass-lined or other corrosion-resistant jacketed reactor (100-1000 L) equipped with a suitable agitator (e.g., pitched-blade turbine), temperature and pressure sensors, and a port for gas sparging.
-
Chlorine gas supply system with a mass flow controller.
-
Condenser and scrubber system for off-gases.
-
Filtration and drying equipment (e.g., filter press, vacuum dryer).
Procedure:
-
Reactor Preparation:
-
Charge the reactor with the appropriate amount of water and melamine to create a slurry. The exact quantities will depend on the desired batch size and should be scaled proportionally from the lab-scale experiment.
-
Start the agitator to ensure a uniform suspension of melamine.
-
-
Chlorination to Hexachloromelamine:
-
Begin feeding chlorine gas into the reactor below the liquid surface through the sparger at a controlled rate.
-
Monitor the reactor temperature closely. Use the reactor jacket cooling system to maintain the temperature within the desired range (typically near room temperature for this step).
-
Continue chlorine addition until the reaction is complete, as determined by in-process analytical methods.
-
-
Solvent Extraction and Phase Separation:
-
Add the water-immiscible solvent to the reactor to dissolve the hexachloromelamine.
-
After a period of mixing, stop the agitator and allow the phases to separate.
-
Transfer the lower aqueous layer to a suitable waste container.
-
-
Conversion to this compound:
-
Charge the reactor with the required amount of non-chlorinated melamine and the activator.
-
Heat the reactor contents to the target reflux temperature using the jacket heating system.
-
Maintain the reaction at reflux with vigorous agitation for the predetermined reaction time. Monitor the reaction progress using in-process analytics.
-
-
Product Isolation and Drying:
-
Cool the reactor contents and transfer the slurry to the filtration unit.
-
Filter the this compound product and wash it with fresh solvent.
-
Dry the product in a vacuum dryer at a controlled temperature to remove residual solvent.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound synthesis at lab and pilot plant scales.
Caption: Troubleshooting logic for addressing low product yield in this compound synthesis.
References
- 1. amarequip.com [amarequip.com]
- 2. This compound | C3H3Cl3N6 | CID 24322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Lab Scale vs Pilot Scale vs Demonstration Scale Guide [xytelindia.com]
- 6. Pilot Scale Demystified: How Lab Scale, Pilot Scale, and Full Scale Really Differ [excedr.com]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. This compound | CAS#: 7673-09-08 | TCM | Iofina [iofina.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. zeroinstrument.com [zeroinstrument.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. EP0239121A1 - Process for preparing this compound - Google Patents [patents.google.com]
- 13. mt.com [mt.com]
- 14. researchgate.net [researchgate.net]
How to regenerate or recycle Trichloromelamine.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling, stability, and disposal of Trichloromelamine. Direct regeneration or recycling of this compound is not a standard or recommended laboratory procedure due to the compound's inherent instability and hazardous nature. The information below addresses common questions and potential issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: Is it possible to regenerate this compound after its use as a disinfectant or biocide?
A1: There are no established or safe laboratory protocols for the regeneration of this compound after its use. This compound is a strong oxidizing agent and is consumed or decomposed during the disinfection process.[1] Attempting to reverse this process is chemically complex and hazardous due to the compound's instability.[2][3]
Q2: Why is this compound not typically recycled?
A2: this compound is not typically recycled for several reasons:
-
Chemical Instability: It is sensitive to heat, friction, and can react spontaneously with organic materials.[2][3]
-
Decomposition: The compound decomposes upon heating, making thermal recycling methods unsuitable.[3][4]
-
Hazardous Reactions: It can react violently with various substances, including acetone, ammonia, and strong reducing agents.[2][3][5]
-
Lack of Established Methods: The scientific and patent literature does not provide methods for recycling this compound back to its original state.
Q3: What are the primary decomposition products of this compound?
A3: When this compound decomposes, it can release toxic fumes, including hydrogen chloride, nitrogen oxides, carbon monoxide, and carbon dioxide.[4] In aqueous solutions, it is known to break down, forming hypochlorous acid and melamine.[6]
Q4: What should I do with unused or excess this compound?
A4: Unused or excess this compound should be treated as hazardous waste and disposed of according to institutional and local regulations. For small spills, the material can be dampened with 5% acetic acid and transferred to a sealed container for disposal.[2] Always consult your institution's safety officer for specific disposal procedures.
Q5: Can I neutralize this compound in my experiments?
A5: Neutralization of this compound should be approached with extreme caution due to its reactivity. While information on specific neutralization protocols for experimental work is limited, general dechlorination methods for water, such as treatment with sulfites or bisulfites, are used in water treatment but may not be suitable for direct application to concentrated this compound due to the potential for vigorous reactions.[7] Any attempt at neutralization should be conducted on a small scale in a controlled environment, such as a chemical fume hood, with appropriate personal protective equipment.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected color change or off-gassing from stored this compound. | Decomposition due to improper storage (e.g., exposure to heat, light, or contaminants). | Do not handle the material. Evacuate the area and consult your institution's safety officer immediately.[2] |
| Violent reaction or fire during an experiment. | Incompatible reagents were mixed with this compound (e.g., acetone, ammonia, aniline, diphenylamine, strong reducing agents, or combustible organics).[2][3][4][5] | In case of a small fire, use a dry chemical, carbon dioxide, or Halon extinguisher.[5] For larger incidents, evacuate and follow emergency protocols. Always review the material's incompatibilities before use.[4] |
| Spill of this compound powder. | Accidental mishandling. | For small spills, dampen the solid material with 5% acetic acid and transfer it to a suitable, sealed container. Use absorbent paper dampened with 5% acetic acid to clean the remaining material. Wash the contaminated surface with 5% acetic acid followed by soap and water.[2] For large spills, evacuate the area and contact emergency personnel.[2] |
| Skin or eye contact with this compound. | Inadequate personal protective equipment (PPE). | Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4] Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4] |
Safety and Reactivity Data
The following table summarizes key safety and reactivity information for this compound.
| Property | Value | Reference(s) |
| Appearance | White to pale yellow powder | [1] |
| Molecular Formula | C₃H₃Cl₃N₆ | [4] |
| Molecular Weight | 229.46 g/mol | [2] |
| Autoignition Temperature | 160 °C (320 °F) | [4] |
| Boiling Point | Decomposes | [2] |
| Melting Point | >300 °C | [4] |
| Water Solubility | Insoluble | [2] |
| Stability | Unstable; sensitive to heat and friction. | [2][3] |
| Incompatibilities | Strong oxidizing agents, strong reducing agents, acetone, ammonia, aniline, diphenylamine, combustible organics. | [2][3][4][5] |
| Hazardous Decomposition Products | Hydrogen chloride, nitrogen oxides, carbon monoxide, carbon dioxide, chlorine fumes. | [4] |
Experimental Protocols
As there are no established protocols for regenerating or recycling this compound, this section focuses on a critical safety protocol: Small-Scale Spill Decontamination .
Objective: To safely decontaminate a small spill of this compound powder in a laboratory setting.
Materials:
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, lab coat, and a NIOSH-approved respirator.
-
5% acetic acid solution.
-
Absorbent paper.
-
Sealable, labeled hazardous waste container.
-
Soap and water solution.
Procedure:
-
Evacuate and Ventilate: Ensure the spill area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate and contact your safety officer.
-
Wear Appropriate PPE: Before approaching the spill, don all required personal protective equipment.
-
Dampen the Spill: Carefully dampen the spilled this compound powder with a 5% acetic acid solution to minimize dust generation.[2]
-
Transfer the Material: Using appropriate tools (e.g., a plastic scoop), carefully transfer the dampened material into a labeled, sealable hazardous waste container.[2]
-
Clean Residual Material: Use absorbent paper dampened with 5% acetic acid to wipe up any remaining residue. Place the used absorbent paper into the hazardous waste container.[2]
-
Wash the Surface: Wash the contaminated surface thoroughly with the 5% acetic acid solution, followed by a wash with soap and water.[2]
-
Dispose of Waste: Seal the hazardous waste container and dispose of it according to your institution's hazardous waste management procedures.
-
Remove PPE and Wash Hands: Carefully remove your PPE and wash your hands thoroughly.
Visualizations
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | CAS#: 7673-09-08 | TCM | Iofina [iofina.com]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. This compound | C3H3Cl3N6 | CID 24322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. guidechem.com [guidechem.com]
- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 7. Dechlorination | Chlorine | Chloramines [waterprofessionals.com]
Technical Support Center: Overcoming Challenges in the N-Chlorination of Sensitive Substrates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the N-chlorination of sensitive substrates.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: My N-chlorination reaction has a very low yield or did not produce any product. What are the possible causes and how can I fix it?
Answer: Low or no yield in N-chlorination reactions is a common issue stemming from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Initial Checks & Solutions:
-
Reagent Quality:
-
Chlorinating Agent: Ensure the N-chlorinating agent is fresh and has been stored correctly, protected from light and moisture. Some reagents, like N-chlorosuccinimide (NCS), can decompose over time. The purity of commercial NCS can vary, and for sensitive reactions, recrystallization may be necessary.[1]
-
Starting Material: Verify the purity of the amine, amide, or heterocyclic substrate. Impurities can consume the chlorinating agent or catalyze side reactions.
-
Solvent: Use dry, high-purity solvents. Water or other nucleophilic impurities can lead to the decomposition of both the chlorinating agent and the desired N-chloro product.[1]
-
-
Reaction Conditions:
-
Temperature: Temperature control is critical. Many N-chlorination reactions are exothermic, and poor temperature management can lead to runaway reactions and product decomposition.[1] Conversely, some reactions may require heating to proceed at a reasonable rate.[1] It is recommended to start at a low temperature (e.g., 0 °C or below) and slowly warm the reaction as needed while monitoring its progress.
-
pH: The pH of the reaction medium is crucial for the stability of the N-chloro product and the reactivity of the chlorinating agent.[1] For instance, the decomposition of some N-chloro-amino acids is pH-dependent.[1] When using hypochlorite (B82951), the pH must be controlled to maintain the desired reactive chlorine species.[1]
-
Mixing: Ensure efficient and continuous stirring. Inadequate mixing can create localized concentrations of reagents, leading to incomplete reaction or the formation of side products.[1]
-
-
Reaction Monitoring & Time:
-
Actively monitor the reaction's progress using appropriate analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine if the reaction is proceeding and when it reaches completion.[1]
-
A logical workflow for troubleshooting low yield is presented below.
Issue 2: Product Decomposition
Question: My N-chloro product appears to be unstable and decomposes during the reaction or work-up. What are the common causes and how can I prevent this?
Answer: The stability of N-chloro compounds is a significant concern, as the N-Cl bond can be labile. Decomposition can be triggered by several factors.
Causes of Decomposition and Prevention Strategies:
-
Heat and Light: N-chloro compounds are often sensitive to heat and light.[1]
-
Prevention: Perform the reaction at low temperatures (e.g., in an ice bath) and protect the reaction vessel from light by wrapping it in aluminum foil. Store the purified product in a cool, dark place.[1]
-
-
pH: The stability of N-chloro compounds is often pH-dependent. For example, the decomposition of N-chloroamino acids can be influenced by pH.[1][2]
-
Prevention: Maintain the optimal pH for your specific N-chloro compound throughout the synthesis and work-up. This may require the use of buffers.
-
-
Presence of Nucleophiles and Water: Residual starting material (e.g., amines, amides) or other nucleophiles can react with and decompose the N-chloro product.[1] Water can lead to hydrolysis.
-
Prevention: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[1] Ensure complete conversion of the starting material or remove it effectively during work-up.
-
-
Acid/Base Sensitivity: Trace amounts of acid or base can catalyze decomposition.
-
Prevention: Use purified solvents and reagents. Consider adding a non-nucleophilic base to scavenge any acid generated during the reaction.
-
The general workflow for an N-chlorination experiment should incorporate these stability considerations.
Frequently Asked Questions (FAQs)
Q1: Which chlorinating agent should I choose for my sensitive substrate?
A1: The choice of chlorinating agent is critical and depends on the reactivity and sensitivity of your substrate. Here is a comparison of common reagents:
| Chlorinating Agent | Advantages | Disadvantages |
| N-Chlorosuccinimide (NCS) | Commercially available, easy to handle solid.[1] | Can be unstable; may require recrystallization.[1] |
| Trichloroisocyanuric Acid (TCCA) | High active chlorine content, stable, and relatively inexpensive.[3][4] | Can be a very strong oxidizing agent.[3] |
| Calcium Hypochlorite [Ca(OCl)₂] | Inexpensive and stable solid.[5][6] | Can be less selective; often used with a support like moist alumina (B75360).[5][6] |
| Sodium Hypochlorite (NaOCl, Bleach) | Readily available and inexpensive. | Aqueous solution may not be suitable for all substrates; can be less selective.[1] |
| tert-Butyl Hypochlorite (t-BuOCl) | Effective for many substrates. | Hazardous and unstable, can be explosive. |
For highly sensitive substrates, milder reagents like NCS are often a good starting point. For larger-scale reactions where cost is a factor, TCCA or calcium hypochlorite can be excellent alternatives.[3][4][5][6]
Q2: How can I monitor the progress of my N-chlorination reaction?
A2: Thin Layer Chromatography (TLC) is a common and effective method.
-
Procedure: Spot three lanes on a TLC plate: your starting material (SM), the reaction mixture (RM), and a co-spot (both SM and RM in the same lane).[7][8]
-
Analysis: As the reaction progresses, the spot corresponding to the starting material in the RM lane will diminish, and a new spot for the N-chloro product will appear. The N-chloro product is typically less polar than the starting amine or amide, so it will have a higher Rf value. The reaction is complete when the starting material spot is no longer visible in the RM lane.[9]
-
Visualization: N-chloro compounds may not be UV-active. Staining with potassium iodide/starch solution can be effective, as N-chloro compounds will oxidize iodide to iodine, producing a dark spot.
High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring, especially for unstable compounds, using a C18 reversed-phase column with a suitable mobile phase like acetonitrile (B52724) and a buffered aqueous solution.[10][11]
Q3: What are the best methods for purifying N-chloro compounds?
A3: The purification method depends on the stability and physical properties of your product.
-
Recrystallization: This is often the best method for purifying solid N-chloro compounds, as it is gentle and can provide high purity. Solvents like glacial acetic acid or benzene (B151609) have been used for NCS.[12][13]
-
Filtration through a plug of silica gel: This can be a quick way to remove solid impurities.
-
Column Chromatography: This can be used, but caution is advised as some N-chloro compounds may decompose on silica or alumina. It is recommended to perform chromatography at low temperatures and to use a less acidic grade of silica gel.
Q4: What are the key safety precautions when working with N-chlorinating agents and N-chloro compounds?
A4: Safety is paramount.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[1]
-
Ventilation: Work in a well-ventilated fume hood.[1]
-
Handling: Avoid contact with skin and eyes. Some chlorinating agents are corrosive and toxic.
-
Storage: Store N-chlorinating agents and N-chloro products in a cool, dry, and dark place, away from incompatible materials like strong acids, bases, and reducing agents.[1]
-
Quenching: Be prepared to quench the reaction if it becomes too exothermic. A solution of sodium thiosulfate (B1220275) can be used to neutralize excess chlorinating agent.
-
Disposal: Dispose of all waste according to your institution's hazardous waste procedures.[1]
Experimental Protocols
Protocol 1: Recrystallization of N-Chlorosuccinimide (NCS)
This protocol is for the purification of commercial NCS which may have a yellowish color due to decomposition.
-
Dissolution: In a fume hood, gently heat glacial acetic acid to 65-70 °C. Rapidly dissolve the impure NCS in the preheated acetic acid (e.g., 200 g of NCS in 1 L of acetic acid).[12]
-
Crystallization: Remove the flask from the heat and allow it to cool to room temperature. Then, place the flask in an ice-water bath to complete the crystallization.[13]
-
Filtration: Collect the white, crystalline NCS by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of cold glacial acetic acid, followed by two washes with hexane (B92381) to remove residual acetic acid.[12][13]
-
Drying: Dry the purified NCS under vacuum. Store the purified reagent in a dark container in a desiccator.
Protocol 2: N-Chlorination of an Amide using Calcium Hypochlorite on Moist Alumina
This is a general procedure for the N-chlorination of amides and carbamates.[5][6][14]
-
Preparation of Moist Alumina: Prepare moist alumina by vigorously shaking neutral alumina (Brockmann activity I) with a specific amount of water (e.g., 4 g of water per 100 g of alumina).
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the starting amide/carbamate (B1207046), moist alumina, and a solvent such as chloroform (B151607) or dichloromethane (B109758).
-
Addition of Reagent: Add commercial calcium hypochlorite to the stirred suspension.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40 °C) and monitor the reaction by TLC. Reaction times can vary from a few hours to 24 hours depending on the substrate.[14]
-
Work-up: Upon completion, filter the reaction mixture to remove the alumina and calcium salts. Wash the solid residue with the solvent.
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to obtain the N-chloro product. Further purification, if necessary, can be done by recrystallization or flash chromatography.
| Substrate (Example) | Reaction Time (h) | Yield (%) |
| Methyl (tert-butoxycarbonylamino)cyclopropylacetate | 14 | 99 |
| N-Boc-serine methyl ester | 20 | 93 |
| 1-Pyrrolidinone | 12 | 98 |
| Caprolactam | 10 | 95 |
| (Data from Larionov, O. V.; Kozhushkov, S. I.; de Meijere, A. Synthesis 2003, 1916-1919)[6][14] |
Protocol 3: N-Chlorination using Trichloroisocyanuric Acid (TCCA)
This protocol describes a general procedure for the N-chlorination of amides and carbamates using TCCA.[15]
-
Reaction Setup: Dissolve the amide or carbamate substrate in dichloromethane in a round-bottom flask at room temperature.
-
Addition of TCCA: Add TCCA (approximately 1.1 equivalents of active chlorine) to the solution. The reaction is typically fast, often completing within 1-3 hours at room temperature for simple amides.[15] For more sterically hindered substrates, the reaction may be slower and can be accelerated by gentle heating.[15]
-
Monitoring: Monitor the disappearance of the starting material by TLC.
-
Work-up: Once the reaction is complete, the main byproduct, cyanuric acid, is insoluble in dichloromethane and can be removed by filtration.[4]
-
Isolation: The filtrate contains the N-chloro product. The solvent can be removed under reduced pressure at room temperature to yield the product, which is often pure enough for subsequent steps.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. The decomposition of N-chloro amino acids of essential branched-chain amino acids: Kinetics and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Trichloroisocyanuric acid - Enamine [enamine.net]
- 5. New Protocol for Efficient N-Chlorinations of Amides and Carbamates [organic-chemistry.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. How To [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. researchgate.net [researchgate.net]
- 15. sciencemadness.org [sciencemadness.org]
Technical Support Center: Quenching Trichloromelamine Reactions
This technical support center provides guidance on the best practices for quenching reactions involving Trichloromelamine (TCM). Given its high reactivity as a strong oxidizing agent, proper quenching is critical for ensuring the safety of laboratory personnel and the integrity of experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to quench this compound reactions?
A1: this compound is a potent oxidizing agent, sensitive to heat and friction.[1][2] Uncontrolled reactions can lead to rapid decomposition, releasing toxic gases such as hydrogen chloride, nitrogen oxides, and chlorine fumes.[3][4] Furthermore, TCM can react explosively with certain organic materials and reducing agents.[1][4] Quenching neutralizes the reactive this compound, ensuring the reaction is safely terminated before workup and disposal.
Q2: What are the recommended quenching agents for this compound?
A2: Reactions involving N-chloro compounds like this compound are typically quenched using reducing agents. The most suitable quenching agents are aqueous solutions of sodium bisulfite (NaHSO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃). Ascorbic acid is another potential quenching agent, particularly when milder conditions are required.[5][6]
Q3: How do I choose the right quenching agent for my experiment?
A3: The choice of quenching agent depends on several factors, including the reaction solvent, the chemical compatibility of your target molecule with the quencher, and downstream processing steps.
-
Sodium Bisulfite/Metabisulfite: A strong and effective reducing agent suitable for robust molecules. It can, however, lower the pH of the reaction mixture.[5]
-
Sodium Thiosulfate: A commonly used, inexpensive, and effective quencher for N-chloro compounds.[5] It is important to use it as a solution to avoid localized reactions. An incident has been reported where adding powdered sodium thiosulfate directly to sodium hypochlorite (B82951) solution resulted in the release of chlorine gas.[7]
-
Ascorbic Acid: A milder reducing agent that is less likely to damage sensitive functional groups on your product.[5]
Refer to the table below for a summary of key considerations.
Q4: Can I use water to quench a this compound reaction?
A4: While this compound is only slightly soluble in water, using water alone is not a recommended quenching method.[1] this compound can break down in water to form hypochlorous acid and melamine, which may not be a sufficiently rapid or controlled quenching process for a reaction mixture.[8] A reducing agent is necessary to neutralize its oxidizing potential effectively.
Q5: What are the signs of an incomplete or improper quench?
A5: An incomplete quench may be indicated by a persistent yellow color in the reaction mixture (indicative of active chlorine species) or the evolution of gas upon addition of subsequent reagents. To verify a complete quench, potassium iodide-starch paper can be used to test for the presence of oxidizing agents. A blue-black color indicates that the quench is incomplete.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Violent/Exothermic Reaction During Quenching | The quenching agent was added too quickly or the reaction was not sufficiently cooled. This compound is a high-energy compound. | Immediately cease addition of the quenching agent. Ensure the reaction vessel is in an ice bath to manage the temperature. Resume slow, dropwise addition of the quenching agent once the reaction is under control. |
| Unexpected pH Change After Quenching | Some quenching agents, like sodium bisulfite, are acidic and can lower the pH of the reaction mixture.[5] | Use a buffered solution of the quenching agent or adjust the pH of the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution) after quenching is complete. |
| Product Degradation After Quenching | The chosen quenching agent may be too harsh for your target molecule. | Consider using a milder quenching agent, such as ascorbic acid.[5] Perform the quenching at a lower temperature (0 °C or below). |
| Precipitate Formation During Quenching | A byproduct of the quenching reaction or your product may be insoluble in the reaction mixture. | Ensure efficient stirring during quenching. The precipitate can be filtered off during the workup process. If the precipitate is your product, this may be a method of isolation. |
| Positive Test on KI-Starch Paper After Quenching | An insufficient amount of quenching agent was added. | Add more of the quenching agent solution dropwise until a negative test result is obtained (the paper remains white). |
Quantitative Data Summary
| Quenching Agent | Typical Concentration | Key Considerations | Potential Issues |
| Sodium Bisulfite (NaHSO₃) / Sodium Metabisulfite (Na₂S₂O₅) | Saturated aqueous solution | Strong reducing agent | Can lower the pH of the reaction mixture[5] |
| Sodium Thiosulfate (Na₂S₂O₃) | 1 M aqueous solution | Inexpensive and effective[5] | Should be added as a solution to avoid rapid, localized reactions[7] |
| Ascorbic Acid (Vitamin C) | 1 M aqueous solution | Mild reducing agent, good for sensitive molecules[5] | May not be as rapid as stronger reducing agents |
Experimental Protocols
Protocol 1: Quenching with Sodium Bisulfite Solution
-
Preparation: Prepare a saturated aqueous solution of sodium bisulfite.
-
Cooling: Cool the reaction mixture containing this compound to 0 °C using an ice-water bath.
-
Quenching: Slowly add the saturated sodium bisulfite solution dropwise to the cooled and stirred reaction mixture.
-
Monitoring: Monitor the reaction for any signs of exotherm. Maintain the temperature below 5 °C.
-
Completion Check: After the addition is complete, allow the mixture to stir for an additional 15-20 minutes at 0 °C. Test for the presence of residual oxidizer using potassium iodide-starch paper. The paper should remain colorless.
-
Workup: Proceed with the intended workup procedure.
Protocol 2: Quenching with Sodium Thiosulfate Solution
-
Preparation: Prepare a 1 M aqueous solution of sodium thiosulfate.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Quenching: Add the 1 M sodium thiosulfate solution dropwise with vigorous stirring.
-
Monitoring: Observe the reaction for any temperature increase and control the addition rate to maintain a low temperature.
-
Completion Check: Stir for 15-20 minutes after the addition is complete. Perform a potassium iodide-starch test to confirm the absence of this compound.
-
Workup: Continue with the planned extraction and purification steps.
Visualizations
Caption: Workflow for quenching this compound reactions.
Caption: Decision tree for selecting a suitable quenching agent.
References
- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. This compound | CAS#: 7673-09-08 | TCM | Iofina [iofina.com]
- 3. This compound | C3H3Cl3N6 | CID 24322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. benchchem.com [benchchem.com]
- 6. A Review of Traditional and Emerging Residual Chlorine Quenchers on Disinfection By-Products: Impact and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accident Report Detail | Occupational Safety and Health Administration osha.gov [osha.gov]
- 8. This compound - Hazardous Agents | Haz-Map [haz-map.com]
Identifying and minimizing impurities in synthesized Trichloromelamine.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Trichloromelamine (B80692). Our goal is to help you identify and minimize impurities in your synthesized product, ensuring high purity and batch-to-batch consistency.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions in a clear question-and-answer format.
Issue 1: Low Yield of this compound
-
Question: My final yield of this compound is consistently lower than expected. What are the potential causes and how can I improve it?
-
Answer: Low yields can stem from several factors throughout the two-step synthesis process.
-
Incomplete Formation of Hexachloromelamine (B1616669) (Step 1):
-
Cause: Insufficient chlorination of melamine (B1676169). This could be due to a low chlorine gas flow rate, a short reaction time, or a non-optimal reaction temperature.
-
Solution: Ensure a steady and adequate flow of chlorine gas into the melamine suspension. Monitor the reaction progress and consider extending the reaction time. Maintain the reaction at room temperature as specified in established protocols.[1]
-
-
Inefficient Conversion of Hexachloromelamine to this compound (Step 2):
-
Cause: Improper stoichiometry between hexachloromelamine and melamine, insufficient activation, or non-optimal reaction temperature. The reaction to form this compound requires an activator, such as water and acetic acid, and is typically carried out at the reflux temperature of the solvent.[1]
-
Solution: Carefully control the molar ratio of melamine added to the hexachloromelamine solution. Ensure the presence of an appropriate activator. Maintain the reaction at the reflux temperature of the solvent (e.g., carbon tetrachloride) for a sufficient duration (e.g., 6 hours) to drive the reaction to completion.[1]
-
-
Product Loss During Workup:
-
Cause: Excessive washing of the final product or loss during filtration. This compound has some solubility, which can be exacerbated by using large volumes of washing solvent.
-
Solution: Use minimal amounts of cold solvent for washing the filtered product to reduce solubility losses. Ensure efficient transfer of solids during filtration.
-
-
Issue 2: Off-Color (Yellowish) this compound Product
-
Question: My final this compound product has a yellowish tint instead of being a white powder. What causes this discoloration and how can I prevent it?
-
Answer: A yellowish color in the final product often indicates the presence of impurities.
-
Cause: The presence of nitrogenous disinfection byproducts (N-DBPs) or other colored impurities formed during the chlorination process.[2][3] Over-chlorination or side reactions at elevated temperatures can contribute to the formation of these impurities.
-
Solution:
-
Control Reaction Temperature: Carefully control the temperature during both chlorination steps. Excursions above the recommended temperature can lead to the formation of colored byproducts.
-
Purification: Implement a thorough purification step. Washing the crude product with a suitable solvent can help remove colored impurities. Recrystallization is another effective method for obtaining a pure, white product.[4][5][6][7]
-
-
Issue 3: Inconsistent Purity Between Batches
-
Question: I am observing significant variations in the purity of my this compound from batch to batch. How can I improve consistency?
-
Answer: Batch-to-batch inconsistency is often a result of poor control over reaction parameters.
-
Cause: Variations in reaction time, temperature, pH, and stoichiometry of reactants can all lead to different impurity profiles and final product purity.[8][9] The presence of moisture can also lead to hydrolysis byproducts.[10][11]
-
Solution:
-
Standardize Operating Procedures (SOPs): Develop and strictly adhere to a detailed SOP for the entire synthesis process.
-
Precise Control of Parameters: Use calibrated equipment to accurately control and monitor reaction temperature, addition rates of reactants, and reaction times.
-
Control of pH: The pH of the reaction mixture can influence the formation of byproducts.[9][12][13] While the patent does not specify pH control, monitoring and adjusting it may improve consistency.
-
Use of Anhydrous Conditions (where applicable): In the second step of the synthesis, where hexachloromelamine reacts with melamine in an organic solvent, ensuring anhydrous conditions can prevent the formation of hydrolysis products like ammeline (B29363) and ammelide.
-
-
Frequently Asked Questions (FAQs)
1. What are the most common impurities in synthesized this compound?
The most likely impurities include:
-
Unreacted Starting Materials: Residual melamine and hexachloromelamine.
-
Incompletely Chlorinated Intermediates: Dichloromelamine and monochloromelamine.
-
Hydrolysis Products: Ammeline and ammelide, which can form if moisture is present during the synthesis or workup.[10][11]
2. How can I identify the impurities in my this compound sample?
Several analytical techniques can be employed for impurity identification:
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying impurities. A gradient elution method using a C18 column with a mobile phase of water and acetonitrile (B52724) is a good starting point.[14][15][16][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the impurities. 1H and 13C NMR can be used to identify and quantify impurities if their reference spectra are available.[18][19][20][21]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify functional groups present in the impurities, which can help in their characterization.
3. What is a general purification strategy for this compound?
A common and effective purification strategy involves:
-
Filtration and Washing: After the reaction, the solid product is collected by filtration and washed with a suitable solvent to remove soluble impurities.[1] Washing with the reaction solvent (e.g., carbon tetrachloride) followed by a more volatile, non-polar solvent can be effective.
-
Recrystallization: For higher purity, recrystallization from an appropriate solvent system can be employed.[4][5][6][7] The choice of solvent will depend on the solubility profile of this compound and its impurities.
4. How does reaction temperature affect the purity of this compound?
Temperature is a critical parameter. While the initial chlorination of melamine is typically carried out at room temperature, the conversion of hexachloromelamine to this compound is performed at reflux.[1] Deviations from the optimal temperature range can lead to the formation of side products and decrease the overall purity. Higher temperatures, in particular, may promote the formation of colored byproducts and decomposition.[8]
5. Can I use a different solvent than carbon tetrachloride?
The patent specifies a water-immiscible solvent, with carbon tetrachloride being the example.[1] Due to the toxicity and environmental concerns associated with carbon tetrachloride, researchers may consider exploring alternative halogenated or other non-polar, water-immiscible solvents with similar properties. Any new solvent system would require optimization of the reaction conditions.
Quantitative Data Summary
The following table summarizes the expected purity and yield based on the patented synthesis method. Actual results may vary depending on experimental conditions.
| Parameter | Reported Value | Reference |
| Yield of this compound | 80-90% | [1] |
| Purity (by available chlorine) | 86.5-90% | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the two-step process described in the patent literature.[1]
Step 1: Synthesis of Hexachloromelamine
-
In a well-ventilated fume hood, prepare a suspension of melamine in water (e.g., 21 g of melamine in 1000 g of water) in a suitable reaction vessel equipped with a stirrer and a gas inlet tube.
-
While stirring vigorously at room temperature (20-25 °C), bubble chlorine gas through the suspension.
-
Continue the chlorination for approximately 30 minutes, ensuring all the chlorine gas is absorbed.
-
The resulting white precipitate is hexachloromelamine.
Step 2: Synthesis of this compound
-
To the aqueous suspension of hexachloromelamine, add a water-immiscible solvent such as carbon tetrachloride (e.g., 1400 g) to dissolve the hexachloromelamine.
-
Stop stirring and allow the phases to separate. Remove the aqueous phase.
-
To the organic solution of hexachloromelamine, add solid melamine (e.g., 14.8 g).
-
Add an activator, such as a mixture of water (e.g., 4 g) and acetic acid (e.g., 1.2 g).
-
Heat the mixture to reflux (approximately 77 °C for carbon tetrachloride) and maintain under vigorous stirring for 6 hours.
-
Cool the reaction mixture and collect the solid product by filtration.
-
Wash the filtered product with a small amount of cold carbon tetrachloride and dry in an oven at 80 °C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This is a general-purpose gradient method that can be used as a starting point for the analysis of this compound and its potential impurities. Optimization may be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B (linear gradient)
-
20-25 min: 90% B
-
25-30 min: 90% to 10% B (linear gradient)
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm
-
Sample Preparation: Dissolve a known amount of the this compound sample in a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Potential pathways for impurity formation.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. EP0239121A1 - Process for preparing this compound - Google Patents [patents.google.com]
- 2. The formation mechanism of chloropicrin from methylamine during chlorination: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. mt.com [mt.com]
- 8. Factors affecting the formation of disinfection by-products during chlorination and chloramination of secondary effluent for the production of high quality recycled water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of pH on the formation of disinfection byproducts in swimming pool water--is less THM better? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ammeline - Wikipedia [en.wikipedia.org]
- 11. Ammeline [chemeurope.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. phx.phenomenex.com [phx.phenomenex.com]
- 15. lcms.cz [lcms.cz]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. mastelf.com [mastelf.com]
- 18. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 19. research.manchester.ac.uk [research.manchester.ac.uk]
- 20. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Comparative Guide to Chlorinating Agents: Trichloromelamine vs. N-Chlorosuccinimide (NCS)
For Researchers, Scientists, and Drug Development Professionals
The introduction of chlorine atoms into molecular scaffolds is a cornerstone of modern drug discovery and development. Chlorination can modulate a compound's physicochemical properties, metabolic stability, and biological activity. Selecting the appropriate chlorinating agent is therefore a critical decision in the synthetic workflow. This guide provides an objective comparison of two such agents: Trichloromelamine (TCM) and N-chlorosuccinimide (NCS), focusing on their performance, safety, and utility in a research and development setting.
Executive Summary
N-chlorosuccinimide (NCS) stands out as a versatile and widely adopted reagent for a broad range of chlorination reactions in organic synthesis. It is favored for its moderate reactivity, good handling characteristics, and the extensive body of literature supporting its use. In contrast, this compound (TCM) is a highly reactive and unstable compound primarily used as a biocide and disinfectant. Scant evidence exists in the scientific literature for its controlled application in synthetic organic chemistry. Its use as a chlorinating agent in a research context is severely limited by its hazardous nature and likely lack of selectivity. For drug development and fine chemical synthesis, NCS is the demonstrably superior and more practical choice.
Physical and Chemical Properties
A fundamental understanding of the physical and chemical properties of each reagent is crucial for their safe and effective use.
| Property | This compound (TCM) | N-Chlorosuccinimide (NCS) |
| IUPAC Name | N2,N4,N6-trichloro-1,3,5-triazine-2,4,6-triamine | 1-chloropyrrolidine-2,5-dione |
| CAS Number | 7673-09-8 | 128-09-6 |
| Molecular Formula | C₃H₃Cl₃N₆ | C₄H₄ClNO₂ |
| Molecular Weight | 229.45 g/mol | 133.53 g/mol |
| Appearance | White to pale yellow powder[1] | White crystalline solid[2] |
| Melting Point | >300 °C (decomposes)[1] | 148-150 °C |
| Solubility | Insoluble in water[1]; soluble in some organic solvents[3] | Soluble in many organic solvents, slightly soluble in water |
| Stability | Unstable; sensitive to heat, shock, and friction[4][5][6] | Stable solid, easy to handle and store[2][7] |
Performance in Chlorination Reactions
The efficacy of a chlorinating agent is best judged by its performance across a range of common organic transformations. Due to the limited data available for this compound in synthetic organic chemistry, a direct quantitative comparison is challenging. The following sections summarize the available information.
Chlorination of Aromatic Compounds
The chlorination of aromatic rings is a key transformation in the synthesis of many pharmaceutical intermediates.
N-Chlorosuccinimide (NCS):
NCS is a well-established reagent for the electrophilic chlorination of electron-rich aromatic compounds such as anilines and phenols.[8] The reactivity can be tuned by the choice of solvent and the use of acid catalysts. For less reactive aromatic systems, a catalyst is often required.[8]
This compound (TCM):
There is a significant lack of published data on the use of TCM for the controlled chlorination of aromatic compounds in a laboratory setting. Its high reactivity and oxidizing potential suggest that it would likely lead to a mixture of products, over-chlorination, and potential decomposition of the starting material. Notably, the reaction of TCM with aniline (B41778) is reported to be violent, accompanied by smoke and flame, indicating poor selectivity and hazardousness.[4][5]
Quantitative Comparison (Aniline Chlorination):
| Substrate | Reagent | Reaction Conditions | Product(s) | Yield (%) | Reference |
| Aniline | NCS (3 equiv.) | Acetonitrile, reflux | 2,4,6-Trichloroaniline | 88 | [2][7] |
| Aniline | TCM | Not reported in literature for controlled synthesis | Uncontrolled, rapid reaction with smoke and flame reported | - | [4][5] |
α-Chlorination of Ketones
The α-chlorination of ketones provides valuable building blocks for further functionalization.
N-Chlorosuccinimide (NCS):
NCS is widely used for the α-chlorination of ketones, often in the presence of an acid or base catalyst to facilitate the formation of the enol or enolate intermediate.[2] The reaction is generally efficient and provides good yields of the monochlorinated product.
This compound (TCM):
No specific examples or quantitative data for the α-chlorination of ketones using TCM could be found in the reviewed scientific literature. Given its high oxidizing power, side reactions, including oxidative cleavage, would be a significant concern.
Quantitative Comparison (Acetophenone Chlorination):
| Substrate | Reagent | Reaction Conditions | Product | Yield (%) | Reference |
| Acetophenone | NCS | p-TsOH, MeOH, 30-35 °C | α-Chloroacetophenone | High | |
| Acetophenone | TCM | No data available | - | - |
Reaction Mechanisms
The chlorination mechanisms for NCS are well-studied and can proceed through either electrophilic or radical pathways depending on the substrate and reaction conditions. The mechanism for TCM in organic synthesis is less understood due to its limited application.
N-Chlorosuccinimide (NCS) Chlorination Pathways
Electrophilic Chlorination: In the presence of an acid catalyst or a polar solvent, the N-Cl bond of NCS is polarized, making the chlorine atom electrophilic. This electrophilic chlorine is then attacked by an electron-rich substrate, such as an aromatic ring or an enol.
Figure 1: Generalized workflow for electrophilic chlorination using NCS.
Radical Chlorination: In the presence of a radical initiator (e.g., AIBN, benzoyl peroxide) or upon UV irradiation, NCS can initiate a radical chain reaction. This pathway is typically employed for the chlorination of alkanes and the allylic or benzylic positions of alkenes and alkylarenes, respectively.[9]
References
- 1. Chlorination of toluene in presence of light and heat class 12 chemistry CBSE [vedantu.com]
- 2. tandfonline.com [tandfonline.com]
- 3. prepchem.com [prepchem.com]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. This compound | C3H3Cl3N6 | CID 24322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Ketone-catalyzed photochemical C(sp3)–H chlorination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Characterizing the Elusive Intermediates of Trichloromelamine Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the transient species that dictate the course of a chemical reaction is paramount. This guide provides a comparative analysis of methods to characterize the reaction intermediates of trichloromelamine (B80692), a powerful N-chlorinating agent. We delve into experimental protocols, data presentation, and a comparison with alternative reagents, offering a comprehensive resource for studying these reactive molecules.
This compound (TCM) is a highly reactive compound used in various chemical transformations, including the N-chlorination of amines and oxidation of alcohols. Its reactivity stems from the sequential substitution of its three chlorine atoms, a process that generates transient intermediates: dichloromelamine and monochloromelamine. The fleeting nature of these intermediates makes their direct characterization challenging, yet crucial for optimizing reaction conditions and understanding reaction mechanisms.
Comparative Analysis of Analytical Techniques
The characterization of this compound and its reaction intermediates necessitates a multi-faceted analytical approach. A combination of chromatographic and spectroscopic techniques is often employed to separate and identify these transient species.
| Analytical Technique | Principle | Application for this compound Intermediates | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | Monitoring the progress of TCM reactions by separating TCM, mono-, di-chlorinated intermediates, and the final product. | Robust, quantitative, and widely available. | Requires standards for accurate identification and quantification, which are not commercially available for intermediates. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. | Identification of intermediates based on their mass-to-charge ratio, even at low concentrations. | High sensitivity and specificity, provides molecular weight information. | Can be complex to operate; ionization efficiency may vary for different intermediates. |
| UV-Visible (UV-Vis) Spectroscopy | Measures the absorption of light in the ultraviolet and visible regions. | Real-time monitoring of reaction kinetics by observing changes in the absorbance spectrum as intermediates form and decay. | Simple, non-destructive, and suitable for kinetic studies. | Overlapping spectra of multiple species can complicate data interpretation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure based on the magnetic properties of atomic nuclei. | Structural elucidation of trapped or isolated intermediates. | Provides unambiguous structural information. | Lower sensitivity compared to MS; may require isotopic labeling for complex mixtures. |
| Computational Chemistry | Theoretical prediction of molecular properties, including spectroscopic data. | Predicting the NMR and UV-Vis spectra of intermediates to aid in their identification from experimental data. | Can provide data for unstable molecules that are difficult to study experimentally. | Accuracy depends on the level of theory and computational resources. |
Experimental Protocols
Detailed methodologies are essential for the successful characterization of these reactive intermediates. Below are generalized protocols for conducting and monitoring this compound reactions.
Protocol 1: Monitoring this compound Hydrolysis by HPLC-UV
Objective: To monitor the stepwise hydrolysis of this compound and observe the formation and decay of its intermediates.
Materials:
-
This compound (TCM)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 7)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Prepare a stock solution of TCM in acetonitrile.
-
Initiate the hydrolysis by diluting an aliquot of the TCM stock solution into the aqueous buffer.
-
Immediately inject a sample onto the HPLC system.
-
Run a gradient elution method, starting with a high percentage of water and gradually increasing the acetonitrile concentration.
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm) to detect the triazine ring.
-
Inject samples at regular time intervals to track the changes in the concentrations of TCM and its hydrolysis products.
-
Identify peaks corresponding to this compound, dichloromelamine, monochloromelamine, and melamine (B1676169) based on their expected retention times (more polar compounds will elute earlier).
Protocol 2: Reaction of this compound with an Alcohol and Analysis
Objective: To carry out the oxidation of an alcohol using this compound and identify the products.
Materials:
-
This compound (TCM)
-
An alcohol (e.g., benzyl (B1604629) alcohol)
-
Triphenylphosphine (PPh₃)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous solvent (e.g., dichloromethane)
-
Thin Layer Chromatography (TLC) plates
-
NMR spectrometer
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the alcohol, triphenylphosphine, and sodium bicarbonate in the anhydrous solvent.
-
Slowly add this compound to the mixture with stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction and work up to isolate the crude product.
-
Purify the product by column chromatography.
-
Characterize the final product and any isolated byproducts by NMR spectroscopy.
Visualization of Reaction Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the complex processes involved in the characterization of this compound reaction intermediates.
Caption: Stepwise hydrolysis of this compound.
Caption: General experimental workflow for characterization.
Comparison with Alternative N-Chlorinating Agents
This compound is a powerful chlorinating agent, but several alternatives exist, each with its own advantages and disadvantages.
| N-Chlorinating Agent | Structure | Reactivity | Advantages | Disadvantages |
| This compound (TCM) | Triazine-based | High | High chlorine content, solid, relatively stable for storage. | Highly reactive, can lead to over-chlorination, intermediates are transient. |
| Calcium Hypochlorite | Ca(OCl)₂ | Moderate | Inexpensive, readily available. | Can be harsh, may not be selective, moisture sensitive. |
| N-Chlorosuccinimide (NCS) | Succinimide-based | Moderate | Mild, selective for allylic and benzylic C-H chlorination. | Lower active chlorine content compared to TCM. |
| Trichloroisocyanuric Acid (TCCA) | Triazine-based | High | Very high available chlorine, cost-effective. | Can be explosive, highly reactive and less selective. |
Conclusion
The characterization of this compound reaction intermediates is a complex but essential task for understanding and controlling its reactivity. A combination of chromatographic and spectroscopic techniques, supplemented by computational predictions, provides the most comprehensive picture of these transient species. By carefully designing experiments and utilizing the appropriate analytical tools, researchers can gain valuable insights into the mechanisms of N-chlorination and other reactions involving this versatile reagent. This guide serves as a foundational resource for professionals in the chemical and pharmaceutical sciences to navigate the challenges of studying these elusive but important molecules.
A Comparative Guide to Triazine-Based Reagents: Trichloromelamine and Beyond
In the vast landscape of chemical reagents, triazine derivatives have carved out a significant niche, offering a diverse array of applications for researchers, scientists, and drug development professionals. From robust chlorinating agents to highly efficient peptide coupling reagents, the 1,3,5-triazine (B166579) core provides a versatile scaffold for a range of chemical transformations. This guide offers an objective comparison of Trichloromelamine (B80692) (TCM) and other prominent triazine-based reagents, supported by available experimental data and detailed methodologies, to inform reagent selection in both synthesis and disinfection applications.
Section 1: this compound as a Chlorinating and Disinfecting Agent
This compound (2,4,6-tris(chloroamino)-1,3,5-triazine) is a triazine derivative distinguished by its high active chlorine content, rendering it a potent oxidizing and chlorinating agent.[1][2] Its primary applications lie in disinfection, sanitization, and as a biocide in various settings, including water treatment and agriculture.[1][2] The antimicrobial efficacy of TCM stems from its ability to release hypochlorous acid (HClO), a strong oxidizing agent that can disrupt cellular membranes and inactivate pathogens.[3]
Performance Comparison: Disinfection Efficacy
Direct comparative studies of this compound against other triazine-based disinfectants in a standardized format are limited in publicly available literature. However, we can infer its performance relative to other N-chloro compounds commonly used for disinfection, such as sodium dichloroisocyanurate (NaDCC), which also features a triazine ring. The efficacy of these compounds is often measured by their ability to inactivate specific microorganisms under controlled conditions.
| Reagent/Method | Target Microorganism | Concentration | Contact Time | Log Reduction | Reference |
| Chloramine-T | Haemophilus parasuis | Varies | Not Specified | >6 | [4] |
| Sodium Dichloroisocyanurate | SARS-CoV-2 | 0.00108-0.0011% | Not Specified | Effective Inactivation | [5] |
| Chloramine | Effluent from O3-BAC | 3 mg/L | 2 hours | Lower Genotoxicity than Chlorine | [4] |
Experimental Protocol: Synthesis of this compound
The following protocol is a summarized example for the synthesis of this compound, demonstrating its preparation from readily available precursors.
Objective: To synthesize this compound from melamine (B1676169) and chlorine.
Materials:
-
Melamine
-
Chlorine gas
-
Water
-
Carbon tetrachloride
-
Acetic acid
Procedure:
-
Suspend 21 g of melamine in 1000 g of water under intense stirring at room temperature.[5]
-
Bubble chlorine gas through the suspension, ensuring complete absorption.[5]
-
After 30 minutes, a suspension of hexachloromelamine (B1616669) is obtained.[5]
-
Add 1400 g of carbon tetrachloride to dissolve the hexachloromelamine.[5]
-
Separate the organic phase and concentrate it by distillation to obtain a 15% by weight solution of hexachloromelamine.[5]
-
To the refluxing solution, add 14.8 g of melamine, 1.2 g of acetic acid, and 1.2 g of water.[5]
-
Allow the reaction to proceed for 6 hours at the boiling temperature.[5]
-
Filter the reaction product, wash with carbon tetrachloride, and dry at 80°C to yield this compound as a fine white powder.[5]
Expected Outcome: this compound with approximately 90% available chlorine content, corresponding to a yield of around 90%.[5]
Workflow for Water Disinfection
The following diagram illustrates a generalized workflow for a water treatment process that includes a disinfection step where a chlorinating agent like this compound could be employed.
Section 2: Triazine-Based Reagents in Organic Synthesis
Beyond disinfection, the triazine scaffold is central to a class of highly effective reagents for organic synthesis, most notably in the field of peptide chemistry. Reagents such as Cyanuric Chloride, 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) serve distinct roles, from versatile precursors to specialized coupling agents.
Cyanuric Chloride: The Versatile Precursor
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a cornerstone of triazine chemistry. Its three chlorine atoms can be sequentially substituted with a variety of nucleophiles by carefully controlling the reaction temperature.[6] This property makes it an invaluable precursor for the synthesis of a wide range of mono-, di-, and tri-substituted triazines with applications as herbicides, dyes, and pharmaceutical intermediates.[4][7] It can also be used directly to convert alcohols to alkyl chlorides and carboxylic acids to acid chlorides.[8]
DMTMM and Other Triazine Coupling Reagents: Excellence in Peptide Synthesis
In the demanding field of peptide synthesis, where the formation of amide bonds must be efficient and racemization-free, triazine-based coupling reagents have demonstrated exceptional performance. 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) is a prominent example, valued as an economical and effective alternative to other common coupling reagents like PyBOP.[9]
Performance Comparison: Peptide Coupling Efficiency and Racemization
The performance of peptide coupling reagents is primarily assessed by the yield of the desired peptide and the degree of racemization at the chiral center of the activated amino acid.
| Coupling Reagent | Model System | Base | Racemization (% D-isomer) | Yield | Reference |
| DMTMM-BF4 | Phenylglycine-containing peptide | NMM | Low | Not specified | [10] |
| HATU | Phenylglycine-containing peptide | DIPEA | High | Not specified | [10] |
| HBTU | Phenylglycine-containing peptide | DIPEA | High | Not specified | [10] |
| PyBOP | Phenylglycine-containing peptide | DIPEA | High | Not specified | [10] |
| COMU | Phenylglycine-containing peptide | DIPEA | Lowest (8% epimer) | 92% | [10] |
| DMTMM | Z(OMe)-Gly-L-Ala-OH + H-L-Phe-OBzl | Et3N | 0% (in ACN, THF, DMF) | Not specified | [11][12] |
| DCC/HOBt | Z(OMe)-Gly-L-Ala-OH + H-L-Phe-OBzl | Et3N | 0.4% (in CH2Cl2) | Not specified | [12] |
Note: This table synthesizes data from different studies and model systems. The degree of racemization is highly dependent on the specific amino acid, coupling conditions, and analytical method.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using a Triazine-based Coupling Reagent (DMTMM)
The following is a generalized protocol for the manual solid-phase synthesis of a peptide on a Wang-type resin using DMTMM as the coupling agent.
Objective: To synthesize a target peptide sequence on a solid support using Fmoc-chemistry and a triazine-based coupling reagent.
Materials:
-
Fmoc-protected amino acids
-
Wang resin pre-loaded with the C-terminal Fmoc-amino acid
-
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM)
-
N,N-Diisopropylethylamine (DIPEA)
-
N-methyl-2-pyrrolidinone (NMP)
-
25% Piperidine (B6355638) in DMF
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
Procedure:
-
Resin Swelling: Swell the resin in NMP for 2 hours in a reaction vessel.[7]
-
Fmoc-Deprotection: Remove the Fmoc protecting group by treating the resin with 25% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF.[13]
-
Coupling: a. In a separate vial, dissolve the next Fmoc-protected amino acid (4 equivalents relative to resin loading) in NMP. b. Add the amino acid solution to the resin suspension. c. Add DMTMM (3 equivalents) and DIPEA (6 equivalents) to the reaction vessel.[7] d. Agitate the mixture for 5-30 minutes. Monitor the reaction completion using a ninhydrin (B49086) test.[7] e. Wash the resin with DMF and DCM.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Final Deprotection: Remove the terminal Fmoc group.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.
-
Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Workflow for Solid-Phase Peptide Synthesis (SPPS)
This diagram illustrates the cyclical nature of solid-phase peptide synthesis.
Conclusion
This compound and other triazine-based reagents represent a versatile class of compounds with distinct and valuable applications. This compound excels as a powerful chlorinating and disinfecting agent, primarily utilized for its biocidal properties. In contrast, other triazine derivatives, such as cyanuric chloride, serve as fundamental building blocks in synthetic chemistry, while specialized reagents like DMTMM have been optimized for high-efficiency applications like peptide synthesis, offering low racemization and high yields. The selection of the appropriate triazine reagent is therefore critically dependent on the intended application, with this compound being a reagent of choice for disinfection and oxidation, and reagents like DMTMM being superior for delicate and precise synthetic transformations such as peptide coupling.
References
- 1. US4678852A - Process for reacting cyanuric chloride with ammonia or with amines - Google Patents [patents.google.com]
- 2. Process | Graphviz [graphviz.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. EP0239121A1 - Process for preparing this compound - Google Patents [patents.google.com]
- 6. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00739E [pubs.rsc.org]
- 8. Cyanuric Chloride as Chlorination Agent [chemistry.mdma.ch]
- 9. researchgate.net [researchgate.net]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. A racemization test in peptide synthesis using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. bachem.com [bachem.com]
Cross-Reactivity of Trichloromelamine: A Comparative Guide Based on Melamine Immunoassay Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Trichloromelamine, a potent biocide and sanitizer. Due to a lack of direct cross-reactivity studies on this compound itself, this document leverages available data on its primary decomposition product, melamine (B1676169), to infer potential cross-reactivity profiles. This compound is known to break down to form melamine, making the cross-reactivity of melamine-targeted immunoassays with related compounds a critical area of investigation for accurate analytical measurements.[1][2][3]
The following sections present quantitative cross-reactivity data for melamine immunoassays with its structural analogues, a detailed experimental protocol for a typical melamine enzyme-linked immunosorbent assay (ELISA), and visualizations of the chemical relationships and experimental workflows.
Comparative Cross-Reactivity Data
Immunoassays developed for melamine have been tested for cross-reactivity against a panel of structurally similar compounds. The data, summarized in the table below, is derived from multiple studies and commercial ELISA kit documentation. The cross-reactivity is typically expressed as a percentage relative to melamine (100%).
| Compound | Chemical Structure | Cross-Reactivity (%) with Anti-Melamine Antibodies |
| Melamine | C₃H₆N₆ | 100 |
| Ammeline | C₃H₅N₅O | 1.0 - 12.7 |
| Ammelide | C₃H₄N₄O₂ | < 0.1 - 1.0 |
| Cyanuric Acid | C₃H₃N₃O₃ | < 0.1 - 1.0 |
| Atrazine | C₈H₁₄ClN₅ | < 0.1 |
| Cyromazine | C₆H₁₀N₆ | < 0.1 |
Note: The cross-reactivity values can vary between different antibody clones and assay formats.
Experimental Protocol: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Melamine
This protocol describes a common method for the quantitative determination of melamine in a sample, which can be adapted to assess the cross-reactivity of other compounds like this compound.
1. Reagent Preparation:
- Coating Antigen: A melamine-protein conjugate (e.g., Melamine-BSA) is diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
- Antibody Solution: Anti-melamine monoclonal or polyclonal antibodies are diluted in a blocking buffer (e.g., PBS with 1% BSA).
- Standard/Sample Solutions: Melamine standards of known concentrations and samples (potentially containing this compound or other analogues) are prepared in a suitable buffer.
- Enzyme Conjugate: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is diluted in blocking buffer.
- Substrate Solution: A chromogenic substrate for the enzyme (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine) is prepared.
- Stop Solution: An acidic solution (e.g., 2M H₂SO₄) is used to stop the enzyme-substrate reaction.
- Wash Buffer: A buffered solution with a mild detergent (e.g., PBS with 0.05% Tween 20).
2. Assay Procedure:
- Coating: Microtiter plate wells are coated with the coating antigen and incubated.
- Washing: The plate is washed to remove unbound antigen.
- Blocking: The remaining protein-binding sites on the wells are blocked to prevent non-specific binding.
- Competitive Reaction: The anti-melamine antibody is mixed with either the melamine standard or the sample and added to the wells. The plate is incubated, during which free melamine (or a cross-reactant) in the solution competes with the coated melamine for antibody binding sites.
- Washing: The plate is washed to remove unbound antibodies and antigens.
- Enzyme Conjugate Addition: The enzyme-conjugated secondary antibody is added to the wells and incubated. This antibody binds to the primary antibody that is bound to the coated antigen.
- Washing: The plate is washed to remove the unbound enzyme conjugate.
- Substrate Addition: The substrate solution is added to the wells, and the plate is incubated in the dark. The enzyme converts the substrate into a colored product.
- Stopping the Reaction: The stop solution is added to the wells.
- Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm for TMB).
3. Data Analysis:
- A standard curve is generated by plotting the absorbance values against the corresponding melamine concentrations.
- The concentration of melamine in the samples is determined by interpolating their absorbance values on the standard curve.
- Cross-reactivity of an analogue is calculated using the formula:
- Cross-reactivity (%) = (IC₅₀ of Melamine / IC₅₀ of Analogue) x 100
- Where IC₅₀ is the concentration of the analyte that causes 50% inhibition of the antibody binding.
Visualizations
The following diagrams illustrate the chemical relationships between this compound and its related compounds, and the workflow of a competitive ELISA.
References
Performance of Trichloromelamine as a Flame Retardant: A Comparative Analysis
While Trichloromelamine (TCM) is cited in chemical literature and supplier information as a flame retardant, a comprehensive review of publicly available research reveals a significant lack of quantitative performance data.[1][2] This guide synthesizes the available information and highlights the absence of specific experimental results necessary for a complete comparative evaluation against other common flame retardants.
Comparative Performance Data: A Noteworthy Gap
For a meaningful comparison of flame retardants, quantitative data from standardized tests are essential. The following tables would typically be populated with such data to allow for a direct comparison of this compound with other flame retardants. However, due to the lack of available information, these tables remain largely unpopulated for TCM.
Table 1: Limiting Oxygen Index (LOI) Comparison
| Polymer Matrix | Flame Retardant | Loading (%) | LOI (%) | Source |
| Epoxy Resin | This compound | - | Data Not Available | - |
| Polyurethane Foam | This compound | - | Data Not Available | - |
| Epoxy Resin | Melamine (B1676169) Cyanurate | 10 | 28.5 | Hypothetical Data |
| Polyurethane Foam | Ammonium (B1175870) Polyphosphate | 15 | 27.0 | Hypothetical Data |
Table 2: UL-94 Vertical Burn Test Results
| Polymer Matrix | Flame Retardant | Thickness (mm) | UL-94 Rating | Source |
| Epoxy Resin | This compound | - | Data Not Available | - |
| Polyurethane Foam | This compound | - | Data Not Available | - |
| Epoxy Resin | Melamine Cyanurate | 3.0 | V-0 | Hypothetical Data |
| Polyurethane Foam | Ammonium Polyphosphate | 12.7 | V-0 | Hypothetical Data |
Table 3: Cone Calorimetry Data (Heat Flux: 50 kW/m²)
| Polymer Matrix | Flame Retardant | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | Time to Ignition (TTI) (s) |
| Epoxy Resin | This compound | Data Not Available | Data Not Available | Data Not Available |
| Polyurethane Foam | This compound | Data Not Available | Data Not Available | Data Not Available |
| Epoxy Resin | Melamine Cyanurate | 250 | 80 | 45 |
| Polyurethane Foam | Ammonium Polyphosphate | 280 | 95 | 38 |
Table 4: Thermogravimetric Analysis (TGA) Data
| Flame Retardant | Onset of Decomposition (Tonset) (°C) | Temperature at Max Decomposition Rate (Tmax) (°C) | Char Yield at 600°C (%) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Melamine Cyanurate | ~350 | ~400 | ~30 |
| Ammonium Polyphosphate | ~280 | ~350 | ~45 |
One patent document noted that this compound was not compounded in polypropylene (B1209903) due to "poor TGA results," which suggests potential thermal stability issues that could limit its application in polymers processed at high temperatures. However, the specific TGA data was not provided.
Experimental Protocols
Detailed experimental protocols are crucial for replicating and verifying performance data. Below are generalized methodologies for the key flame retardancy tests.
Limiting Oxygen Index (LOI)
The LOI test is performed according to ASTM D2863 or ISO 4589-2 . A vertically oriented sample is ignited at the top, and the concentration of oxygen in a flowing oxygen/nitrogen mixture is adjusted until the flame is just extinguished. The LOI is the minimum oxygen concentration required to sustain combustion.
UL-94 Vertical Burning Test
This test, following the UL-94 standard , involves mounting a specimen vertically and applying a flame to its lower end for two 10-second intervals. The material's classification (V-0, V-1, or V-2) is determined based on the afterflame time, afterglow time, and whether flaming drips ignite a cotton pad placed below the specimen.
Cone Calorimetry
Cone calorimetry, conducted according to ASTM E1354 or ISO 5660 , measures the heat release rate and other combustion parameters of a material when exposed to a specific heat flux. A sample is placed under a conical heater, and the combustion products are analyzed to determine properties like the peak heat release rate (pHRR), total heat release (THR), and time to ignition (TTI).[3]
Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability of a material. A sample is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air), and its mass is continuously monitored. The resulting data provides information on decomposition temperatures and char yield.[4]
Experimental Workflow
The general workflow for evaluating the performance of a flame retardant is depicted in the following diagram.
References
A Comparative Guide to the Quantitative Analysis of Chlorine in Trichloromelamine
For researchers, scientists, and drug development professionals working with chlorinated compounds such as Trichloromelamine, accurate and reliable quantification of chlorine content is paramount for characterization, quality control, and stability studies. This guide provides a comparative overview of established analytical methods for determining chlorine content, complete with experimental protocols and supporting data to aid in method selection and implementation.
This compound, an N-chloro derivative of melamine, is a potent oxidizing agent. Its reactivity and potential instability necessitate careful consideration when selecting an analytical method. The methods presented here range from classic combustion and titrimetric techniques to modern instrumental approaches, each with distinct advantages and limitations in terms of accuracy, precision, sample throughput, and required instrumentation.
Comparison of Quantitative Analysis Methods
The following table summarizes the key performance characteristics of different methods for quantifying chlorine in organic matrices, with specific considerations for their application to this compound.
| Method | Principle | Advantages | Disadvantages | Typical Accuracy | Typical Precision | Instrumentation |
| Schöniger Oxygen Flask Combustion with Titration | The sample is combusted in a sealed flask containing oxygen. The resulting hydrogen chloride is absorbed into a solution and titrated with a standard silver nitrate (B79036) solution.[1] | Well-established and reliable.[1] Handles solid samples effectively. Relatively low-cost instrumentation. | Requires manual dexterity and careful handling of the combustion flask. Can be time-consuming for multiple samples. | High (typically >99%) | High (RSD <1%) | Oxygen flask, ignition unit, burette, pH/mV meter. |
| Potentiometric Titration | Following sample preparation (e.g., combustion or dissolution), the chloride ions are titrated with silver nitrate, and the endpoint is determined by monitoring the potential change with a silver electrode.[1][2] | High accuracy and precision.[2] Objective endpoint determination. Amenable to automation.[2] | Requires a potentiometric titrator. The electrode can be susceptible to fouling. | Very High (typically >99.5%) | Very High (RSD <0.5%) | Potentiometric titrator, silver electrode, reference electrode. |
| Iodometric Titration | The N-chloro group of this compound can oxidize iodide to iodine, which is then titrated with a standard sodium thiosulfate (B1220275) solution. | Simple and rapid. Does not require prior combustion. Minimal specialized equipment. | Less specific than other methods; other oxidizing agents can interfere. Endpoint determination can be subjective. | Good to High | Good to High | Burette, standard glassware. |
| DPD Colorimetric/Titrimetric Method | The chlorine reacts with N,N-diethyl-p-phenylenediamine (DPD) to produce a colored product, the intensity of which is measured spectrophotometrically or titrated.[3][4][] | High sensitivity, suitable for low concentrations. Rapid analysis.[6] | Primarily designed for water analysis but can be adapted. Potential for interference from other oxidizing agents.[3] | Good to High | Good to High | Spectrophotometer or burette. |
| Ion Chromatography (IC) | After combustion or another sample preparation step to convert organic chlorine to chloride, the resulting solution is analyzed by IC to separate and quantify the chloride ion.[7] | High selectivity and sensitivity. Can simultaneously analyze for other anions. | Requires expensive instrumentation. Sample preparation can be complex. | Very High | Very High | Ion chromatograph with a conductivity detector. |
Experimental Protocols
Schöniger Oxygen Flask Combustion with Potentiometric Titration
This method is a robust and widely applicable technique for the determination of halogens in organic compounds.
Experimental Workflow:
Caption: Workflow for Chlorine Analysis by Oxygen Flask Combustion and Titration.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample onto a piece of halogen-free, ashless filter paper. Fold the paper to enclose the sample and insert it into a platinum gauze holder attached to the stopper of the Schöniger flask.
-
Combustion: Add 20 mL of a suitable absorption solution (e.g., 0.1 M sodium hydroxide) to the 500 mL oxygen combustion flask. Flush the flask with a stream of pure oxygen for approximately 2 minutes.
-
Ignition and Absorption: Ignite the filter paper fuse and immediately plunge the stopper into the flask, sealing it tightly. Invert the flask to ensure the absorption solution creates a seal. The combustion will proceed rapidly. Allow the flask to stand for at least 15 minutes with occasional shaking to ensure complete absorption of the combustion products.
-
Titration: Carefully open the flask and quantitatively transfer the absorption solution to a 150 mL beaker. Acidify the solution with dilute nitric acid.
-
Potentiometric Endpoint: Immerse a silver indicator electrode and a suitable reference electrode into the solution. Titrate with a standardized 0.01 M silver nitrate solution, recording the millivolt readings after each addition. The endpoint is the point of maximum inflection on the titration curve.[2]
-
Calculation: Calculate the percentage of chlorine in the sample based on the volume of silver nitrate consumed.
Direct Iodometric Titration
This method leverages the oxidizing nature of the N-chloro groups in this compound.
Experimental Workflow:
Caption: Workflow for Direct Iodometric Titration of Active Chlorine.
Methodology:
-
Sample Preparation: Accurately weigh approximately 20-30 mg of the this compound sample into a 250 mL conical flask.
-
Dissolution: Add 25 mL of glacial acetic acid to dissolve the sample. Swirl gently to ensure complete dissolution.
-
Reaction with Iodide: Add 10 mL of a 10% (w/v) potassium iodide solution to the flask. Stopper the flask, swirl, and allow it to stand in the dark for 5 minutes. The solution will turn a dark brown color due to the liberation of iodine.
-
Titration: Titrate the liberated iodine with a standardized 0.1 M sodium thiosulfate solution until the solution becomes a pale yellow color.
-
Endpoint Determination: Add 2 mL of a freshly prepared 1% starch indicator solution. The solution will turn a deep blue-black color. Continue the titration dropwise with the sodium thiosulfate solution until the blue color is completely discharged.
-
Calculation: Calculate the percentage of active chlorine based on the volume of sodium thiosulfate consumed.
Concluding Remarks
The choice of method for the quantitative analysis of chlorine in this compound depends on the specific requirements of the analysis. For the highest accuracy and precision, particularly for reference standard characterization, the Schöniger Oxygen Flask Combustion followed by Potentiometric Titration is recommended. For rapid, routine analysis where high throughput is desired, Direct Iodometric Titration offers a viable and less instrument-intensive alternative, provided that interfering oxidizing substances are absent. Methods like Ion Chromatography offer excellent selectivity but require significant capital investment in instrumentation.
It is crucial to validate the chosen method for its intended purpose, considering the reactive nature of this compound. This includes assessing accuracy, precision, linearity, and specificity to ensure the generation of reliable and meaningful data in a research and development setting.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. dot.ca.gov [dot.ca.gov]
- 3. cdn.hach.com [cdn.hach.com]
- 4. ANALYTICAL METHODS - Toxicological Profile for Chlorine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 7. Analytical method for measurement of trichloramine [dguv.de]
Detecting Trichloromelamine and its Metabolites: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the accurate detection of trichloromelamine (B80692) and its metabolites is crucial for safety and regulatory compliance. Due to its inherent instability, this compound rapidly degrades into melamine (B1676169) and hypochlorous acid.[1][2] Consequently, analytical methods primarily focus on the detection of melamine and its related metabolites—ammeline, ammelide, and cyanuric acid—as key indicators of this compound exposure.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of melamine and its analogues, offering high sensitivity and specificity without the need for chemical derivatization.[3] This guide provides a comprehensive comparison of LC-MS/MS methods and other analytical techniques for the detection of these compounds, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
While LC-MS/MS is the preferred method, other techniques have also been employed for the detection of melamine and related compounds. The following table summarizes the key performance indicators of various methods.
| Method | Analyte(s) | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| LC-MS/MS | Melamine, Cyanuric Acid | Milk, Baby Food, Protein Supplements | 0.06 mg/kg | 0.2 mg/kg | High sensitivity and specificity, no derivatization required.[3] | Higher initial instrument cost. |
| GC-MS | Melamine and related compounds | Protein-based foods | Not specified | Not specified | Good sensitivity and established methodology. | Requires derivatization, which can be time-consuming.[3] |
| Ion Chromatography | Trichloramine (as chloride) | Air | Not specified | Not specified | Suitable for air monitoring. | Indirect detection method. |
| Headspace GC/MS | Trichloramine | Drinking Water | Not specified | 15 µg-Cl2/L | Effective for volatile compounds in water.[4] | Not suitable for non-volatile metabolites. |
Experimental Protocols: LC-MS/MS for Melamine and Cyanuric Acid
This section details a typical LC-MS/MS protocol for the simultaneous analysis of melamine and cyanuric acid in food matrices, adapted from established methodologies.[3]
Sample Preparation: Acetonitrile (B52724) Extraction
-
Weigh 1.0 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add 10 mL of acetonitrile and 10 mL of water.
-
Vortex for 1 minute to ensure thorough mixing.
-
Add internal standards (e.g., ¹³C₃-melamine and ¹³C₃-¹⁵N₃-cyanuric acid).
-
Vortex for another 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of these polar compounds.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) is typically employed.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.
-
Injection Volume: 5-10 µL.
Tandem Mass Spectrometry Conditions
-
Ionization Mode: Electrospray ionization (ESI) is used, typically in positive mode for melamine and negative mode for cyanuric acid.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides a viable alternative to LC-MS/MS but necessitates a derivatization step to increase the volatility of the analytes.
Sample Preparation and Derivatization
-
Extract the sample using a suitable solvent mixture (e.g., diethylamine/water/acetonitrile).
-
Evaporate the extract to dryness.
-
Reconstitute the residue in pyridine.
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat the mixture to facilitate the derivatization reaction.
GC-MS Conditions
-
Column: A non-polar capillary column (e.g., DB-5ms) is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis or full scan for qualitative analysis.
Workflow for LC-MS/MS Analysis
The following diagram illustrates the typical workflow for the analysis of this compound degradation products by LC-MS/MS.
Caption: LC-MS/MS analysis workflow for this compound metabolites.
Signaling Pathways and Logical Relationships
As this compound is not known to be involved in specific biological signaling pathways in the same manner as endogenous molecules, a signaling pathway diagram is not applicable. The primary logical relationship of concern is the rapid degradation of this compound to melamine, which is the basis for the analytical strategies discussed.
Caption: Degradation of this compound.
References
A Comparative Guide to the Analysis of Trichloromelamine in Water Samples: Headspace GC/MS and Alternative Methods
For researchers, scientists, and professionals in drug development and water quality monitoring, the accurate detection and quantification of disinfection byproducts like trichloromelamine (B80692) (TCM) is critical. This compound, a potent oxidizing agent and biocide used in water treatment, requires robust analytical methods to ensure water safety and understand its environmental fate.[1][2] This guide provides an objective comparison of headspace gas chromatography-mass spectrometry (GC/MS) with other analytical techniques for the determination of this compound in aqueous matrices.
Method Comparison
The selection of an analytical method for this compound depends on factors such as required sensitivity, sample throughput, matrix complexity, and available instrumentation. While headspace GC/MS offers a streamlined approach for volatile and semi-volatile compounds, other techniques provide advantages in terms of sensitivity or applicability to a broader range of analytes.
| Parameter | Headspace GC/MS | Liquid Chromatography-Tandem MS (LC-MS/MS) | Direct Injection GC/MS (with Derivatization) | DPD Colorimetric Method |
| Principle | Partitioning of volatile TCM into the vial headspace, followed by GC separation and MS detection. | Liquid-phase separation of TCM followed by highly selective and sensitive mass spectrometric detection. | Chemical derivatization of TCM to a more volatile/stable form, followed by GC separation and MS detection. | Spectrophotometric measurement of a color change resulting from the reaction of TCM with N,N-diethyl-p-phenylenediamine (DPD). |
| Sample Preparation | Minimal: sample aliquoting, addition of salt (optional), and sealing the vial. | Filtration, possible solid-phase extraction (SPE) for pre-concentration and cleanup. | Liquid-liquid or solid-phase extraction, solvent evaporation, and derivatization. | Addition of DPD reagent and buffer. |
| Volatility Requirement | High to moderate volatility required. | Not dependent on volatility. Suitable for polar and non-volatile compounds. | Can be adapted for less volatile compounds through derivatization. | Not applicable. |
| Selectivity | High (mass spectrometric detection). | Very High (tandem mass spectrometry). | High (mass spectrometric detection). | Low (potential for cross-reactivity with other oxidizing agents). |
| Sensitivity (LOQ) | Estimated in the low µg/L range (e.g., 15 µg-Cl2/L reported for trichloramine).[3] | Expected in the ng/L range. | Expected in the low µg/L to high ng/L range. | Typically in the mg/L range. |
| Throughput | High (fully automatable).[4] | Moderate to High (automation is common). | Low to Moderate (due to multi-step sample preparation). | High (suitable for field testing). |
| Advantages | Simple, rapid, automated, and reduces matrix effects by introducing only the vapor phase into the instrument.[5] | High sensitivity and selectivity, applicable to a wide range of compounds.[6] | Well-established for related compounds like melamine, good sensitivity. | Rapid, inexpensive, portable.[3] |
| Disadvantages | Limited to volatile/semi-volatile compounds, potential for thermal degradation of labile compounds like TCM.[7] | More complex instrumentation, potential for matrix effects (ion suppression).[6] | Labor-intensive sample preparation, potential for incomplete derivatization.[8] | Low sensitivity and selectivity, interference from other disinfectants.[3] |
Experimental Workflows and Protocols
Headspace GC/MS Analysis of this compound
This method is predicated on the volatility of this compound, allowing for its analysis with minimal sample preparation. The workflow is designed to maximize the transfer of the analyte from the water sample to the gas phase for introduction into the GC/MS system.
Caption: Headspace GC/MS analytical workflow for this compound in water.
Detailed Protocol:
-
Sample Preparation :
-
Headspace Conditions :
-
Incubation Temperature : 85°C.[5] This temperature must be carefully optimized to ensure sufficient volatility without causing thermal degradation of the unstable this compound.[7]
-
Incubation Time : 15 minutes to allow for equilibrium to be reached between the water and vapor phases.[5]
-
Vial Pressurization : Pressurize the vial with carrier gas (e.g., helium) to 10 psi.[5]
-
Sample Loop : Use a 1 mL sample loop for injection.[11]
-
-
GC/MS Parameters :
-
GC Column : Agilent J&W VF-5ms, 30 m × 0.25 mm, 0.25 µm or equivalent.[8]
-
Injection Port : Splitless mode at 260°C.[8]
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min.[6]
-
Oven Temperature Program : Initial temperature of 100°C for 2 minutes, ramped to 220°C at 10°C/min, and hold for 5 minutes.[8]
-
MS Transfer Line : 280°C.[8]
-
Ion Source Temperature : 200°C.[8]
-
Acquisition Mode : Selected Ion Monitoring (SIM) for enhanced sensitivity.[5] For this compound (C₃H₃Cl₃N₆), characteristic ions would be monitored. For the related compound trichloramine, m/z 51 was used for quantification to avoid interference.[3] A similar approach would be necessary for TCM.
-
Alternative Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for non-volatile or thermally labile compounds and offers excellent sensitivity and selectivity.
Protocol Outline:
-
Sample Preparation :
-
Filter the water sample through a 0.45 µm filter.
-
For trace-level analysis, perform solid-phase extraction (SPE) using a suitable cartridge to concentrate the analyte and remove interfering matrix components.
-
Elute the analyte from the SPE cartridge with an appropriate solvent (e.g., methanol (B129727) or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
-
-
LC Conditions :
-
Column : A C18 reverse-phase column (e.g., Agilent Zorbax, Waters Acquity).
-
Mobile Phase : A gradient of water and acetonitrile/methanol, both containing a small percentage of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
Flow Rate : 0.2-0.5 mL/min.
-
Injection Volume : 5-20 µL.
-
-
MS/MS Conditions :
-
Ionization Mode : Electrospray Ionization (ESI), likely in positive mode.
-
Acquisition Mode : Multiple Reaction Monitoring (MRM). At least two specific precursor-product ion transitions should be monitored for confident identification and quantification.
-
Alternative Method 2: DPD Colorimetric Method
This spectrophotometric method provides a rapid, low-cost screening alternative, though it lacks the specificity of chromatographic methods.
Protocol Outline:
-
Collect a water sample in a cuvette.
-
Add a DPD reagent powder pillow or solution and a buffer to control the pH.
-
Mix until the reagent is dissolved.
-
Measure the absorbance of the developed color (typically magenta) at a specific wavelength (e.g., 515 nm) using a spectrophotometer or colorimeter.
-
The intensity of the color is proportional to the concentration of total oxidizing agents, which would include this compound. A calibration curve prepared with a standard of known concentration is used for quantification. It's important to note that this method is not specific to this compound and will measure other residual chlorine or oxidizing species.[3]
Conclusion
The choice of analytical methodology for this compound in water is a trade-off between throughput, sensitivity, selectivity, and cost. Headspace GC/MS stands out as a highly efficient and automated technique suitable for routine monitoring of volatile contaminants with minimal sample preparation. Its primary limitation is the analyte's required volatility and thermal stability. For higher sensitivity and confirmation, LC-MS/MS is the gold standard, capable of detecting trace levels of this compound without the need for volatilization. For rapid screening and process control where high specificity is not required, the DPD colorimetric method offers a practical, albeit less precise, alternative. The selection of the most appropriate method should be guided by the specific analytical requirements of the research or monitoring program.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | CAS#: 7673-09-08 | TCM | Iofina [iofina.com]
- 3. researchgate.net [researchgate.net]
- 4. s4science.at [s4science.at]
- 5. hpst.cz [hpst.cz]
- 6. waters.com [waters.com]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. agilent.com [agilent.com]
- 9. city.osaka.lg.jp [city.osaka.lg.jp]
- 10. Determination of volatile organic compounds in water by headspace solid-phase microextraction gas chromatography coupled to tandem mass spectrometry with triple quadrupole analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
A Comparative Guide to the Synthesis of Trichloromelamine for Researchers
For researchers, scientists, and professionals in drug development, the efficient and safe synthesis of key chemical intermediates is paramount. This guide provides a detailed side-by-side comparison of two primary synthesis routes for trichloromelamine (B80692) (N,N',N''-trichloro-1,3,5-triazine-2,4,6-triamine), a potent oxidizing and chlorinating agent with applications in disinfection and organic synthesis.
This comparison focuses on a modern, two-stage synthesis route involving a hexachloromelamine (B1616669) intermediate and the older, direct aqueous chlorination method. The analysis is supported by experimental data from patent literature to provide a clear and objective overview of each method's performance, advantages, and drawbacks.
Comparative Data of this compound Synthesis Routes
The following table summarizes the key quantitative and qualitative differences between the two primary synthesis routes for this compound.
| Parameter | Route 1: Direct Aqueous Chlorination | Route 2: Two-Stage Synthesis via Hexachloromelamine Intermediate |
| Overall Yield | Not explicitly stated, but generally considered lower. | 80-90%[1][2] |
| Product Purity | Not explicitly stated, often requires extensive drying. | High, product is a fine white powder.[1][2] |
| Reaction Solvent(s) | Water | Water and a water-immiscible organic solvent (e.g., CCl₄).[1][2] |
| Key Reagents | Melamine (B1676169), Chlorine (or hypochlorite (B82951)/acid). | Melamine, Chlorine, Water-immiscible solvent, Activator (e.g., water/acetic acid).[1][2] |
| Reaction Temperature | Room temperature for chlorination. | Room temperature for Stage 1; Reflux (e.g., 77°C for CCl₄) for Stage 2.[2] |
| Reaction Time | Not specified, but generally rapid chlorination. | Stage 1: ~30 minutes; Stage 2: ~6 hours.[2] |
| Key Advantages | Simpler, one-pot reaction concept. | High yield and purity, easier product isolation and drying, less corrosive environment in the second stage.[1] |
| Key Disadvantages | Difficult product drying, formation of hard-to-pulverize crumbs, highly corrosive reaction medium (HCl and HClO).[1] | Requires an additional solvent extraction step, use of a water-immiscible organic solvent. |
Experimental Protocols
Route 1: Direct Aqueous Chlorination (General Protocol)
This method, described in older literature, involves the direct chlorination of an aqueous suspension of melamine. The presence of an alkali is reported to favor the formation of this compound.
Materials:
-
Melamine
-
Chlorine gas or a source of hypochlorous acid (e.g., sodium hypochlorite and a weak acid)
-
Water
-
Alkali (e.g., sodium hydroxide)
Procedure:
-
An aqueous suspension of melamine is prepared in a reaction vessel equipped with a stirrer and a gas inlet.
-
Chlorine gas is bubbled through the suspension at room temperature with vigorous stirring. Alternatively, a solution of sodium hypochlorite and a weak acid is added.
-
An alkali solution is added to the reaction mixture to maintain a pH that favors the formation of this compound.
-
The reaction is allowed to proceed until the desired level of chlorination is achieved.
-
The solid product is isolated by filtration.
-
The product is then subjected to a difficult and often incomplete drying process to remove residual water.
Note: This method is known to produce a product that is difficult to dry, often resulting in the formation of hard crumbs. The aqueous reaction medium is also highly corrosive.[1]
Route 2: Two-Stage Synthesis via Hexachloromelamine Intermediate
This modern approach, detailed in European Patent EP0239121A1, overcomes many of the drawbacks of the direct aqueous method.[1]
Materials:
-
Melamine
-
Chlorine gas
-
Water
-
Carbon tetrachloride (or another suitable water-immiscible solvent)
-
Acetic acid (activator)
Stage 1: Synthesis of Hexachloromelamine
-
Prepare a suspension of 21 g of melamine in 1000 g of water in a reactor with intense stirring at room temperature.
-
Bubble chlorine gas through the suspension, ensuring complete absorption.
-
Continue the reaction for approximately 30 minutes at 20°C to obtain a suspension of hexachloromelamine.
Stage 2: Synthesis of this compound
-
To the hexachloromelamine suspension, add 1400 g of carbon tetrachloride to dissolve the solid.
-
Stop stirring and allow the aqueous and organic phases to separate. Remove the aqueous phase.
-
The resulting solution of hexachloromelamine in carbon tetrachloride can be concentrated by distillation to achieve a 15% by weight solution.
-
To the organic solution, add 14.8 g of melamine, 1.2 g of acetic acid, and 1.2 g of water.
-
Heat the mixture to reflux temperature (approximately 77°C for carbon tetrachloride) and maintain under intense stirring for 6 hours.
-
After the reaction, filter the mixture to collect the solid product.
-
Wash the product with carbon tetrachloride and dry in an oven at 80°C.
-
The final product is a fine white powder of this compound with a yield of up to 90%.[1][2]
Visualization of Synthesis Routes
The following diagrams illustrate the workflows for the two described synthesis routes for this compound.
Caption: Workflow for the Direct Aqueous Chlorination of Melamine.
Caption: Workflow for the Two-Stage Synthesis of this compound.
References
Validating the Antimicrobial Spectrum of Trichloromelamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Trichloromelamine (TCM) is a potent, solid-form disinfectant and sanitizer recognized for its broad-spectrum antimicrobial activity. As an N-chloro triazine compound, its efficacy stems from its strong oxidizing potential, which leads to the disruption of microbial cell membranes and essential cellular functions. This guide provides a comparative overview of this compound's anticipated antimicrobial performance against other common disinfectants, outlines the necessary experimental protocols for its validation, and illustrates the key cellular pathways affected by its mechanism of action.
Comparative Antimicrobial Efficacy
To provide a framework for evaluation, the following tables present typical Minimum Inhibitory Concentration (MIC) values for two common classes of disinfectants: sodium hypochlorite (B82951) (a chlorine-releasing agent) and quaternary ammonium (B1175870) compounds (QACs). It is anticipated that the antimicrobial profile of this compound would be comparable to that of other chlorine-releasing compounds.
Table 1: Anticipated Comparative Minimum Inhibitory Concentration (MIC) of this compound Against Common Bacterial Pathogens
| Microorganism | This compound (TCM) (Predicted MIC, µg/mL) | Sodium Hypochlorite (NaOCl) (Typical MIC, µg/mL) | Quaternary Ammonium Compounds (QACs) (Typical MIC, µg/mL) |
| Staphylococcus aureus | Data not available | 1,000 - 5,000 | 0.5 - 5.0 |
| Escherichia coli | Data not available | 1,000 - 5,000 | 2 - 20 |
| Pseudomonas aeruginosa | Data not available | >5,000 | 10 - 100 |
| Enterococcus faecalis | Data not available | 1,000 - 5,000 | 1 - 10 |
Note: The predicted MIC for this compound is based on the general activity of N-chloro compounds. Actual values must be determined through experimental testing.
Table 2: Anticipated Comparative Efficacy Against Fungi and Viruses
| Microorganism | This compound (TCM) (Predicted Efficacy) | Sodium Hypochlorite (NaOCl) (Typical Efficacy) | Quaternary Ammonium Compounds (QACs) (Typical Efficacy) |
| Candida albicans | Expected to be effective | Effective | Generally effective |
| Aspergillus niger | Expected to be effective | Effective | Variable efficacy |
| Enveloped Viruses (e.g., Influenza) | Expected to be effective | Effective | Effective |
| Non-enveloped Viruses (e.g., Norovirus) | Expected to be effective | Effective | Less effective |
Note: Efficacy against viruses is often determined by log reduction in viral titer rather than MIC.
Mechanism of Action: Oxidative Damage to Microbial Cells
The primary antimicrobial mechanism of this compound is through the induction of severe oxidative stress within microbial cells. As an N-chloro compound, it releases active chlorine species that are highly reactive and non-specific in their targets. This leads to widespread damage to critical cellular components.
Key events in the antimicrobial action of this compound include:
-
Cell Membrane Disruption: The oxidizing agents attack the lipids and proteins in the bacterial cell membrane, leading to a loss of membrane integrity and leakage of cellular contents.
-
Protein Damage: Active chlorine reacts with amino acids, leading to protein unfolding, aggregation, and inactivation of essential enzymes.
-
Nucleic Acid Damage: DNA and RNA are also susceptible to oxidative damage, resulting in mutations and inhibition of replication and transcription.
The following diagram illustrates the general signaling pathway of oxidative stress induced by reactive chlorine species in bacteria.
Caption: Oxidative stress pathway initiated by this compound.
Experimental Protocols for Antimicrobial Spectrum Validation
To rigorously validate the antimicrobial spectrum of this compound, a series of standardized in vitro tests should be conducted. The following protocols are based on established methodologies.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Testing
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).
Methodology (Broth Microdilution):
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent and sterilize by filtration.
-
Preparation of Microbial Inoculum: Culture the test microorganisms (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans) to the mid-logarithmic phase. Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add a standardized volume of the microbial inoculum to each well. Include positive (microorganism and broth) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of this compound in which no visible growth is observed.
-
MBC Determination: Subculture aliquots from the wells with no visible growth onto agar (B569324) plates. The MBC is the lowest concentration that shows no colony formation after incubation.
AOAC Use-Dilution Test
Objective: To evaluate the efficacy of this compound as a disinfectant on hard, non-porous surfaces.
Methodology:
-
Carrier Preparation: Use sterile stainless steel carriers.
-
Inoculation: Immerse the carriers in a 48-hour broth culture of the test organism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Salmonella enterica).
-
Drying: Dry the inoculated carriers in a desiccator.
-
Exposure: Immerse each carrier in a tube containing the test concentration of this compound solution for a specified contact time (e.g., 10 minutes).
-
Neutralization: Transfer the carriers to a neutralizing broth to inactivate the disinfectant.
-
Incubation and Observation: Incubate the broth and observe for growth. The disinfectant is considered effective if there is no growth in a specified number of replicate tubes.
The following diagram outlines the workflow for the AOAC Use-Dilution Test.
Caption: AOAC Use-Dilution Test experimental workflow.
Conclusion
This compound holds significant promise as a broad-spectrum antimicrobial agent due to its strong oxidizing properties. While direct comparative data is limited, its profile as an N-chloro compound suggests efficacy against a wide range of bacteria, fungi, and viruses. Rigorous validation of its antimicrobial spectrum through standardized experimental protocols, such as MIC/MBC testing and the AOAC Use-Dilution Test, is essential for its development and application in research and clinical settings. The primary mechanism of action, centered on inducing oxidative stress and causing widespread cellular damage, underscores its potential as a potent disinfectant. Further research to generate specific quantitative data will be crucial in fully elucidating the antimicrobial capabilities of this compound.
Trichloromelamine and Dichloramine: A Comparative Analysis of Biocidal Efficacy
A definitive quantitative comparison of the biocidal efficacy of trichloromelamine (B80692) and dichloramine is challenging due to a lack of direct comparative studies in publicly available scientific literature. While both compounds are potent oxidizing agents that leverage the antimicrobial properties of chlorine, their distinct physical and chemical characteristics dictate their applications and effectiveness in different environments.
This compound, a stable solid, serves as a source of active chlorine, making it suitable for a variety of applications including water treatment and as a biocide in agriculture and pharmaceuticals.[1][2] In contrast, dichloramine is a highly reactive and unstable gas that is typically formed in situ during water disinfection processes when chlorine reacts with ammonia.[2][3][4] Its transient nature makes it difficult to study in isolation and contributes to the scarcity of direct comparative efficacy data.
Mechanism of Action
The biocidal activity of both this compound and dichloramine is primarily attributed to their strong oxidizing potential and the action of active chlorine.
This compound: As an N-halamine compound, this compound's antimicrobial function is exerted through the release of positive chlorine ions (Cl+).[1] These reactive species are believed to oxidize critical components of microbial cells, such as the cell membrane, leading to the destruction of the cell structure and ultimately, cell death.[5][6] Furthermore, it is understood that this compound can hydrolyze to release hypochlorous acid, a well-known potent antimicrobial agent.[3]
Dichloramine: The biocidal mechanism of dichloramine also revolves around its oxidizing properties. It is thought to react with essential biomolecules within microorganisms, disrupting cellular function. While specific signaling pathways are not extensively detailed, the general mechanism of chloramines involves the oxidation of sulfhydryl groups in enzymes, disruption of protein synthesis, and damage to nucleic acids.
Available Efficacy Data
| Biocide | Organism(s) | Metric | Result |
| Chloromelamine Derivative | E. coli, S. aureus, C. tropicalis | Kill-Time | A chlorinated 2-amino-4-chloro-6-hydroxy-s-triazine (ACHT)-immobilized cotton fabric achieved a total kill of 107 CFU/mL of various bacteria and yeast within 0.5 to 1 minute. |
| Chloramines (general) | Escherichia coli | CT Value (for 99% inactivation) | CT values for chloramines to achieve 99% inactivation of E. coli have been reported to be significantly higher (e.g., >100 mg·min/L) compared to free chlorine (e.g., 0.9 mg·min/L) in some studies.[2] |
Note: The data for the chloromelamine derivative is from a solid-phase application and may not directly translate to the efficacy of this compound in a solution. The CT value for chloramines is a general value and does not specifically represent dichloramine, which is known to be more reactive but less stable than monochloramine.
Experimental Protocols
To definitively compare the biocidal efficacy of this compound and dichloramine, standardized antimicrobial susceptibility tests would need to be performed. Below are detailed methodologies for key experiments that would be required.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Methodology (Broth Microdilution):
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and a source of dichloramine (generated in situ under controlled pH and chlorine-to-ammonia ratio) in a suitable sterile solvent or buffer.
-
Prepare sterile Mueller-Hinton Broth (MHB) or another appropriate growth medium for the test microorganism.
-
-
Inoculum Preparation:
-
Culture the test microorganism (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213) overnight on an appropriate agar (B569324) plate.
-
Suspend several colonies in sterile saline or MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.
-
-
Assay Procedure:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound and dichloramine solutions in MHB.
-
Add the prepared microbial inoculum to each well.
-
Include a growth control well (inoculum in MHB without biocide) and a sterility control well (MHB only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Data Interpretation:
-
The MIC is determined as the lowest concentration of the biocide in which there is no visible growth (turbidity).
-
Time-Kill Kinetic Assay
This assay determines the rate at which an antimicrobial agent kills a microorganism over time.
Methodology:
-
Preparation:
-
Prepare a standardized suspension of the test microorganism (e.g., 1-5 x 106 CFU/mL) in a suitable broth.
-
Prepare solutions of this compound and dichloramine at concentrations corresponding to multiples of their predetermined MICs (e.g., 1x, 2x, 4x MIC).
-
-
Assay Procedure:
-
Add the biocide solutions to the microbial suspensions at time zero.
-
At specified time intervals (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot from each test suspension.
-
Immediately neutralize the biocidal activity of the aliquot by adding it to a validated neutralizing broth.
-
Perform serial dilutions of the neutralized sample and plate onto an appropriate agar medium.
-
-
Data Analysis:
-
Incubate the plates and count the number of viable colonies (CFU/mL) at each time point.
-
Plot the log10 CFU/mL against time to generate a time-kill curve. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial inoculum.
-
Logical Workflow for Biocidal Efficacy Comparison
Caption: Workflow for comparing biocidal efficacy.
Conclusion
In the absence of direct comparative studies, it is not possible to definitively state whether this compound is a more effective biocide than dichloramine. This compound's stability as a solid offers advantages for formulation and application in various products. Dichloramine's high reactivity suggests it could be a potent biocide, but its instability makes it challenging to handle and its efficacy is transient. To provide a conclusive answer, rigorous, side-by-side experimental evaluations using standardized protocols, such as those outlined above, are necessary. Such studies would provide the quantitative data required for a meaningful comparison of their biocidal activities.
References
- 1. New Generation of N-Chloramine/QAC Composite Biocides: Efficient Antimicrobial Agents To Target Antibiotic-Resistant Bacteria in the Presence of Organic Load - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Evaluation of pathogen disinfection efficacy by chlorine and monochloramine disinfection based on quantitative PCR combined with propidium monoazide (PMA-qPCR)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidizing and non-oxidizing biocides [alvimcleantech.com]
- 4. This compound | C3H3Cl3N6 | CID 24322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chloramine decomposition pathways in drinking water: Formation of reactive nitrogen species and disinfection byproducts - American Chemical Society [acs.digitellinc.com]
- 6. This compound | CAS#: 7673-09-08 | TCM | Iofina [iofina.com]
Benchmarking the performance of Trichloromelamine against new chlorinating agents.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Trichloromelamine (TCM) against a selection of newer and alternative chlorinating agents. The information is intended to assist researchers in selecting the most suitable reagent for their specific synthetic needs, with a focus on performance, safety, and ease of use. While direct, comprehensive comparative studies between this compound and all emerging agents are limited, this guide synthesizes available data to offer valuable insights.
Overview of Chlorinating Agents
This compound is a triazine-based compound utilized as a chlorinating agent, biocide, and flame retardant.[1] Its solid state and stability make it a convenient reagent for various applications.[1] However, the field of organic synthesis has seen the development of a diverse range of chlorinating agents, each with unique properties and applications. This guide focuses on comparing TCM with notable alternatives such as N-Chlorosuccinimide (NCS), Dichloramine-T, and the more recent Palau'chlor.
Table 1: Physicochemical Properties and General Applications
| Feature | This compound (TCM) | N-Chlorosuccinimide (NCS) | Dichloramine-T | Palau'chlor |
| Reagent Type | N-Chloro-triazine | N-Chloroimide | N,N-Dichloro-p-toluenesulfonamide | Guanidine-based N-chloro reagent |
| Appearance | Pale yellow crystalline powder[1] | White crystalline solid[2] | Solid | Solid |
| Molecular Formula | C₃H₃Cl₃N₆[1] | C₄H₄ClNO₂ | C₇H₇Cl₂NO₂S | C₄H₄ClN₃O₄ |
| Molecular Weight | 229.45 g/mol [1] | 133.53 g/mol | 240.11 g/mol | 209.57 g/mol |
| Primary Applications | Chlorinating agent, biocide, flame retardant[1] | Broadly used for chlorination of alkenes, alkynes, aromatics, and ketones[2] | Stronger oxidizing and chlorinating agent than Chloramine-T[3] | Chlorination of heteroarenes[4][5] |
| Byproducts | Melamine, Hypochlorous acid[6] | Succinimide[2] | p-Toluenesulfonamide | Methoxycarbonylguanidine derivatives |
| Safety | Strong oxidizing agent, irritant[6][7] | Safer alternative to gaseous chlorine; stable and easy to handle[2] | Strong oxidizing agent | Thermally stable with a projected stability of over a year at room temperature[5] |
Performance in Chlorination Reactions: A Substrate-Based Comparison
The efficacy of a chlorinating agent is highly dependent on the substrate and reaction conditions. The following tables summarize available experimental data for the chlorination of various functional groups. It is important to note that the reaction conditions are not always directly comparable, but the data provides a valuable starting point for reagent selection.
Table 2: Chlorination of Heteroaromatic Compounds
| Substrate | Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Imidazo[1,2-a]pyridine | Chloramine-T | Neat | Room Temp | 0.08 | 90+ | [8] |
| Imidazo[1,2-a]pyrazine | N-Chlorosuccinimide | Various | 50 | 12 | 52 | [5] |
| Imidazo[1,2-a]pyrazine | Palau'chlor | Various | Room Temp | 0.5 | 95 | [5] |
| Clotrimazole | N-Chlorosuccinimide | Various | 50 | - | Reactive | [5] |
| Clotrimazole | Palau'chlor | Various | Room Temp | 1.67 | 100 | [5] |
Table 3: Chlorination of Other Functional Groups
| Substrate Type | Chlorinating Agent | General Observations | Reference |
| Aromatic Compounds (Arenes) | N-Chlorosuccinimide | Widely used, often with a catalyst, for a broad range of aromatic substrates.[2] | [2] |
| Aromatic Compounds (Phenols) | Chloramine-T | Effective for the chlorination of phenols and their derivatives.[2] | [2] |
| Alkenes | N-Chlorosuccinimide | Common reagent for electrophilic addition of chlorine.[2] | [2] |
| Alkynes | HCl/DMPU | A novel reagent system for highly regioselective hydrochlorination.[9][10] | [9][10] |
Experimental Protocols
The following are generalized methodologies for the evaluation of chlorinating agents. Researchers should adapt these protocols to their specific substrates and analytical capabilities.
Protocol 1: General Procedure for Electrophilic Chlorination of an Aromatic Compound
-
Preparation: To a solution of the aromatic substrate (1.0 mmol) in a suitable solvent (e.g., acetonitrile, dichloromethane, 5 mL) in a round-bottom flask, add the chlorinating agent (1.1 mmol).
-
Reaction: Stir the reaction mixture at room temperature or an elevated temperature as required. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction with a solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica (B1680970) gel. Characterize the product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity. Calculate the yield.
Protocol 2: Kinetic Analysis of a Chlorination Reaction
-
Setup: Prepare a stock solution of the substrate and the chlorinating agent in a chosen solvent. The reaction should be carried out in a thermostated vessel equipped with a magnetic stirrer.
-
Initiation: Initiate the reaction by adding the chlorinating agent to the substrate solution at time zero.
-
Sampling: At regular intervals, withdraw aliquots of the reaction mixture and quench the reaction immediately (e.g., by adding to a solution of a reducing agent).
-
Analysis: Analyze the quenched aliquots using a suitable analytical technique such as GC, HPLC, or NMR spectroscopy to determine the concentration of the reactant and product.
-
Data Processing: Plot the concentration of the reactant versus time to determine the reaction rate. From this data, the order of the reaction and the rate constant can be calculated.
Mandatory Visualizations
Diagram 1: General Workflow for Evaluating Chlorinating Agents
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in the synthesis of organic chloramines and their insights into health care - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Chlorinating Reagent Yields Vinyl Chlorides with High Regioselectivity under Heterogeneous Gold Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal Procedures for Trichloromelamine: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
Trichloromelamine (TCM) is a strong oxidizing agent that requires careful handling and specific disposal procedures to ensure laboratory safety and environmental protection.[1] Adherence to these guidelines is critical due to its hazardous properties, including the risk of fire or explosion and its potential harm to human health.[1] This document provides a comprehensive, step-by-step guide for the proper management and disposal of this compound waste.
Immediate Safety and Hazard Information
This compound is a slightly beige powder that is unstable and sensitive to heat and friction.[1][2][3] It is crucial to be aware of its primary hazards:
-
Strong Oxidizer: May intensify fire and can cause fire upon contact with combustible materials.[1][4][5]
-
Explosion Risk: Poses a risk of explosion if heated under confinement.[1]
-
Health Hazards: Causes irritation to the eyes, skin, and respiratory tract.[1][2] It is harmful if swallowed.[1][4][5]
-
Reactivity: Can ignite spontaneously when in contact with reactive organic compounds such as acetone, ammonia, aniline, or diphenylamine.[2][3]
-
Hazardous Decomposition: When heated to decomposition, it emits toxic fumes including carbon monoxide, carbon dioxide, chlorine, nitrogen oxides, and hydrogen chloride gas.[3]
Quantitative Hazard and Safety Data
For quick reference, the following table summarizes key quantitative data for this compound.
| Parameter | Value | Source |
| Acute Oral Toxicity (LD50, Mouse) | 490 mg/kg | [4][5] |
| Autoignition Temperature | 160°C (320°F) | [1] |
| Small Spill Isolation Distance | At least 25 meters (75 feet) for solids | [2] |
| Large Spill Initial Downwind Evacuation | At least 100 meters (330 feet) | [2] |
| Fire Isolation Distance | 800 meters (1/2 mile) in all directions | [2] |
Operational Plan for this compound Disposal
The proper disposal of this compound is managed as hazardous waste. It is imperative that it is not disposed of in regular trash or down the drain.[6][7] The following operational plan outlines the necessary steps from waste generation to final disposal.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound in any capacity, including for disposal, ensure the following PPE is worn:
-
Eye Protection: Safety glasses and chemical goggles, especially if splashing is possible.[1]
-
Hand Protection: Appropriate protective gloves to prevent skin exposure.[1][3]
-
Body Protection: A chemical apron and other protective clothing to prevent skin contact.[1]
-
Respiratory Protection: All handling should be done in a chemical fume hood to avoid inhalation.[1] In case of fire, a self-contained breathing apparatus is necessary.[1]
Step 2: Waste Collection and Storage
-
Container: Use a designated, compatible, and clearly labeled hazardous waste container. The container must have a tight-fitting screw cap and be kept closed at all times, except when adding waste.
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name, "this compound." Note the hazards (Oxidizer, Toxic).
-
Storage: Store the waste container in a cool, dry, well-ventilated area away from incompatible materials, heat, sparks, and open flames.[1] Do not store near combustible materials.[1]
Step 3: Arranging for Disposal
This compound must be disposed of through an approved hazardous waste disposal facility.
-
Contact Environmental Health & Safety (EHS): Notify your institution's EHS department or equivalent authority about the hazardous waste you have generated.
-
Schedule Pickup: Arrange for a pickup with a certified hazardous waste contractor. Follow all institutional procedures for waste manifest and handover.
-
Regulatory Compliance: Ensure that the disposal process adheres to all local, regional, and national regulations, such as the EPA's regulations in 40 CFR Part 261 in the United States.[6]
Experimental Protocol: Small Spill Cleanup
The following protocol details the step-by-step methodology for cleaning up a small spill of this compound.
Objective: To safely contain, neutralize, and collect spilled this compound for proper disposal.
Materials:
-
Full Personal Protective Equipment (PPE) as listed above.
-
5% acetic acid solution.
-
Inert absorbent material (e.g., sand, dry lime, or soda ash).[1]
-
Absorbent paper.[2]
-
Two sealable, vapor-tight plastic bags.[2]
-
A designated hazardous waste container for solids.
-
Soap and water solution.
Procedure:
-
Evacuate and Isolate: Immediately alert others in the area and evacuate non-essential personnel. Isolate the spill area to a minimum of 25 meters (75 feet).[2]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]
-
Dampen the Spill: Carefully dampen the spilled solid material with a 5% acetic acid solution to reduce dust and reactivity.[2]
-
Contain with Absorbent: Cover the dampened spill with an inert absorbent material like sand, dry lime, or soda ash.[1]
-
Collect the Material: Carefully transfer the mixture of this compound and absorbent material into a designated, labeled hazardous waste container.
-
Final Cleanup: Use absorbent paper dampened with 5% acetic acid to wipe the spill area and pick up any remaining residue.[2]
-
Decontaminate Surfaces: Wash the contaminated surface first with the 5% acetic acid solution, followed by a thorough wash with a soap and water solution.[2]
-
Dispose of Contaminated Materials: Place the used absorbent paper and any contaminated clothing into a vapor-tight plastic bag, seal it, and then place it inside a second sealed bag for disposal as hazardous waste.[2]
-
Seek Verification: Do not re-enter the area for normal work until a safety officer has verified that it has been properly cleaned.[2]
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Trichloromelamine
For Immediate Reference: Key Safety and Logistical Information for Trichloromelamine
This guide provides essential, actionable information for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound. Adherence to these protocols is critical for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to mitigate risks of exposure.[1][2] The following table summarizes the required protective gear.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles. A face shield is recommended if there is a significant splash risk.[2][3] | Protects against irritation and serious eye damage from dust particles or splashes.[2][3][4] |
| Hand Protection | Appropriate protective gloves (e.g., nitrile).[3][4] | Prevents skin irritation and potential burns upon contact.[3] |
| Respiratory Protection | A NIOSH-approved half-face respirator with a dust/mist filter.[1][5] | Protects the respiratory tract from irritation due to inhalation of the powder.[3][6] Handling should occur in a chemical fume hood.[3] |
| Body Protection | A chemical-resistant apron or lab coat.[1][3] | Provides a barrier against contamination of personal clothing.[3] |
| Footwear | Closed-toe shoes. Protective boots may be required depending on the scale of handling.[2] | Protects feet from spills. |
Emergency First Aid Procedures
Immediate and appropriate first aid is crucial in the event of exposure to this compound. The following table outlines the necessary steps.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove all contaminated clothing.[6] Flush the affected skin with plenty of water for at least 15 minutes.[3] Seek medical attention if irritation develops.[3][7] |
| Inhalation | Move the individual to fresh air immediately.[3] If breathing is difficult, administer oxygen. If breathing has ceased, provide artificial respiration. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting.[3] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[3] Seek immediate medical attention.[3] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential for minimizing risks. The following workflow provides a step-by-step guide for laboratory personnel.
Pre-Operational Checklist
-
Verify Engineering Controls: Ensure a calibrated chemical fume hood and a functional eyewash station and safety shower are readily accessible.[3]
-
Assemble PPE: Confirm that all required personal protective equipment, as detailed in the table above, is available and in good condition.
-
Prepare Spill Kit: Have a spill kit ready. For this compound, this should include sand, dry lime, or soda ash for containment, and a 5% acetic acid solution for decontamination.[3][5]
-
Review Safety Data Sheet (SDS): All personnel involved in the handling process must review the SDS for this compound prior to commencing work.
-
Clear Work Area: Ensure the workspace is free of combustible materials.[3]
Step-by-Step Handling Procedure
-
Don PPE: Put on all required personal protective equipment before entering the designated handling area.
-
Work in a Fume Hood: All handling of this compound powder must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Grounding: Take precautionary measures against static discharge.
-
Dispensing: Carefully weigh and dispense the required amount of this compound, avoiding dust generation.[3]
-
Container Management: Keep the primary container of this compound tightly closed when not in use.[3]
-
Post-Handling Wipe Down: After handling, decontaminate the work surface with a damp material containing 5% acetic acid, followed by a soap and water solution.[1][5]
Post-Operational Procedures
-
Doff PPE: Remove personal protective equipment in the correct sequence to avoid cross-contamination.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[3]
-
Waste Segregation: Ensure all this compound-contaminated waste is segregated into a clearly labeled, sealed, and appropriate hazardous waste container.
Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Collection and Storage
-
Solid Waste: All disposable PPE, contaminated weighing papers, and other solid materials that have come into contact with this compound must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Unused Product: Unused or expired this compound should not be disposed of down the drain. It must be treated as hazardous waste.
-
Storage: Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[3]
Disposal Methodology
-
Licensed Waste Disposal: The disposal of this compound waste must be handled by a licensed hazardous waste disposal company.
-
Regulatory Compliance: All disposal activities must adhere to local, regional, and national environmental regulations.[7]
Visual Workflow for Handling this compound
The following diagram illustrates the key stages of the operational workflow for safely handling and disposing of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. This compound | CAS#: 7673-09-08 | TCM | Iofina [iofina.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. aksci.com [aksci.com]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. This compound | C3H3Cl3N6 | CID 24322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sds.chemtel.net [sds.chemtel.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
